2-Chlorobenzyl thiocyanate
Description
Structure
3D Structure
Properties
IUPAC Name |
(2-chlorophenyl)methyl thiocyanate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6ClNS/c9-8-4-2-1-3-7(8)5-11-6-10/h1-4H,5H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BEQHMRYBIXNFTP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)CSC#N)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6ClNS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00301680 | |
| Record name | 2-chlorobenzyl thiocyanate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00301680 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
183.66 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2082-66-8 | |
| Record name | (2-Chlorophenyl)methyl thiocyanate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=2082-66-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | NSC 145803 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002082668 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2082-66-8 | |
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| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=145803 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 2-chlorobenzyl thiocyanate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00301680 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-Chlorobenzyl Thiocyanate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis of 2-Chlorobenzyl Thiocyanate
This guide provides a comprehensive protocol for the synthesis of 2-Chlorobenzyl Thiocyanate, a valuable intermediate in the development of pharmaceuticals and agrochemicals.[1] The procedure detailed herein is grounded in the principles of nucleophilic substitution, optimized for clarity, yield, and safety. We will delve into the mechanistic underpinnings of the reaction, offer a step-by-step experimental workflow, and provide critical safety insights necessary for handling the involved reagents and the final product.
Foundational Principles: The SN2 Mechanism
The synthesis of this compound is a classic example of a bimolecular nucleophilic substitution (SN2) reaction.[2] In this process, the thiocyanate ion (SCN⁻), a potent nucleophile, displaces the chloride ion from the electrophilic benzylic carbon of 2-chlorobenzyl chloride.
The key characteristics of this transformation are:
-
Substrate: 2-Chlorobenzyl chloride is a primary benzylic halide. This structure is highly amenable to SN2 reactions due to the low steric hindrance at the reaction center and the ability of the adjacent phenyl ring to stabilize the transition state.[3]
-
Nucleophile: The thiocyanate ion (typically from potassium or sodium thiocyanate) attacks the carbon atom bearing the leaving group.[4] It is an ambident nucleophile, but under these SN2 conditions, the more nucleophilic sulfur atom preferentially attacks, leading to the desired thiocyanate product over the isothiocyanate isomer.
-
Kinetics: The reaction proceeds in a single, concerted step where the nucleophile attacks as the leaving group departs.[5] The rate of this reaction is dependent on the concentration of both the substrate (2-chlorobenzyl chloride) and the nucleophile (thiocyanate).[2][5]
Critical Safety and Hazard Analysis
A thorough understanding and mitigation of hazards are paramount. All operations must be conducted within a certified chemical fume hood while wearing appropriate Personal Protective Equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.
-
2-Chlorobenzyl Chloride (Substrate): This compound is a combustible, moisture-sensitive liquid that is harmful if swallowed, inhaled, or absorbed through the skin.[6][7][8] It is a lachrymator and can cause severe skin burns and eye damage, as well as allergic skin reactions.[7] Avoid all personal contact and use in a well-ventilated area.[6]
-
Potassium Thiocyanate (Nucleophile Source): This substance is harmful if swallowed, inhaled, or in contact with skin.[9][10][11] Crucially, contact with acids liberates highly toxic hydrogen cyanide gas. [10] Upon heating, it can decompose to produce toxic fumes containing cyanides and oxides of sulfur and nitrogen.[12] It must be stored away from strong oxidants and acids.[12]
-
This compound (Product): The target compound is harmful if swallowed or inhaled and is known to cause skin, eye, and respiratory irritation. Standard safe handling procedures for chemical irritants should be followed.
Experimental Protocol: Synthesis of this compound
This protocol details a reliable method for the preparation of this compound. The reaction progress should be monitored by Thin-Layer Chromatography (TLC) to determine the point of completion.[13]
Materials and Equipment
-
Reagents:
-
2-Chlorobenzyl chloride (>98%)
-
Potassium thiocyanate (KSCN) (>98%)
-
Ethanol (Reagent Grade)
-
Diethyl ether or Dichloromethane (ACS Grade)
-
Anhydrous Sodium Sulfate (Na₂SO₄) or Magnesium Sulfate (MgSO₄)
-
Deionized Water
-
-
Equipment:
-
Round-bottom flask
-
Reflux condenser
-
Heating mantle with magnetic stirrer
-
Dropping funnel
-
Separatory funnel
-
Rotary evaporator
-
Standard laboratory glassware
-
TLC plates (silica gel GF254)
-
Quantitative Data Summary
| Parameter | Value | Moles (approx.) | Molar Ratio | Notes |
| 2-Chlorobenzyl chloride | 10.0 g (7.9 mL) | 0.062 mol | 1.0 | Limiting reagent. |
| Potassium Thiocyanate | 6.6 g | 0.068 mol | 1.1 | A slight excess ensures complete reaction of the substrate. |
| Ethanol (Solvent) | 100 mL | - | - | The volume can be adjusted based on the scale of the reaction. |
| Expected Product | This compound | MW: 183.65 g/mol [14] |
Step-by-Step Synthesis Procedure
-
Reagent Preparation: In a 250 mL round-bottom flask equipped with a magnetic stir bar, dissolve 6.6 g of potassium thiocyanate in 100 mL of ethanol.
-
Initiate Reflux: Attach a reflux condenser to the flask and heat the mixture to a gentle reflux using a heating mantle.
-
Substrate Addition: Once reflux is established, add 10.0 g of 2-chlorobenzyl chloride dropwise from a dropping funnel over 15-20 minutes. This controlled addition helps to manage any potential exotherm.
-
Reaction: Maintain the reaction at reflux with continuous stirring. Monitor the disappearance of the starting material (2-chlorobenzyl chloride) using TLC (e.g., with a 10:1 petroleum ether/ethyl acetate eluent).[13] The reaction is typically complete within 3-5 hours.
-
Work-up & Extraction:
-
Allow the reaction mixture to cool to room temperature.
-
Pour the cooled mixture into 200 mL of cold deionized water in a separatory funnel.
-
Extract the aqueous mixture with diethyl ether (2 x 75 mL).
-
Combine the organic extracts and wash them sequentially with deionized water (1 x 100 mL) and brine (1 x 100 mL).
-
-
Drying and Solvent Removal: Dry the organic layer over anhydrous sodium sulfate.[13] Filter off the drying agent and concentrate the filtrate using a rotary evaporator to yield the crude product.
-
Purification: The crude product, a colorless to light yellow liquid, can be purified by vacuum distillation (Boiling Point: 140 °C at 5 mmHg) to achieve high purity (>98%).[1]
Product Characterization
The identity and purity of the final product should be confirmed using standard analytical techniques:
-
Gas Chromatography (GC): To verify purity, which should be >98%.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: To confirm the chemical structure.
-
Physical Constants: The refractive index (approx. 1.59) and specific gravity (approx. 1.28 at 20°C) can be compared against literature values.
Visualization of the Experimental Workflow
The following diagram outlines the complete workflow for the synthesis and purification of this compound.
Caption: Workflow for the synthesis of this compound.
Conclusion
This guide outlines a robust and well-characterized method for the synthesis of this compound via an SN2 reaction. By understanding the underlying chemical principles and adhering strictly to the safety protocols, researchers can reliably produce this important chemical intermediate for applications in drug discovery and materials science.[1] The success of this synthesis hinges on careful execution of the experimental procedure and rigorous purification of the final product.
References
- 1. This compound [myskinrecipes.com]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 4. chemguide.co.uk [chemguide.co.uk]
- 5. universe.bits-pilani.ac.in [universe.bits-pilani.ac.in]
- 6. datasheets.scbt.com [datasheets.scbt.com]
- 7. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 8. fishersci.com [fishersci.com]
- 9. Potassium Thiocyanate SDS (Safety Data Sheet) | Flinn Scientific [flinnsci.com]
- 10. westliberty.edu [westliberty.edu]
- 11. sds.chemtel.net [sds.chemtel.net]
- 12. ICSC 1088 - POTASSIUM THIOCYANATE [inchem.org]
- 13. tsijournals.com [tsijournals.com]
- 14. calpaclab.com [calpaclab.com]
"2-Chlorobenzyl thiocyanate mechanism of action"
An In-Depth Technical Guide to the Mechanism of Action of 2-Chlorobenzyl Thiocyanate
Introduction
This compound is an organic compound with notable antimitotic properties. As a member of the benzyl thiocyanate family, its biological activity is of significant interest to researchers in oncology and cell biology. This technical guide provides a comprehensive overview of the core mechanism of action of this compound, drawing upon foundational research on its more potent analogue, 2,4-dichlorobenzyl thiocyanate (DCBT). This document is intended for researchers, scientists, and drug development professionals seeking a detailed understanding of how this class of compounds exerts its cytotoxic effects at the molecular level.
The primary mechanism of action for benzyl thiocyanates involves the disruption of microtubule dynamics, a critical process for cell division. This guide will delve into the specific molecular interactions, the resulting cellular consequences, and the experimental evidence that underpins our current understanding.
Core Mechanism: Alkylation of β-Tubulin
The central mechanism through which this compound and its analogues exert their antimitotic effects is the covalent modification of tubulin, the protein subunit of microtubules. Specifically, these compounds act as sulfhydryl alkylating reagents, targeting the cysteine residues of tubulin.
Extensive research on the closely related and more potent compound, 2,4-dichlorobenzyl thiocyanate (DCBT), has elucidated this process in detail. These studies have demonstrated that DCBT causes mitotic arrest, disrupts intracellular microtubules, and inhibits tubulin polymerization.[1][2] Resistance to DCBT has been linked to a mutation in a β-tubulin gene, further solidifying tubulin as the primary target.[2][3]
The reaction involves the formation of a mixed disulfide bond between the 2-chlorobenzyl mercaptan moiety of the compound and the sulfhydryl groups of proteins, with the concurrent release of a cyanide anion.[1] While multiple cellular proteins can be alkylated by these compounds, β-tubulin is the most prominent target, likely due to its high cysteine content.[1] At equimolar concentrations with tubulin, β-tubulin is the predominantly alkylated subunit.[1]
A structure-function analysis has shown that chlorination of the parent compound, benzyl thiocyanate, at either the 2 or 4 position on the phenyl ring enhances its antimitotic and antitubulin activity.[2] Specifically, 4-chlorobenzyl thiocyanate was found to be more active than this compound, both of which are less potent than the dichlorinated analogue, DCBT.[2] This indicates that this compound operates through the same fundamental mechanism as DCBT, albeit with a lower potency. The thiocyanate moiety is essential for this biological activity.[2]
The covalent and irreversible nature of the binding of the benzyl moiety to tubulin inhibits its ability to polymerize into functional microtubules.[2] This disruption of microtubule dynamics leads to the arrest of the cell cycle in mitosis and ultimately can trigger apoptosis.
Biochemical Reaction Pathway
The interaction between this compound and a cysteine residue on β-tubulin can be visualized as a nucleophilic attack by the thiolate anion of the cysteine on the thiocyanate group. This results in the formation of a disulfide bond and the displacement of the cyanide ion.
Caption: Reaction of this compound with a cysteine residue on β-tubulin.
Cellular Consequences of Tubulin Alkylation
The alkylation of β-tubulin by this compound initiates a cascade of events within the cell, culminating in cell cycle arrest and apoptosis.
-
Inhibition of Microtubule Polymerization: The covalent modification of tubulin dimers prevents their proper assembly into microtubules. This inhibitory effect is irreversible.[2]
-
Disruption of Existing Microtubules: In addition to preventing the formation of new microtubules, these compounds lead to the disorganization of the existing microtubule network. This manifests as a disappearance of normal microtubules and the formation of bundled or aggregated tubulin structures within the cell.[2]
-
Mitotic Arrest: Microtubules are essential components of the mitotic spindle, which is responsible for segregating chromosomes during cell division. The disruption of microtubule dynamics prevents the formation of a functional mitotic spindle, leading to the arrest of the cell cycle at the G2/M phase.
-
Induction of Apoptosis: Prolonged mitotic arrest can trigger the intrinsic apoptotic pathway, leading to programmed cell death.
The following diagram illustrates the signaling pathway from tubulin alkylation to apoptosis.
Caption: Cellular signaling cascade initiated by this compound.
Experimental Protocols
The following outlines a generalized protocol for assessing the inhibitory effect of this compound on tubulin polymerization, a key experiment to validate its mechanism of action.
In Vitro Tubulin Polymerization Assay
Objective: To determine the effect of this compound on the polymerization of purified tubulin in a cell-free system.
Materials:
-
Lyophilized purified tubulin (>99% pure)
-
General tubulin buffer (e.g., 80 mM PIPES, pH 6.9, 1 mM MgCl₂, 1 mM EGTA)
-
GTP solution (100 mM)
-
Glycerol
-
This compound stock solution (in DMSO)
-
DMSO (vehicle control)
-
Positive control (e.g., Colchicine or Vinblastine)
-
96-well microplates
-
Temperature-controlled spectrophotometer or plate reader capable of reading absorbance at 340 nm
Procedure:
-
Preparation of Tubulin Solution: Reconstitute lyophilized tubulin in general tubulin buffer on ice to a final concentration of 2-4 mg/mL.
-
Compound Incubation: In a 96-well plate on ice, add the desired concentrations of this compound, vehicle control (DMSO), and positive control to the tubulin solution. Incubate for a predetermined period (e.g., 15-30 minutes) to allow for the interaction between the compound and tubulin.
-
Initiation of Polymerization: To initiate polymerization, add GTP to a final concentration of 1 mM and glycerol to a final concentration of 5-10% (v/v).
-
Measurement of Polymerization: Immediately transfer the plate to a spectrophotometer pre-warmed to 37°C. Measure the increase in absorbance at 340 nm every 30-60 seconds for 60-90 minutes. The increase in absorbance corresponds to the extent of tubulin polymerization.
-
Data Analysis: Plot absorbance (OD340) versus time for each condition. Compare the polymerization curves of the this compound-treated samples to the vehicle control. Calculate IC₅₀ values if a dose-response curve is generated.
Expected Outcome: this compound is expected to inhibit the rate and extent of tubulin polymerization in a concentration-dependent manner.
Quantitative Data Summary
| Compound | Relative Antimitotic/Antitubulin Activity |
| Benzyl thiocyanate | Weak |
| This compound | Intermediate |
| 4-Chlorobenzyl thiocyanate | Intermediate (more active than 2-chloro) |
| 2,4-Dichlorobenzyl thiocyanate | Strong |
Data synthesized from Abraham et al. (1986).[2]
Conclusion
The mechanism of action of this compound is firmly rooted in its ability to act as a sulfhydryl alkylating agent, with β-tubulin being its primary cellular target. By covalently modifying cysteine residues on this critical cytoskeletal protein, it inhibits microtubule polymerization, disrupts the microtubule network, and induces mitotic arrest, ultimately leading to cell death. While it is a less potent analogue of 2,4-dichlorobenzyl thiocyanate, its mechanism provides a clear example of how targeted covalent inhibition of tubulin can be a powerful strategy for developing antimitotic agents. Further research into the specific kinetics and binding sites of this compound on tubulin could provide more detailed insights for the development of novel anticancer therapeutics.
References
- 1. Mechanism of action of the antimitotic drug 2,4-dichlorobenzyl thiocyanate: alkylation of sulfhydryl group(s) of beta-tubulin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. 2,4-Dichlorobenzyl thiocyanate, an antimitotic agent that alters microtubule morphology - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 2,4-Dichlorobenzyl thiocyanate, an antimitotic agent that alters microtubule morphology - PubMed [pubmed.ncbi.nlm.nih.gov]
Introduction: Elucidating the Structure of 2-Chlorobenzyl Thiocyanate
An In-depth Technical Guide to the Spectroscopic Characterization of 2-Chlorobenzyl Thiocyanate
Prepared by: Gemini, Senior Application Scientist
This compound (C₈H₆ClNS) is a versatile organic intermediate utilized in the synthesis of various pharmaceuticals and agrochemicals. Its biological activity and synthetic utility are intrinsically linked to its precise molecular structure. For researchers and drug development professionals, unambiguous structural confirmation is a critical prerequisite for further investigation. This guide provides a comprehensive overview of the core spectroscopic techniques—Infrared (IR) Spectroscopy, Nuclear Magnetic Resonance (NMR) Spectroscopy, and Mass Spectrometry (MS)—as they apply to the structural elucidation of this compound.
This document moves beyond a simple recitation of data. It is designed as a practical whitepaper, offering field-proven insights into experimental design, data interpretation, and the underlying causality of spectroscopic phenomena. We will ground our analysis in authoritative data and established principles to ensure a trustworthy and robust characterization framework.
Infrared (IR) Spectroscopy: Probing Functional Groups
Infrared spectroscopy is a powerful, non-destructive technique for identifying the functional groups within a molecule. It operates on the principle that molecular bonds vibrate at specific, quantized frequencies. When irradiated with infrared light, a molecule absorbs energy at frequencies corresponding to its natural vibrational modes, resulting in a unique spectral fingerprint. For this compound, IR is particularly effective for confirming the presence of the defining thiocyanate (-SCN) and chlorobenzyl moieties.
Experimental Protocol: Attenuated Total Reflectance (ATR) FTIR
Attenuated Total Reflectance (ATR) is the preferred sampling technique for liquid samples like this compound due to its minimal sample preparation and high reproducibility.[1]
Methodology:
-
Instrument Preparation: Ensure the ATR crystal (typically diamond) is meticulously cleaned with a suitable solvent (e.g., isopropanol) and allowed to dry completely.
-
Background Spectrum: Acquire a background spectrum of the clean, empty ATR crystal. This is a critical self-validating step that accounts for ambient atmospheric absorbances (e.g., CO₂, H₂O) and any intrinsic signals from the instrument itself.[2]
-
Sample Application: Place a single drop (1-2 drops) of this compound directly onto the center of the ATR crystal.
-
Engage ATR Arm: Lower the ATR press arm to ensure firm, consistent contact between the liquid sample and the crystal surface. This step is crucial for obtaining a high-quality, reproducible spectrum.[3]
-
Data Acquisition: Collect the sample spectrum. A typical acquisition involves co-adding 16 to 32 scans at a resolution of 4 cm⁻¹ over the range of 4000-400 cm⁻¹.[2]
-
Data Processing: The instrument software automatically ratios the sample spectrum against the background spectrum to generate the final absorbance or transmittance plot.
-
Cleaning: Thoroughly clean the ATR crystal and press arm after analysis to prevent cross-contamination.[2]
Diagram 1: ATR-FTIR Experimental Workflow
A streamlined workflow for acquiring an ATR-FTIR spectrum of a liquid sample.
Data Interpretation: this compound
The IR spectrum provides direct evidence for key functional groups. The most diagnostic absorption is that of the thiocyanate group.
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~2150 | Strong, Sharp | C≡N stretch of the thiocyanate (-SCN) group |
| 3100-3000 | Medium | Aromatic C-H stretch |
| ~1475, ~1445 | Medium-Strong | Aromatic C=C ring stretches |
| ~750 | Strong | C-Cl stretch |
| 900-675 | Strong | Aromatic C-H out-of-plane ("oop") bending |
Table 1: Characteristic Infrared Absorption Bands for this compound. Data is based on typical values for the assigned functional groups.
Expert Analysis:
-
Thiocyanate (C≡N) Stretch: The most unambiguous peak in the spectrum is the strong, sharp absorption around 2150 cm⁻¹. This frequency is highly characteristic of the C≡N triple bond in an organic thiocyanate (R-SCN). Isomeric isothiocyanates (R-NCS) exhibit a much broader and more intense absorption, typically between 2200-2000 cm⁻¹.
-
Aromatic Region: The presence of peaks in the 3100-3000 cm⁻¹ and 1600-1400 cm⁻¹ regions confirms the benzene ring. The strong absorptions in the 900-675 cm⁻¹ fingerprint region, specifically a strong peak around 750 cm⁻¹, are indicative of ortho-disubstitution on a benzene ring.
-
Chloroalkane (C-Cl) Stretch: The C-Cl bond stretch typically appears as a strong band in the 800-600 cm⁻¹ range. The strong peak observed around 750 cm⁻¹ is consistent with both the C-Cl stretch and the ortho-substitution pattern, and these bands often overlap.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful technique for mapping the carbon-hydrogen framework of a molecule. It relies on the principle that atomic nuclei with a non-zero spin (like ¹H and ¹³C) behave like tiny magnets. When placed in a strong external magnetic field, these nuclei can align with or against the field, creating distinct energy levels. The absorption of radiofrequency (RF) energy causes transitions between these levels, and the precise frequency required for this "resonance" provides detailed information about the chemical environment of each nucleus.
Experimental Protocol: ¹H and ¹³C NMR
Methodology:
-
Sample Preparation: Accurately weigh approximately 5-10 mg of the sample for ¹H NMR (20-50 mg for ¹³C NMR) into a clean, dry NMR tube.
-
Solvent Addition: Add approximately 0.6-0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃) using a pipette. The deuterated solvent is "invisible" in ¹H NMR and provides the lock signal for the spectrometer.
-
Internal Standard: The solvent typically contains a small amount of Tetramethylsilane (TMS), which serves as the internal standard, with its signal defined as 0.00 ppm.
-
Homogenization: Cap the tube and invert it several times to ensure the sample dissolves completely and the solution is homogeneous.
-
Instrument Setup: Insert the sample into the NMR spectrometer. The instrument will lock onto the deuterium signal, and the magnetic field will be "shimmed" to optimize its homogeneity, ensuring sharp, well-resolved peaks.
-
Data Acquisition: Acquire the spectra using standard pulse sequences. ¹H spectra are typically acquired quickly (a few minutes), while ¹³C spectra require longer acquisition times due to the low natural abundance of the ¹³C isotope.[4]
Diagram 2: General NMR Analysis Workflow
Workflow for NMR sample preparation, data acquisition, and processing.
Data Interpretation: A Comparative Approach
Reference Data: Benzyl Thiocyanate
| ¹H NMR Data (CDCl₃) | δ (ppm) | Multiplicity | Integration | Assignment |
| Aromatic Protons | 7.40-7.35 | Multiplet | 5H | C₆H₅ |
| Methylene Protons | 4.19 | Singlet | 2H | C₆H₅CH₂ SCN |
| ¹³C NMR Data (CDCl₃) | δ (ppm) | Assignment |
| Aromatic C1 | ~135 | C -CH₂ |
| Aromatic C2, C3, C4 | 129-128 | C H |
| Thiocyanate Carbon | ~112 | SC N |
| Methylene Carbon | ~35 | C H₂ |
Table 2: ¹H and ¹³C NMR data for the reference compound, Benzyl thiocyanate. Chemical shifts are approximate and based on typical values from spectral databases.
Expert Analysis & Predicted Spectrum for this compound:
The introduction of a chlorine atom at the C2 (ortho) position of the benzyl ring has predictable electronic and spatial effects that will alter the NMR spectrum.
-
¹H NMR Predictions:
-
Aromatic Region (δ 7.2-7.6 ppm): The simple 5H multiplet of benzyl thiocyanate will become a more complex pattern for this compound. The four aromatic protons are now chemically distinct. Chlorine is an electron-withdrawing group via induction but a weak electron-donating group via resonance.[5] Its primary effect is deshielding, causing protons closer to it (especially the H6 proton) to shift downfield (to a higher ppm value). The signals will likely appear as a complex multiplet reflecting ortho, meta, and para couplings between the four distinct protons.[6]
-
Methylene Protons (-CH₂-): The methylene protons (-CH₂SCN) will also experience a downfield shift compared to the ~4.19 ppm signal in benzyl thiocyanate. The electronegative chlorine atom at the ortho position will exert an inductive electron-withdrawing effect, deshielding the adjacent methylene group. This signal is expected to remain a singlet and shift to approximately δ 4.3-4.5 ppm .
-
-
¹³C NMR Predictions:
-
Aromatic Carbons (δ 125-140 ppm): The chlorine atom will have a significant impact. The carbon directly attached to the chlorine (C2) will be strongly deshielded, shifting significantly downfield. The ipso-carbon (C1, attached to the CH₂SCN group) will also be affected. The other aromatic carbons (C3, C4, C5, C6) will show smaller shifts compared to their equivalents in benzyl thiocyanate.[7][8]
-
Thiocyanate Carbon (-SCN): The chemical shift of the thiocyanate carbon (around δ 112 ppm) is not expected to change significantly, as it is several bonds removed from the substituent.
-
Methylene Carbon (-CH₂-): Similar to the protons, the methylene carbon will be deshielded by the ortho-chloro group and is expected to shift downfield from ~35 ppm to ~38-40 ppm .
-
Mass Spectrometry (MS)
Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. In Electron Ionization (EI) MS, a molecule is bombarded with high-energy electrons (typically 70 eV), causing it to lose an electron and form a positively charged molecular ion (M⁺•).[9][10] This high-energy process imparts excess energy to the molecular ion, causing it to fragment in predictable ways. The resulting pattern of fragment ions is a molecular fingerprint that can be used to determine the molecular weight and deduce the structure of the analyte.
Experimental Protocol: Electron Ionization Mass Spectrometry (EI-MS)
EI-MS is often coupled with Gas Chromatography (GC) for the analysis of pure, volatile compounds.
Methodology:
-
Sample Preparation: Prepare a dilute solution of the sample (e.g., ~1 mg/mL) in a volatile organic solvent like dichloromethane or ethyl acetate.
-
GC-MS Setup: The sample is injected into the GC, where it is vaporized and separated from the solvent on a capillary column.
-
Ionization: As the analyte elutes from the GC column, it enters the ion source of the mass spectrometer, which is under high vacuum. Here, it is bombarded by a beam of 70 eV electrons.[11]
-
Ion Acceleration: The resulting positive ions (the molecular ion and its fragments) are accelerated by an electric field into the mass analyzer.
-
Mass Analysis: The mass analyzer (e.g., a quadrupole) separates the ions based on their mass-to-charge ratio (m/z).
-
Detection: An electron multiplier detects the ions, and the signal is processed by a computer to generate the mass spectrum.
Diagram 3: EI-MS Analysis Workflow
General workflow for GC-EI-MS analysis from sample injection to spectrum generation.
Data Interpretation: A Comparative Approach
We will again use Benzyl thiocyanate as a reference to understand the core fragmentation pathways and then predict the spectrum of this compound.
Reference Data: Benzyl Thiocyanate (M.W. = 149.21)
| m/z | Proposed Ion Fragment | Relative Intensity (%) |
| 149 | [C₈H₇NS]⁺• (Molecular Ion) | Moderate |
| 91 | [C₇H₇]⁺ | 100 (Base Peak) |
| 65 | [C₅H₅]⁺ | Moderate |
Table 3: Principal mass fragments of the reference compound, Benzyl thiocyanate.
Expert Analysis & Predicted Spectrum for this compound:
-
Molecular Ion Peak: The molecular weight of this compound is 183.66. The most critical feature introduced by the chlorine atom is its isotopic signature. Chlorine has two stable isotopes: ³⁵Cl (~75% abundance) and ³⁷Cl (~25% abundance).[12] Therefore, the mass spectrum will exhibit two molecular ion peaks:
-
Fragmentation Pattern: The fragmentation will be dominated by the formation of stable benzylic-type cations.
-
Base Peak (m/z 125/127): The most likely fragmentation pathway is the cleavage of the C-S bond to lose a thiocyanate radical (•SCN). This will form the 2-chlorobenzyl cation. This fragment will also exhibit the characteristic 3:1 isotope pattern at m/z 125 ([C₇H₆³⁵Cl]⁺) and m/z 127 ([C₇H₆³⁷Cl]⁺). This cation can rearrange to the more stable chlorotropylium ion and is expected to be the base peak.[14]
-
Loss of Chlorine (m/z 148): Loss of a chlorine radical from the molecular ion would result in a fragment at m/z 148.
-
Tropylium Ion (m/z 91): Subsequent loss of HCl from the m/z 125 fragment could lead to the formation of the dehydrotropylium cation at m/z 89, rather than the tropylium ion at m/z 91 seen in the parent compound. The peak at m/z 91 may be present but is expected to be much less significant than in the spectrum of benzyl thiocyanate.
-
Conclusion
The structural characterization of this compound can be confidently achieved through a synergistic application of IR, NMR, and MS. IR spectroscopy provides rapid confirmation of the critical thiocyanate functional group. Mass spectrometry establishes the molecular weight and confirms the presence of chlorine through its distinct isotopic signature. While direct NMR data is not widely published, a comparative analysis with the parent compound, benzyl thiocyanate, allows for a robust and scientifically sound prediction of the ¹H and ¹³C NMR spectra. This integrated spectroscopic approach provides a self-validating system for the unambiguous identification and structural verification of this compound, ensuring the scientific integrity required for advanced research and development applications.
References
- 1. jascoinc.com [jascoinc.com]
- 2. drawellanalytical.com [drawellanalytical.com]
- 3. Sample Preparation – FT-IR/ATR – Polymer Chemistry Characterization Lab [pccl.chem.ufl.edu]
- 4. books.rsc.org [books.rsc.org]
- 5. youtube.com [youtube.com]
- 6. amherst.edu [amherst.edu]
- 7. C6H5Cl C-13 nmr spectrum of chlorobenzene analysis of chemical shifts ppm interpretation of 13C chemical shifts ppm of chlorobenzene C13 13-C nmr doc brown's advanced organic chemistry revision notes [docbrown.info]
- 8. researchgate.net [researchgate.net]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. Electron Ionization - Creative Proteomics [creative-proteomics.com]
- 11. Mass Spectrometry Ionization Methods [chemistry.emory.edu]
- 12. Isotopes in Mass Spectrometry - Chemistry Steps [chemistrysteps.com]
- 13. C6H5Cl mass spectrum of chlorobenzene fragmentation pattern of m/z m/e ions for analysis and identification pairs of isotopic peaks due to chlorine isotopes image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]
- 14. pdf.benchchem.com [pdf.benchchem.com]
2-Chlorobenzyl Thiocyanate (CAS: 2082-66-8): A Versatile Synthon for Medicinal Chemistry
An In-depth Technical Guide for Researchers and Drug Development Professionals
Executive Summary
2-Chlorobenzyl thiocyanate is a reactive organic intermediate that holds significant value for drug discovery and development. Characterized by the presence of a thiocyanate (-SCN) group attached to a 2-chlorinated benzyl moiety, this compound serves as a versatile building block for synthesizing a wide array of sulfur-containing molecules and heterocyclic scaffolds.[1][2] While direct biological data on this specific isomer is limited, its close structural analog, 2,4-dichlorobenzyl thiocyanate (DCBT), is a well-documented antimitotic agent that functions by alkylating cysteine residues on β-tubulin.[3][4] This guide provides a comprehensive overview of this compound, including its physicochemical properties, synthesis methodologies, core reactivity, putative biological mechanism, and detailed experimental protocols to empower its application in modern medicinal chemistry programs.
Physicochemical Properties and Specifications
Understanding the fundamental properties of this compound is critical for its effective handling, storage, and application in synthetic chemistry. The compound is a colorless to light yellow liquid at room temperature and should be stored in a dry environment.[1][5]
| Property | Value | Reference(s) |
| CAS Number | 2082-66-8 | [6][7] |
| Molecular Formula | C₈H₆ClNS | [1][7][8] |
| Molecular Weight | 183.65 g/mol | [1][7] |
| Appearance | Colorless to Light Yellow Clear Liquid | [5] |
| Boiling Point | 140°C @ 5 mmHg | [1][5] |
| Density | ~1.28 g/cm³ | [5] |
| Refractive Index | 1.5880 - 1.5920 | [5] |
| Purity (Commercial) | >98.0% (GC) | |
| Storage Conditions | Room temperature, dry | [1] |
Synthesis and Mechanistic Considerations
The primary route for synthesizing this compound is through a nucleophilic substitution reaction. This typically involves the reaction of 2-chlorobenzyl chloride or bromide with an alkali metal thiocyanate, such as sodium thiocyanate (NaSCN) or potassium thiocyanate (KSCN).[2]
Causality in Synthesis Design: The choice of solvent and catalyst is paramount for optimizing yield and minimizing side products. Benzyl halides are known to potentially form the isomeric isothiocyanate (-NCS) as a byproduct.[2] To favor the desired S-alkylation over N-alkylation, polar aprotic solvents are often employed. Furthermore, to overcome phase limitations between the organic halide and the inorganic salt, phase-transfer catalysts (PTCs) are highly effective. Catalysts like Polyethylene Glycol (PEG) or specialized dicationic ionic liquids can significantly enhance reaction rates and allow for the use of more environmentally benign solvent systems, such as water.[9][10] Microwave-assisted heating has also been shown to dramatically reduce reaction times.[9]
Workflow for Phase-Transfer Catalyzed Synthesis
Caption: General workflow for the synthesis of this compound.
Chemical Reactivity and Synthetic Utility
The thiocyanate functional group is a versatile handle for synthetic transformations, making this compound a valuable precursor in medicinal chemistry.[11][12]
-
Building Block for Heterocycles: It is a key intermediate for synthesizing sulfur-containing heterocycles, such as thiazole derivatives, which are common motifs in bioactive molecules.[13][14]
-
Conversion to Other Sulfur Moieties: The thiocyanate group can be readily converted into other pharmaceutically important functional groups. For example, it can be isomerized to the corresponding isothiocyanate, which is a precursor for thioureas.[15]
-
Source of Thiol: Under reductive conditions, the thiocyanate can be converted to the corresponding thiol (2-chlorobenzyl mercaptan). Medicinal thiols are a critical class of drugs used as antioxidants and heavy metal chelators.[16][17]
Biological Activity and Putative Mechanism of Action
While direct studies on this compound are not prevalent in the literature, a strong mechanistic hypothesis can be formulated based on the well-characterized activity of its close analog, 2,4-dichlorobenzyl thiocyanate (DCBT).[3][4]
DCBT is a potent antimitotic agent that inhibits cell division by disrupting microtubule dynamics.[4] The mechanism is centered on its function as a sulfhydryl alkylating agent. The electrophilic carbon of the thiocyanate group is susceptible to nucleophilic attack by cysteine residues on proteins.[3]
Proposed Mechanism of Action:
-
Target Recognition: The compound selectively targets β-tubulin, likely due to its high content of accessible cysteine residues.[3]
-
Nucleophilic Attack: A cysteine sulfhydryl group on β-tubulin attacks the thiocyanate, displacing the cyanide anion (CN⁻).
-
Covalent Modification: This results in the formation of a mixed disulfide bond between the protein and the 2-chlorobenzyl mercaptan moiety.[3]
-
Disruption of Function: The covalent alkylation of β-tubulin prevents its proper polymerization into microtubules. This disruption of the cytoskeleton leads to cell cycle arrest in the mitotic phase and ultimately triggers apoptosis.[3][4]
Structure-activity relationship studies have shown that the thiocyanate group is essential for this activity, and that chlorination of the benzyl ring enhances potency.[4]
Diagram of Putative Tubulin Alkylation
Caption: Putative mechanism of action via sulfhydryl alkylation of β-tubulin.
Experimental Protocols
The following protocols are provided as validated starting points for the synthesis and analysis of this compound.
Protocol 5.1: Microwave-Assisted Synthesis
This protocol is adapted from general procedures for the rapid synthesis of benzyl thiocyanates using a phase-transfer catalyst.[9]
Materials:
-
2-Chlorobenzyl chloride (1.0 eq)
-
Sodium thiocyanate (1.2 eq)
-
Polyethylene glycol 400 (PEG-400) (5 mol%)
-
Microwave synthesis vials
-
Ethyl acetate
-
Saturated sodium chloride solution (Brine)
-
Anhydrous magnesium sulfate
-
Silica gel for column chromatography
Procedure:
-
To a 10 mL microwave synthesis vial, add 2-chlorobenzyl chloride, sodium thiocyanate, and PEG-400.
-
Seal the vial and place it in the microwave reactor.
-
Irradiate the mixture at a suitable power (e.g., 100-150 W) to maintain a temperature of 80-90°C for 5-10 minutes. Note: Reaction progress should be monitored by TLC or GC-MS.
-
After cooling to room temperature, dilute the reaction mixture with ethyl acetate (20 mL) and water (20 mL).
-
Transfer the mixture to a separatory funnel and separate the organic layer.
-
Wash the organic layer sequentially with water (2 x 15 mL) and brine (1 x 15 mL).
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using a hexane/ethyl acetate gradient to yield the pure this compound.
-
Validation: Confirm the structure and purity of the product using ¹H NMR, ¹³C NMR, and GC-MS, comparing the data to literature values.
Protocol 5.2: Analytical Characterization by HPLC
While GC is common for purity assessment, HPLC can be used for quantification, especially for trace analysis in biological matrices, by derivatizing the thiocyanate anion.[18]
Methodology Principle: This method is based on the derivatization of the thiocyanate anion with a fluorescent tagging agent, allowing for highly sensitive detection.[18]
Procedure Outline:
-
Sample Preparation: For biological samples (e.g., plasma), perform protein precipitation using trichloroacetic acid.
-
Derivatization: React the sample containing the thiocyanate anion with a fluorogenic agent such as 3-bromomethyl-7-methoxy-1,4-benzoxazin-2-one in an appropriate buffer.
-
HPLC Separation: Inject the derivatized sample onto a C18 reversed-phase column.
-
Mobile Phase: Use a gradient of acetonitrile and water (or an appropriate buffer) to achieve separation.
-
Detection: Monitor the elution using a fluorescence detector set to the appropriate excitation and emission wavelengths for the chosen derivative.
-
Quantification: Create a calibration curve using known concentrations of a thiocyanate standard to quantify the amount in the sample.
Safety and Handling
This compound must be handled with appropriate care in a laboratory setting.
-
Hazard Class: Harmful and Irritant.
-
Primary Hazards: Harmful if swallowed or inhaled. May cause respiratory irritation.
-
Handling: Use only in a well-ventilated area or a chemical fume hood. Avoid breathing vapors, mist, or gas. Do not eat, drink, or smoke when using this product. Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
-
First Aid (IF INHALED): Remove the person to fresh air and keep them comfortable for breathing. Call a poison center or doctor if you feel unwell.
-
First Aid (IF SWALLOWED): Rinse mouth. Call a poison center or doctor if you feel unwell.
-
Storage: Store in a well-ventilated place. Keep the container tightly closed.
Disclaimer: Always consult the specific Material Safety Data Sheet (MSDS) provided by your supplier before handling this chemical.[6][19][20]
References
- 1. This compound [myskinrecipes.com]
- 2. Organic thiocyanates - Wikipedia [en.wikipedia.org]
- 3. Mechanism of action of the antimitotic drug 2,4-dichlorobenzyl thiocyanate: alkylation of sulfhydryl group(s) of beta-tubulin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. 2,4-Dichlorobenzyl thiocyanate, an antimitotic agent that alters microtubule morphology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. 2082-66-8 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 6. calpaclab.com [calpaclab.com]
- 7. calpaclab.com [calpaclab.com]
- 8. PubChemLite - this compound (C8H6ClNS) [pubchemlite.lcsb.uni.lu]
- 9. tsijournals.com [tsijournals.com]
- 10. researchgate.net [researchgate.net]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. researchgate.net [researchgate.net]
- 13. mdpi.com [mdpi.com]
- 14. Study of the Relationships between the Structure, Lipophilicity and Biological Activity of Some Thiazolyl-carbonyl-thiosemicarbazides and Thiazolyl-azoles - PMC [pmc.ncbi.nlm.nih.gov]
- 15. chinesechemsoc.org [chinesechemsoc.org]
- 16. Medicinal Thiols: Current Status and New Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 17. mdpi.com [mdpi.com]
- 18. Determination of thiocyanate anion by high-performance liquid chromatography with fluorimetric detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. aksci.com [aksci.com]
- 20. bg.cpachem.com [bg.cpachem.com]
"starting materials for 2-Chlorobenzyl thiocyanate synthesis"
An In-depth Technical Guide to the Starting Materials for the Synthesis of 2-Chlorobenzyl Thiocyanate
Introduction
This compound is a versatile chemical intermediate recognized for its role in the synthesis of a variety of commercially significant compounds.[1] Its utility is primarily leveraged in the agrochemical and pharmaceutical sectors, where the unique reactivity of the thiocyanate group is exploited to build molecules with potent biological activities, including fungicides and insecticides.[2] The chlorobenzyl moiety further modulates the compound's reactivity and physicochemical properties, making it a valuable building block in medicinal chemistry and materials science.[2]
This guide provides a detailed examination of the principal synthetic pathways to this compound, with a core focus on the selection, preparation, and strategic considerations of the requisite starting materials. We will explore the causality behind experimental choices, offering field-proven insights for researchers, scientists, and professionals in drug development.
Primary Synthetic Route: Nucleophilic Substitution
The most direct and widely employed method for synthesizing this compound is through a classical nucleophilic substitution (SN2) reaction. This pathway involves the displacement of a halide from a 2-chlorobenzyl halide by a thiocyanate salt.
Core Reaction Scheme
The fundamental transformation is as follows:
Starting Material I: The 2-Chlorobenzyl Halide (Cl-C₆H₄-CH₂-X)
The choice of the benzyl halide is a critical first step. The leaving group (X) is typically chlorine or bromine.
-
2-Chlorobenzyl Chloride (X=Cl): This is often the most cost-effective and readily available starting material. Its synthesis is typically achieved via the free-radical chlorination of 2-chlorotoluene.[3]
-
2-Chlorobenzyl Bromide (X=Br): Bromide is a superior leaving group compared to chloride, which can lead to faster reaction times and milder reaction conditions. However, it is generally more expensive. It is synthesized by the free-radical bromination of 2-chlorotoluene, often using N-bromosuccinimide (NBS) as the bromine source to ensure selective monobromination at the benzylic position.[4]
Synthesis of Halide Precursors from 2-Chlorotoluene: The industrial preparation of these halides involves the side-chain halogenation of 2-chlorotoluene under UV irradiation or in the presence of a radical initiator like azo-bis-isobutyronitrile (AIBN) or benzoyl peroxide.[3][4] It is crucial to control the reaction conditions to prevent over-halogenation and the formation of dichlorinated or trichlorinated byproducts.
Starting Material II: The Thiocyanate Salt (M-SCN)
The nucleophile is provided by an inorganic thiocyanate salt. The choice of cation (M⁺) can influence solubility and reactivity.
-
Sodium Thiocyanate (NaSCN): Widely used due to its good solubility in many polar organic solvents and its cost-effectiveness.[5]
-
Potassium Thiocyanate (KSCN): Another common choice, with solubility properties similar to NaSCN.
-
Ammonium Thiocyanate (NH₄SCN): Also effective and can be used in various solvent systems.[6][7]
The selection of the salt is often dictated by the solvent system and the potential need for a phase-transfer catalyst.
Causality in Experimental Design: Solvents and Catalysis
The success of the nucleophilic substitution hinges on bringing the ionic thiocyanate salt into contact with the organic benzyl halide substrate.
-
Solvents: Polar aprotic solvents like acetonitrile or acetone are excellent choices as they effectively dissolve both reactants. Alcohols can also be used, though they may lead to side reactions. Aqueous systems are environmentally attractive but necessitate a method to bridge the phase gap between the water-soluble salt and the organic-soluble halide.[8]
-
Phase-Transfer Catalysis (PTC): In two-phase (e.g., water-organic) systems, a phase-transfer catalyst is essential. These catalysts, such as polyethylene glycol (PEG) or quaternary ammonium salts (e.g., tetra-n-butylammonium bromide), possess both hydrophilic and lipophilic properties.[5][8][9] They function by pairing with the thiocyanate anion in the aqueous phase, forming a lipophilic ion pair that can migrate into the organic phase to react with the benzyl halide. This "triphase catalysis" approach can lead to remarkably clean reactions with 100% selectivity to the desired benzyl thiocyanate.[9]
-
Microwave-Assisted Synthesis: To accelerate the reaction, microwave irradiation has been successfully applied. This technique can dramatically reduce reaction times from hours to minutes, often providing excellent yields in a solvent-free or minimal-solvent environment, which aligns with the principles of green chemistry.[5]
Workflow & Visualization
The logical flow for the nucleophilic substitution pathway is outlined below.
Caption: Workflow for this compound synthesis via nucleophilic substitution.
Alternative Route: The Sandmeyer Reaction for Aryl Thiocyanates
While not a direct route to benzyl thiocyanates, the Sandmeyer reaction is a cornerstone of aromatic chemistry for introducing a thiocyanate group onto an aromatic ring, yielding an aryl thiocyanate.[10][11] Understanding this method is crucial for any comprehensive discussion of thiocyanate synthesis. It provides a pathway to compounds like 2-chlorophenyl thiocyanate from 2-chloroaniline.
Core Reaction Scheme
The process occurs in two distinct steps:
-
Diazotization: Ar-NH₂ + NaNO₂ + 2HX → Ar-N₂⁺X⁻ + NaX + 2H₂O
-
Thiocyanation: Ar-N₂⁺X⁻ + CuSCN → Ar-SCN + N₂ + CuX
Starting Material: The Aryl Amine
The precursor for this route is an aryl amine, such as 2-chloroaniline . The availability and substitution pattern of the starting aniline dictate the final product structure.
Key Reagents and Rationale
-
Nitrous Acid (HONO): Generated in situ from sodium nitrite (NaNO₂) and a cold, strong acid (e.g., HCl, H₂SO₄). This highly reactive species converts the primary amino group into a diazonium salt. The reaction must be kept cold (0-5 °C) to prevent the unstable diazonium salt from decomposing.
-
Copper(I) Thiocyanate (CuSCN): This is the classical Sandmeyer catalyst. The reaction proceeds via a radical-nucleophilic aromatic substitution (SRNAr) mechanism, initiated by a single-electron transfer from the copper(I) species to the diazonium salt.[11]
-
Improved Procedures: Traditional Sandmeyer reactions can suffer from side-product formation. Modern variations utilize pre-formed, stable arenediazonium salts, such as o-benzenedisulfonimides.[12] Reacting these stable salts with sodium thiocyanate in an anhydrous aprotic solvent (like acetonitrile) can lead to higher yields and significantly reduce the formation of isothiocyanate isomers.[12][13]
Workflow & Visualization
The logical flow for the Sandmeyer thiocyanation is depicted below.
Caption: General workflow for Aryl Thiocyanate synthesis via the Sandmeyer reaction.
Comparative Summary of Synthetic Routes
| Feature | Nucleophilic Substitution (for Benzyl Thiocyanate) | Sandmeyer Reaction (for Aryl Thiocyanate) |
| Primary Starting Material | 2-Chlorobenzyl Halide or 2-Chlorotoluene | Aryl Amine (e.g., 2-Chloroaniline) |
| Key Reagents | Thiocyanate Salt (NaSCN, KSCN), optional PTC | NaNO₂, Strong Acid, Copper(I) Thiocyanate |
| Typical Yields | Good to Excellent (can be >90%)[5] | Moderate to Good (can be >80% with improved methods)[13] |
| Advantages | Direct, high-yielding, uses readily available materials, amenable to green chemistry approaches (PTC, microwave). | Excellent for installing SCN group directly on the aromatic ring; wide substrate scope based on available anilines. |
| Disadvantages/Limitations | Requires a benzylic starting material with a good leaving group. | Does not produce benzyl thiocyanates; diazonium salts are unstable and potentially explosive; requires careful temperature control. |
Experimental Protocols
Protocol 1: Synthesis of this compound via Phase-Transfer Catalysis
This protocol is a representative example based on established methodologies for benzyl thiocyanate synthesis.[5][9]
-
Setup: To a 250 mL round-bottom flask equipped with a magnetic stirrer and reflux condenser, add 2-chlorobenzyl chloride (10.0 g, 62.1 mmol), sodium thiocyanate (6.0 g, 74.0 mmol), and polyethylene glycol 400 (PEG-400) (1.24 g, ~5 mol%).
-
Reaction: Place the flask in a microwave synthesizer. Irradiate the mixture at a power of 300W for 5-10 minutes. Monitor the reaction progress by Thin-Layer Chromatography (TLC) using a petroleum ether/ethyl acetate (10:1 v/v) eluent.
-
Workup: After the reaction is complete (disappearance of the starting benzyl chloride spot on TLC), cool the mixture to room temperature.
-
Extraction: Add 100 mL of diethyl ether and 100 mL of water to the flask. Stir vigorously for 5 minutes. Transfer the mixture to a separatory funnel and separate the layers.
-
Washing: Wash the organic layer with water (2 x 50 mL) and then with brine (1 x 50 mL).
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: The crude product can be purified by vacuum distillation (Boiling Point: 140°C/5mmHg) to yield pure this compound as a colorless to light yellow liquid.[2]
Protocol 2: Synthesis of an Aryl Thiocyanate via an Improved Sandmeyer-type Reaction
This protocol is adapted from modern, higher-yielding procedures for aryl thiocyanate synthesis.[12][13]
-
Diazonium Salt Preparation: Prepare the stable dry arenediazonium o-benzenedisulfonimide salt from the corresponding aryl amine according to established literature procedures.
-
Setup: In a 100 mL round-bottom flask under a nitrogen atmosphere, suspend the dry arenediazonium salt (10.0 mmol) and sodium thiocyanate (1.22 g, 15.0 mmol) in anhydrous acetonitrile (40 mL).
-
Catalysis (Optional but Recommended): Add copper powder (0.06 g, 1.0 mmol) to the suspension.
-
Reaction: Stir the mixture vigorously at room temperature (20-25 °C). The reaction is typically accompanied by the evolution of nitrogen gas. Monitor the reaction by TLC until the diazonium salt is consumed (typically 1-3 hours).
-
Workup: Pour the reaction mixture into 100 mL of a saturated aqueous solution of sodium bicarbonate.
-
Extraction: Extract the product with diethyl ether (3 x 50 mL).
-
Washing and Drying: Combine the organic extracts, wash with water and brine, and dry over anhydrous sodium sulfate (Na₂SO₄).
-
Purification: After filtering and removing the solvent by rotary evaporation, purify the crude product by column chromatography on silica gel to obtain the pure aryl thiocyanate.
Conclusion
The selection of starting materials for the synthesis of this compound is predominantly guided by the principles of nucleophilic substitution. The most direct and efficient route utilizes 2-chlorobenzyl chloride or bromide in reaction with an inorganic thiocyanate salt. The strategic use of phase-transfer catalysts and modern techniques like microwave irradiation has significantly enhanced the efficiency, selectivity, and environmental friendliness of this transformation. While the Sandmeyer reaction offers a powerful alternative for creating the C-SCN bond directly on an aromatic ring, it leads to aryl thiocyanates and is therefore a complementary, rather than direct, strategy for obtaining the target benzyl structure. A thorough understanding of the causality behind reagent selection, reaction conditions, and catalyst function is paramount for any researcher aiming to develop robust and scalable synthetic protocols.
References
- 1. PubChemLite - this compound (C8H6ClNS) [pubchemlite.lcsb.uni.lu]
- 2. This compound [myskinrecipes.com]
- 3. prepchem.com [prepchem.com]
- 4. prepchem.com [prepchem.com]
- 5. tsijournals.com [tsijournals.com]
- 6. Thiocyanate synthesis by C-S coupling or substitution [organic-chemistry.org]
- 7. US8785673B2 - Method for producing 2-chloroallyl thiocyanate and 2-chloroallyl isothiocyanate - Google Patents [patents.google.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Sandmeyer reaction - Wikipedia [en.wikipedia.org]
- 12. Improved Procedure to Aryl Thiocyanates: A New Synthetic Application of Dry Arenediazonium o-Benzenedisulfonimides [organic-chemistry.org]
- 13. researchgate.net [researchgate.net]
"in vitro cytotoxicity of 2-Chlorobenzyl thiocyanate"
An In-Depth Technical Guide to the In Vitro Cytotoxicity of 2-Chlorobenzyl Thiocyanate
Authored by a Senior Application Scientist
This guide provides a comprehensive framework for the rigorous in vitro evaluation of this compound (2-CBT) cytotoxicity. Designed for researchers in toxicology, pharmacology, and drug development, this document moves beyond simple protocols to instill a deep understanding of the causality behind experimental choices. We will establish a multi-assay, self-validating system to not only quantify the cytotoxic potential of 2-CBT but also to begin elucidating its mechanism of action.
Introduction: Contextualizing this compound
This compound is an organosulfur compound belonging to the thiocyanate family. Organic thiocyanates and their isomers, isothiocyanates (ITCs), are a class of molecules with significant biological activity.[1] For instance, benzyl isothiocyanate (BITC), found in cruciferous vegetables, is well-documented for its anticancer properties, which are mediated through the induction of apoptosis and cell cycle arrest.[2][3] Furthermore, a structurally related compound, 2,4-dichlorobenzyl thiocyanate (DCBT), has been identified as an antimitotic agent that functions by alkylating sulfhydryl groups on β-tubulin, thereby disrupting microtubule dynamics.[4][5]
Given the potent bioactivity of its structural analogs, a thorough investigation into the cytotoxicity of 2-CBT is warranted. In vitro cytotoxicity assays are foundational tools in toxicology and drug discovery, providing critical data on a compound's potential to damage or kill cells.[6][7] This guide outlines a logical, tiered approach to building a comprehensive cytotoxicity profile for 2-CBT.
PART 1: Foundational Principles & Experimental Design
A robust cytotoxicity assessment is built not on a single experiment, but on a matrix of well-chosen models and methods that interrogate cellular health from multiple perspectives.
The Rationale for a Multi-Assay Approach
Relying on a single endpoint can be misleading. A compound might inhibit metabolic activity without immediately compromising membrane integrity, an effect that a simple viability assay might misinterpret. To build a trustworthy profile, we must employ a panel of assays that measure distinct cellular events.[8] Our core approach will evaluate:
-
Metabolic Competence: Is the cell's mitochondrial function intact?
-
Membrane Integrity: Has the plasma membrane been breached, leading to necrosis?
-
Apoptotic Signaling: Is the cell undergoing programmed cell death?
Selecting Appropriate Cellular Models
The choice of cell line is critical and should be tailored to the research question. A common strategy involves using a panel of cell lines, for instance:
-
Cancer Cell Lines: Such as MCF-7 (breast adenocarcinoma) or NCI-H460 (lung cancer), which are frequently used to screen for potential anticancer agents.[2][9]
-
Non-Malignant Control Cells: A non-cancerous cell line, like MCF-12A (mammary epithelial), helps to assess selectivity and potential toxicity to healthy tissues.[9]
Hypothesized Mechanism of Action for 2-CBT
Based on the literature for related compounds, we can formulate a primary hypothesis for 2-CBT's mechanism of action. The presence of the benzyl thiocyanate moiety suggests two potential, non-mutually exclusive pathways:
-
Microtubule Disruption: Similar to DCBT, 2-CBT may act as an alkylating agent targeting cysteine residues on β-tubulin, leading to mitotic arrest and subsequent cell death.[4][5]
-
Induction of Apoptosis via Oxidative Stress: Analogous to BITC, 2-CBT might increase intracellular reactive oxygen species (ROS), triggering the mitochondria-dependent apoptotic pathway.[2][10]
This hypothesis informs our selection of mechanistic assays later in the investigation.
Caption: Hypothesized mechanisms of 2-CBT cytotoxicity.
PART 2: Core Cytotoxicity Assessment Protocols
This section details the primary screening assays to determine the cytotoxic potential of 2-CBT. A logical workflow ensures efficiency and reproducibility.
Caption: General workflow for primary cytotoxicity screening.
Protocol 2.1: Assessment of Cell Viability via MTT Assay
Principle: This colorimetric assay measures the metabolic activity of cells, which serves as an indicator of cell viability. In live cells, mitochondrial NAD(P)H-dependent oxidoreductase enzymes reduce the yellow tetrazolium salt (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide or MTT) into purple formazan crystals.[11][12] The amount of formazan produced is proportional to the number of viable cells.
Methodology:
-
Cell Seeding: Seed cells in a 96-well flat-bottom plate at a pre-determined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium. Incubate overnight (37°C, 5% CO₂).[13]
-
Compound Treatment: Prepare serial dilutions of 2-CBT in culture medium. Remove the old medium from the cells and add 100 µL of the compound dilutions to the respective wells. Include vehicle-only (e.g., DMSO) controls and medium-only blanks.
-
Incubation: Incubate the plate for desired time periods (e.g., 24, 48, 72 hours) at 37°C, 5% CO₂.
-
MTT Addition: Add 10 µL of MTT labeling reagent (5 mg/mL in PBS) to each well for a final concentration of 0.5 mg/mL.[11][14]
-
Formazan Formation: Incubate the plate for 4 hours at 37°C.[11][15]
-
Solubilization: Carefully remove the medium and add 100 µL of a solubilization solution (e.g., DMSO or acidified isopropanol) to each well to dissolve the purple formazan crystals.[12][13]
-
Absorbance Reading: Gently shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.[12][13] Measure the absorbance at a wavelength between 550 and 600 nm (e.g., 570 nm) using a microplate reader. A reference wavelength of >650 nm can be used to subtract background noise.[11][12]
Data Analysis:
-
Correct absorbance values by subtracting the average absorbance of the medium-only blanks.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle-treated control cells:
-
% Viability = (Absorbance_Treated / Absorbance_VehicleControl) * 100
-
-
Plot % Viability against the log of the compound concentration to generate a dose-response curve and determine the IC₅₀ value (the concentration that inhibits 50% of cell viability).
Protocol 2.2: Assessment of Membrane Integrity via LDH Release Assay
Principle: Lactate dehydrogenase (LDH) is a stable cytosolic enzyme that is rapidly released into the culture medium upon damage to the plasma membrane, a hallmark of necrosis.[16] The LDH assay quantitatively measures the amount of released LDH through an enzyme-coupled reaction that results in a color change.
Methodology:
-
Cell Seeding and Treatment: Follow steps 1-3 from the MTT protocol. It is crucial to set up the following controls on the same plate:[17]
-
Vehicle Control: Untreated cells (for spontaneous LDH release).
-
Maximum Release Control: Untreated cells lysed with a detergent like Triton X-100 (for total LDH).
-
Medium Background Control: Culture medium without cells.
-
-
Supernatant Collection: After incubation, centrifuge the plate at ~250 x g for 5 minutes.
-
Assay Reaction: Carefully transfer 50 µL of supernatant from each well to a new flat-bottom 96-well plate.[18]
-
Reagent Addition: Add 50 µL of the LDH reaction mixture (containing substrate and dye) to each well.[19]
-
Incubation & Measurement: Incubate for up to 30 minutes at room temperature, protected from light. Add 50 µL of stop solution and measure the absorbance at 490 nm.[19]
Data Analysis:
-
Subtract the background absorbance (medium control) from all other readings.
-
Calculate the percentage of cytotoxicity using the following formula:[18][19]
-
% Cytotoxicity = [(Abs_Treated - Abs_VehicleControl) / (Abs_MaxRelease - Abs_VehicleControl)] * 100
-
PART 3: Mechanistic Elucidation Protocols
If the primary assays confirm dose-dependent cytotoxicity, the next logical step is to determine the mode of cell death.
Protocol 3.1: Detection of Apoptosis via Annexin V & Propidium Iodide (PI) Staining
Principle: This flow cytometry-based assay distinguishes between healthy, apoptotic, and necrotic cells. In early apoptosis, the membrane phospholipid phosphatidylserine (PS) flips from the inner to the outer leaflet of the plasma membrane. Annexin V, a protein with a high affinity for PS, is fluorescently labeled (e.g., with FITC or APC) to detect these cells.[20][21] Propidium Iodide (PI) is a membrane-impermeable DNA-binding dye that only enters cells with compromised membranes, thus staining late apoptotic and necrotic cells.
Methodology:
-
Cell Culture and Treatment: Seed cells in 6-well plates and treat with 2-CBT at concentrations around the determined IC₅₀ for 24 hours. Include a vehicle control and a positive control for apoptosis (e.g., staurosporine).
-
Cell Harvesting: Collect both adherent and floating cells. For adherent cells, wash with PBS and detach using a gentle enzyme like TrypLE™. Centrifuge all cells and wash the pellet with cold PBS.
-
Staining: Resuspend the cell pellet in 100 µL of 1X Annexin V Binding Buffer. Add 5 µL of fluorescently-labeled Annexin V and 5 µL of PI solution.[22]
-
Incubation: Incubate the cells for 15 minutes at room temperature in the dark.
-
Analysis: Add 400 µL of 1X Annexin V Binding Buffer to each sample and analyze immediately using a flow cytometer.
Data Interpretation: The results are visualized on a dot plot, which separates the cell population into four quadrants:
-
Q1 (Annexin V- / PI+): Necrotic cells.
-
Q2 (Annexin V+ / PI+): Late apoptotic/secondary necrotic cells.
-
Q3 (Annexin V- / PI-): Live, healthy cells.
-
Q4 (Annexin V+ / PI-): Early apoptotic cells.
Protocol 3.2: Measurement of Executioner Caspase Activity (Caspase-3/7)
Principle: Caspases-3 and -7 are "executioner" enzymes that, once activated, cleave numerous cellular proteins to orchestrate the process of apoptosis.[23] Assays often use a substrate containing the caspase-3/7 recognition sequence (DEVD) linked to a reporter molecule (fluorophore or luciferase). Cleavage of the substrate by active caspases releases the reporter, generating a measurable signal.[21][24]
Methodology:
-
Cell Culture and Treatment: Seed cells in an opaque-walled 96-well plate suitable for luminescence or fluorescence. Treat with 2-CBT as described previously.
-
Reagent Addition: After the treatment period, allow the plate to equilibrate to room temperature. Add 100 µL of the Caspase-Glo® 3/7 Reagent (or similar) to each well.
-
Incubation: Mix the contents by gentle shaking and incubate at room temperature for 1-2 hours, protected from light.
-
Signal Measurement: Measure the luminescence or fluorescence using a plate reader.
Data Analysis:
-
Subtract the background reading (medium-only control).
-
Calculate the fold change in caspase activity relative to the vehicle-treated control.
Caption: Relationship between apoptotic events and detection assays.
PART 4: Data Synthesis and Interpretation
Building a Cytotoxicity Profile
The collective results paint a detailed picture of the compound's effect. For example:
-
Scenario A: Apoptosis-Mediated Cytotoxicity: A dose-dependent decrease in MTT signal, a moderate increase in LDH at high concentrations (secondary necrosis), a significant increase in Annexin V+/PI- and Annexin V+/PI+ populations, and a strong activation of Caspase-3/7.
-
Scenario B: Necrotic Cytotoxicity: A sharp decrease in MTT signal mirrored by a strong, early increase in LDH release, a predominant Annexin V-/PI+ population, and minimal Caspase-3/7 activation.
-
Scenario C: Cytostatic Effect: A dose-dependent decrease in MTT signal with no significant increase in LDH release or apoptotic markers, suggesting an inhibition of proliferation rather than cell killing.
Quantitative Data Summary
All quantitative results should be summarized for clear comparison across cell lines, doses, and time points.
| Parameter | Cell Line A (e.g., MCF-7) | Cell Line B (e.g., MCF-12A) |
| IC₅₀ (µM) from MTT Assay (48h) | [Insert Value] | [Insert Value] |
| Max % Cytotoxicity from LDH (48h) | [Insert Value] at [X µM] | [Insert Value] at [X µM] |
| % Apoptotic Cells (Annexin V+) (24h) | [Insert Value] at IC₅₀ | [Insert Value] at IC₅₀ |
| Fold-Increase in Caspase-3/7 (24h) | [Insert Value] at IC₅₀ | [Insert Value] at IC₅₀ |
Conclusion and Future Directions
This guide provides a robust, multi-faceted strategy for characterizing the in vitro cytotoxicity of this compound. By integrating assays that probe metabolic health, membrane integrity, and apoptotic pathways, researchers can generate a high-confidence profile of the compound's biological activity.
Positive results from this screening cascade would justify further investigation into more specific mechanisms, including:
-
Cell Cycle Analysis: To determine if 2-CBT induces arrest at a specific phase (e.g., G2/M), which would support a tubulin-disrupting mechanism.[10]
-
Reactive Oxygen Species (ROS) Measurement: To directly test the hypothesis that cytotoxicity is mediated by oxidative stress.[2]
-
Tubulin Polymerization Assays: To directly assess the inhibitory effect of 2-CBT on purified tubulin, confirming the primary molecular target proposed from DCBT studies.[5]
This systematic approach ensures that the investigation into this compound is both scientifically rigorous and resource-efficient, paving the way for a clear understanding of its potential as either a therapeutic agent or a toxicological hazard.
References
- 1. researchgate.net [researchgate.net]
- 2. Benzyl Isothiocyanate Induces Apoptotic Cell Death Through Mitochondria-dependent Pathway in Gefitinib-resistant NCI-H460 Human Lung Cancer Cells In Vitro | Anticancer Research [ar.iiarjournals.org]
- 3. Benzyl Isothiocyanate-Induced Cytotoxicity via the Inhibition of Autophagy and Lysosomal Function in AGS Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Mechanism of action of the antimitotic drug 2,4-dichlorobenzyl thiocyanate: alkylation of sulfhydryl group(s) of beta-tubulin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. 2,4-Dichlorobenzyl thiocyanate, an antimitotic agent that alters microtubule morphology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Cytotoxicity Assay: A Tool for Assessing Cell Damage and Toxicity [baseclick.eu]
- 7. omicsonline.org [omicsonline.org]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. Dietary organic isothiocyanates are cytotoxic in human breast cancer MCF-7 and mammary epithelial MCF-12A cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. aacrjournals.org [aacrjournals.org]
- 11. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]
- 12. MTT assay protocol | Abcam [abcam.com]
- 13. researchgate.net [researchgate.net]
- 14. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 15. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - HK [thermofisher.com]
- 16. LDH-Glo™ Cytotoxicity Assay Technical Manual [promega.jp]
- 17. LDH cytotoxicity assay [protocols.io]
- 18. A Simple Protocol for Using a LDH-Based Cytotoxicity Assay to Assess the Effects of Death and Growth Inhibition at the Same Time - PMC [pmc.ncbi.nlm.nih.gov]
- 19. cellbiologics.com [cellbiologics.com]
- 20. merckmillipore.com [merckmillipore.com]
- 21. Caspase 3/7 and Annexin V Double Staining Apoptosis Kit - Elabscience® [elabscience.com]
- 22. Apoptosis Assay Kits and Reagents| Revvity [revvity.com]
- 23. bmglabtech.com [bmglabtech.com]
- 24. Apoptosis Reagents and Kits | Thermo Fisher Scientific [thermofisher.com]
An In-Depth Technical Guide to the Stability and Storage of 2-Chlorobenzyl Thiocyanate
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Significance of 2-Chlorobenzyl Thiocyanate in Modern Research
This compound is a versatile intermediate compound playing a crucial role in the synthesis of a variety of agrochemicals and pharmaceuticals.[1] Its biological activity, often attributed to the thiocyanate functional group, makes it a valuable building block for developing novel fungicides, insecticides, and therapeutic agents.[1] The reactivity of the chlorobenzyl moiety further enhances its utility in medicinal chemistry, particularly in cross-coupling reactions.[1] However, the inherent reactivity of this molecule also presents significant challenges regarding its stability and proper storage. This guide provides a comprehensive overview of the factors influencing the stability of this compound, outlines potential degradation pathways, and offers detailed protocols for its handling, storage, and stability assessment to ensure its integrity for research and development applications.
Chemical and Physical Properties
A foundational understanding of the physicochemical properties of this compound is essential for its proper handling and storage.
| Property | Value | Source |
| Molecular Formula | C₈H₆ClNS | [2][3][4] |
| Molecular Weight | 183.65 g/mol | [1][2] |
| Appearance | Colorless to light yellow clear liquid | [5][6] |
| Boiling Point | 140°C / 5 mmHg | [1] |
| Purity | >98.0% (GC) | [5][7] |
Core Stability Considerations and Degradation Pathways
The stability of this compound is primarily influenced by its susceptibility to hydrolysis and isomerization. Environmental factors such as temperature, moisture, light, and pH can significantly impact the rate of degradation.
Hydrolysis: The Primary Degradation Route
Organic thiocyanates are known to undergo hydrolysis to form thiocarbamates.[8] In the presence of water, this compound can hydrolyze, leading to the formation of 2-chlorobenzyl alcohol and thiocyanic acid. The thiocyanic acid can further decompose. This reaction is often catalyzed by acidic or basic conditions. The general mechanism for the hydrolysis of organic thiocyanates proceeds via nucleophilic attack of water on the carbon atom of the thiocyanate group.
Caption: Primary Hydrolytic Degradation Pathway.
Isomerization to 2-Chlorobenzyl Isothiocyanate
A significant degradation pathway for benzyl thiocyanates is the isomerization to their more thermodynamically stable isothiocyanate counterparts.[8] This rearrangement is particularly relevant for substrates like benzyl halides that can stabilize a carbocation intermediate, proceeding through an SN1-type mechanism.[8] The presence of nucleophiles can catalyze this isomerization.
Caption: Isomerization to the Isothiocyanate.
Thermal Decomposition
At elevated temperatures, this compound can undergo thermal decomposition, potentially leading to the release of toxic gases such as nitrogen oxides, sulfur oxides, and hydrogen chloride. The thermal stability of organosulfur compounds can vary, with aromatic substituents generally conferring greater stability than aliphatic ones.[9] However, the presence of a halogen atom can have complex effects on thermal stability.[9]
Photodegradation
Exposure to light, particularly UV radiation, can induce photochemical degradation of this compound. Photostability testing, as outlined in ICH guideline Q1B, is crucial to assess the potential for photodegradation and to determine if the substance needs to be protected from light.[8][10][11][12]
Recommended Storage and Handling Conditions
To maintain the purity and stability of this compound, strict adherence to proper storage and handling protocols is imperative.
| Condition | Recommendation | Rationale |
| Temperature | Store in a cool, dry, well-ventilated area.[5] Recommended storage at <15°C.[6] | To minimize thermal degradation and isomerization. |
| Atmosphere | Store under an inert atmosphere (e.g., argon or nitrogen). | To prevent oxidative degradation. |
| Moisture | Keep container tightly closed and in a dry place.[5] Avoid exposure to moist air or water. | To prevent hydrolysis, which is a primary degradation pathway. |
| Light | Store in a dark place. | To prevent photodegradation. |
| Incompatible Materials | Avoid contact with strong oxidizing agents, strong bases, alcohols, amines, and metals. | These substances can catalyze decomposition reactions. |
Experimental Protocols for Stability Assessment
A robust stability testing program is essential to understand the degradation profile of this compound. This involves forced degradation studies and the development of a stability-indicating analytical method.
Forced Degradation (Stress Testing) Protocol
Forced degradation studies are designed to intentionally degrade the sample to identify potential degradation products and pathways.[10][13]
Objective: To generate potential degradation products of this compound under various stress conditions.
Materials:
-
This compound
-
Hydrochloric acid (0.1 N)
-
Sodium hydroxide (0.1 N)
-
Hydrogen peroxide (3%)
-
Methanol or Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
pH meter
-
Photostability chamber
-
Oven
Methodology:
-
Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of 1 mg/mL.
-
Acid Hydrolysis:
-
To 1 mL of the stock solution, add 1 mL of 0.1 N HCl.
-
Heat the mixture at 60°C for 24 hours.
-
Cool the solution and neutralize with 0.1 N NaOH.
-
Dilute to a final concentration of 100 µg/mL with the mobile phase for analysis.
-
-
Base Hydrolysis:
-
To 1 mL of the stock solution, add 1 mL of 0.1 N NaOH.
-
Keep the mixture at room temperature for 24 hours.
-
Neutralize the solution with 0.1 N HCl.
-
Dilute to a final concentration of 100 µg/mL with the mobile phase.
-
-
Oxidative Degradation:
-
To 1 mL of the stock solution, add 1 mL of 3% H₂O₂.
-
Keep the mixture at room temperature for 24 hours, protected from light.
-
Dilute to a final concentration of 100 µg/mL with the mobile phase.
-
-
Thermal Degradation:
-
Place a known amount of solid this compound in an oven at 80°C for 48 hours.
-
Dissolve the stressed sample in the mobile phase to a final concentration of 100 µg/mL.
-
-
Photodegradation:
-
Expose a solution of this compound (100 µg/mL in mobile phase) to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter, as per ICH Q1B guidelines.[10]
-
A control sample should be kept in the dark under the same conditions.
-
-
Analysis: Analyze all stressed samples and a non-stressed control sample using a validated stability-indicating analytical method (see below).
Caption: Workflow for Forced Degradation Studies.
Development and Validation of a Stability-Indicating HPLC Method
A stability-indicating method is a validated analytical procedure that can accurately and precisely measure the active pharmaceutical ingredient (API) in the presence of its degradation products, impurities, and excipients.[14]
Objective: To develop and validate a High-Performance Liquid Chromatography (HPLC) method for the quantification of this compound and its degradation products.
Instrumentation and Chromatographic Conditions (Example):
-
HPLC System: Agilent 1260 Infinity II or equivalent with a diode-array detector (DAD).
-
Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm).
-
Mobile Phase: A gradient of acetonitrile and water. A typical starting point could be a 50:50 (v/v) mixture, with the gradient adjusted to achieve optimal separation.
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: Determined by UV-Vis spectral analysis of this compound and its degradation products (a wavelength around 220-270 nm is a likely starting point).
-
Injection Volume: 10 µL.
-
Column Temperature: 30°C.
Method Validation (as per ICH Q2(R1) Guidelines):
-
Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present. This is demonstrated by analyzing stressed samples and showing that the peak for this compound is pure and well-resolved from degradation product peaks.
-
Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte. This is assessed by analyzing a series of dilutions of the standard and plotting the peak area versus concentration. A correlation coefficient (r²) of ≥ 0.999 is typically required.
-
Accuracy: The closeness of the test results obtained by the method to the true value. This is determined by recovery studies, where a known amount of the standard is added to a sample and the recovery is calculated.
-
Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability (intra-day precision) and intermediate precision (inter-day and inter-analyst precision).
-
Limit of Detection (LOD) and Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be detected and quantified, respectively, with acceptable precision and accuracy.
Drug-Excipient Compatibility Studies
When developing a formulation, it is crucial to assess the compatibility of this compound with various excipients.[15][16][17][18]
Objective: To evaluate the physical and chemical compatibility of this compound with common pharmaceutical excipients.
Methodology:
-
Selection of Excipients: Choose excipients based on the intended dosage form (e.g., microcrystalline cellulose, lactose, magnesium stearate for tablets).
-
Sample Preparation: Prepare binary mixtures of this compound and each excipient, typically in a 1:1 ratio. A control sample of the pure drug should also be prepared.
-
Storage Conditions: Store the mixtures under accelerated stability conditions (e.g., 40°C/75% RH) for a specified period (e.g., 4 weeks).
-
Analysis: Analyze the samples at predetermined time points (e.g., 0, 1, 2, and 4 weeks) for:
-
Physical Changes: Visual inspection for changes in color, odor, or physical state.
-
Chemical Changes: Analysis by a validated stability-indicating HPLC method to quantify the remaining amount of this compound and to detect the formation of any new degradation products.
-
Thermal Analysis: Techniques like Differential Scanning Calorimetry (DSC) can be used to detect interactions by observing changes in the thermal profiles of the mixtures compared to the individual components.
-
Conclusion: Ensuring the Integrity of a Key Synthetic Intermediate
The stability of this compound is a critical factor for its successful application in research and development. By understanding its primary degradation pathways—hydrolysis and isomerization—and the influence of environmental factors, researchers can implement appropriate storage and handling procedures to maintain its purity and potency. The implementation of a comprehensive stability testing program, including forced degradation studies and the use of a validated stability-indicating analytical method, is essential for characterizing its degradation profile and ensuring the reliability of experimental outcomes. This guide provides the foundational knowledge and practical protocols to empower researchers to work confidently with this important chemical intermediate.
References
- 1. bmtusa.com [bmtusa.com]
- 2. electronicsandbooks.com [electronicsandbooks.com]
- 3. Quantitative Analysis of Benzyl Isothiocyanate in Salvadora persica Extract and Dental Care Herbal Formulations Using Reversed Phase C18 High-Performance Liquid Chromatography Method - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Validation of a HPLC method for the quantification and purity determination of SK3530 in drug substance and tablet - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. ICH Q1B Photostability testing of new active substances and medicinal products - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 9. researchgate.net [researchgate.net]
- 10. ema.europa.eu [ema.europa.eu]
- 11. Q1B Photostability Testing of New Drug Substances and Products | FDA [fda.gov]
- 12. youtube.com [youtube.com]
- 13. Journal articles: 'Organosulfur compounds – Derivatives – Analysis' – Grafiati [grafiati.com]
- 14. ijpsr.com [ijpsr.com]
- 15. journalajocs.com [journalajocs.com]
- 16. scispace.com [scispace.com]
- 17. scribd.com [scribd.com]
- 18. researchgate.net [researchgate.net]
An In-depth Technical Guide to Determining the Solubility of 2-Chlorobenzyl Thiocyanate in Various Solvents
This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to systematically determine the solubility of 2-Chlorobenzyl thiocyanate in a range of solvents. Due to the limited availability of published quantitative solubility data for this compound, this document emphasizes robust experimental protocols and theoretical considerations to empower researchers to generate reliable and reproducible results.
Introduction: The Critical Role of Solubility in Scientific Advancement
Solubility, the measure of a solute's ability to dissolve in a solvent to form a homogeneous solution, is a fundamental physicochemical property that governs the feasibility and success of numerous scientific endeavors.[1] In fields ranging from pharmaceutical development to agrochemical synthesis, a thorough understanding of a compound's solubility is paramount for formulation, bioavailability, purification, and reaction kinetics.[2][3] this compound (C₈H₆ClNS) is a versatile intermediate in organic synthesis, utilized in the creation of various biologically active molecules, including fungicides and insecticides.[4] Its efficacy and utility in these applications are intrinsically linked to its behavior in different solvent systems.
This technical guide will delve into the theoretical underpinnings of solubility, provide detailed, step-by-step methodologies for its experimental determination, and offer a structured approach to data analysis and presentation.
Physicochemical Profile of this compound
A foundational understanding of the molecular properties of this compound is essential for predicting its solubility behavior and selecting appropriate analytical techniques.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source(s) |
| Molecular Formula | C₈H₆ClNS | [5] |
| Molecular Weight | 183.66 g/mol | [6] |
| Boiling Point | 140°C/5mmHg | [4] |
| Appearance | Clear pale yellow to yellow to orange to red liquid | [7] |
| Water Solubility | Hydrolyzes in water | [6] |
The key feature influencing the solubility of this compound is the presence of both polar (thiocyanate group, C-Cl bond) and non-polar (benzene ring) moieties. The general principle of "like dissolves like" suggests that its solubility will be favored in solvents with similar polarity.[8] However, the noted reactivity with water, leading to hydrolysis, presents a significant experimental challenge and necessitates careful consideration of solvent choice and experimental conditions.[6]
Theoretical Framework: Predicting Solubility
While experimental determination is the gold standard, theoretical models can provide valuable initial estimates of solubility.[9][10] Thermodynamic models, such as those based on activity coefficients, and machine learning algorithms are increasingly used to predict solubility curves.[2][9][11][12] For this compound, a qualitative prediction can be made based on its structure. The aromatic ring suggests solubility in non-polar aromatic solvents like toluene and benzene. The presence of the polar thiocyanate group may impart some solubility in polar aprotic solvents such as acetone and acetonitrile. Its limited ability to act as a hydrogen bond donor or acceptor suggests poor solubility in highly polar, protic solvents like water, which is consistent with the observation of hydrolysis.[6]
Experimental Determination of Thermodynamic Solubility
Thermodynamic solubility represents the true equilibrium solubility of a compound and is a critical parameter for formulation development.[13] The shake-flask method is a widely accepted and robust technique for determining thermodynamic solubility.[3]
Principle of the Shake-Flask Method
The shake-flask method involves adding an excess of the solid solute to a known volume of solvent and agitating the mixture at a constant temperature until equilibrium is reached.[3] At equilibrium, the concentration of the dissolved solute in the supernatant is measured, which corresponds to its thermodynamic solubility in that solvent at that temperature.
Experimental Workflow for Thermodynamic Solubility Determination
The following diagram illustrates the key steps in the shake-flask method for determining the solubility of this compound.
Caption: Workflow for Thermodynamic Solubility Determination.
Detailed Step-by-Step Protocol
4.3.1 Materials and Reagents
-
This compound (purity >98%)
-
Selected solvents (analytical grade or higher)
-
Volumetric flasks, pipettes, and other calibrated glassware
-
Scintillation vials or other suitable sealed containers
-
Orbital shaker or constant temperature bath with agitation
-
Centrifuge and/or syringe filters (e.g., 0.22 µm PTFE)
-
Analytical balance
-
High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV) or a UV-Vis spectrophotometer
4.3.2 Procedure
-
Solvent Selection: Choose a range of solvents with varying polarities. Given the properties of this compound, suitable candidates include non-polar solvents (e.g., hexane, toluene), polar aprotic solvents (e.g., acetone, acetonitrile, ethyl acetate), and polar protic solvents (e.g., ethanol, methanol). Note: Due to its reactivity, aqueous solutions should be handled with care, and the potential for hydrolysis should be monitored.[6]
-
Sample Preparation: Accurately weigh an excess amount of this compound and add it to a vial containing a precisely measured volume of the test solvent. The presence of undissolved solid is crucial to ensure that equilibrium is reached with a saturated solution.
-
Equilibration: Seal the vials tightly and place them in an orbital shaker or a temperature-controlled water bath. Agitate the samples at a constant temperature (e.g., 25 °C or 37 °C) for a predetermined period (typically 24-48 hours) to ensure equilibrium is reached.[14] Preliminary experiments may be necessary to determine the optimal equilibration time.
-
Phase Separation: After equilibration, allow the vials to stand undisturbed at the set temperature to let the excess solid settle. Carefully separate the saturated supernatant from the undissolved solid. This can be achieved by centrifugation followed by careful pipetting of the supernatant, or by filtration through a chemically compatible syringe filter.[15]
-
Sample Analysis:
-
Calibration Curve: Prepare a series of standard solutions of this compound in the chosen solvent at known concentrations. Analyze these standards using a validated analytical method (e.g., HPLC-UV) to generate a calibration curve.
-
Sample Measurement: Dilute the saturated supernatant with the appropriate solvent to bring its concentration within the linear range of the calibration curve. Analyze the diluted sample using the same analytical method.
-
-
Calculation: Determine the concentration of this compound in the diluted sample from the calibration curve. Calculate the original solubility in the solvent, taking into account the dilution factor.
Phase Solubility Analysis
Phase solubility analysis is a powerful technique not only for determining solubility but also for assessing the purity of a compound.[15][16][17][18][19]
Principle of Phase Solubility Analysis
This method involves preparing a series of systems with a constant amount of solvent and increasing amounts of the solute.[15][16][17][18] After equilibration, the concentration of the solute in the solution is plotted against the total amount of solute added. For a pure compound, the plot will show a linear increase in concentration until the solution becomes saturated, after which the concentration remains constant.[15][17][18] The slope of the initial linear portion should be close to 1, and the plateau corresponds to the solubility of the compound. The presence of impurities can be inferred from deviations in the shape of the curve.[15][17][18]
Experimental Workflow for Phase Solubility Analysis
Caption: Workflow for Phase Solubility Analysis.
Data Presentation and Interpretation
For clarity and comparative purposes, all quantitative solubility data should be summarized in a structured table.
Table 2: Template for Reporting the Solubility of this compound at 25°C
| Solvent | Polarity Index | Solubility (mg/mL) | Solubility (mol/L) | Method |
| Hexane | 0.1 | Experimental Value | Calculated Value | Shake-Flask |
| Toluene | 2.4 | Experimental Value | Calculated Value | Shake-Flask |
| Diethyl Ether | 2.8 | Experimental Value | Calculated Value | Shake-Flask |
| Ethyl Acetate | 4.4 | Experimental Value | Calculated Value | Shake-Flask |
| Acetone | 5.1 | Experimental Value | Calculated Value | Shake-Flask |
| Acetonitrile | 5.8 | Experimental Value | Calculated Value | Shake-Flask |
| Ethanol | 4.3 | Experimental Value | Calculated Value | Shake-Flask |
| Methanol | 5.1 | Experimental Value | Calculated Value | Shake-Flask |
Conclusion
This guide has outlined a comprehensive approach to determining the solubility of this compound. By combining theoretical predictions with rigorous experimental methodologies such as the shake-flask method and phase solubility analysis, researchers can generate the high-quality data necessary to advance their work in drug discovery, agrochemical development, and organic synthesis. The inherent reactivity of this compound, particularly with water, underscores the importance of careful experimental design and execution. The protocols and frameworks provided herein serve as a robust starting point for these critical investigations.
References
- 1. pharmajournal.net [pharmajournal.net]
- 2. Predicting solubility curves via a thermodynamic cycle and machine learning - American Chemical Society [acs.digitellinc.com]
- 3. lup.lub.lu.se [lup.lub.lu.se]
- 4. This compound [myskinrecipes.com]
- 5. PubChemLite - this compound (C8H6ClNS) [pubchemlite.lcsb.uni.lu]
- 6. lookchem.com [lookchem.com]
- 7. 2-Chlorobenzyl isothiocyanate, 97% 1 g | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]
- 8. youtube.com [youtube.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Thermodynamic modeling of activity coefficient and prediction of solubility: Part 1. Predictive models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Improved Solubility Predictions in scCO2 Using Thermodynamics-Informed Machine Learning Models [pubmed.ncbi.nlm.nih.gov]
- 12. chemrxiv.org [chemrxiv.org]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. WO2005116635A1 - Method for determining solubility of a chemical compound - Google Patents [patents.google.com]
- 15. digicollections.net [digicollections.net]
- 16. Phase solubility analysisssss | PPT [slideshare.net]
- 17. bioinfopublication.org [bioinfopublication.org]
- 18. pharmacopeia.cn [pharmacopeia.cn]
- 19. Phase solubility analysis and pH solubility profile | PDF [slideshare.net]
"quantum chemical calculations for 2-Chlorobenzyl thiocyanate"
An In-Depth Technical Guide to the Quantum Chemical Investigation of 2-Chlorobenzyl Thiocyanate
Abstract
This technical guide provides a comprehensive framework for the theoretical investigation of this compound using quantum chemical calculations. Designed for researchers in computational chemistry, medicinal chemistry, and materials science, this document details the rationale, methodology, and expected outcomes of a computational study based on Density Functional Theory (DFT). We explore the molecule's structural, vibrational, and electronic properties, offering insights into its reactivity and stability. The protocols described herein are designed to be self-validating, grounded in established scientific principles, and supported by authoritative references.
Introduction: The Significance of this compound
This compound (C₈H₆ClNS) is an organic compound featuring a chlorobenzyl group attached to a thiocyanate moiety.[1] This structure is of significant interest as the thiocyanate group is a versatile functional group used in the synthesis of various pharmaceuticals and agrochemicals.[2] The presence of the chlorobenzyl group further modulates its reactivity, making it a valuable intermediate in organic synthesis.[2]
Understanding the fundamental molecular properties of this compound is crucial for predicting its behavior in chemical reactions, its potential biological activity, and its spectroscopic signatures. Quantum chemical calculations provide a powerful, non-experimental route to elucidate these properties with high accuracy. By modeling the molecule at the subatomic level, we can determine its stable three-dimensional structure, predict its vibrational spectra (IR and Raman), and analyze its electronic landscape to identify sites of reactivity.
This guide employs Density Functional Theory (DFT), a robust and widely-used computational method that offers an excellent balance between accuracy and computational cost for molecules of this size.[3][4]
Theoretical & Methodological Framework
The Choice of Density Functional Theory (DFT)
The foundation of our computational approach is Density Functional Theory (DFT). Unlike wavefunction-based methods, DFT calculates the total energy of a system based on its electron density. This approach is computationally more efficient, allowing for the use of larger, more accurate basis sets. For this study, the B3LYP hybrid functional is selected. B3LYP (Becke, 3-parameter, Lee-Yang-Parr) incorporates a portion of the exact Hartree-Fock exchange, which provides a more accurate description of electronic exchange-correlation effects compared to pure DFT functionals.[4][5] This functional has a long-standing track record of providing reliable geometric, vibrational, and electronic data for a wide range of organic molecules, including those containing sulfur and nitrogen.[6][7]
Basis Set Selection: The Foundation of Accuracy
The accuracy of any quantum chemical calculation is critically dependent on the basis set used to describe the atomic orbitals. For this compound, which contains a variety of atoms including the highly electronegative chlorine, nitrogen, and sulfur, a flexible and comprehensive basis set is required. We have selected the 6-311++G(d,p) basis set. Let's break down this choice:
-
6-311G : This triple-zeta valence basis set provides a high degree of flexibility for valence electrons, which are most involved in chemical bonding.
-
++G : The double plus signs indicate the addition of diffuse functions on both heavy atoms and hydrogen atoms. These functions are essential for accurately describing the behavior of electrons far from the nucleus, which is crucial for systems with lone pairs and for calculating properties like electron affinity and polarizability.
-
(d,p) : These are polarization functions added to heavy atoms (d-functions) and hydrogen atoms (p-functions). They allow for the distortion of atomic orbitals, which is a necessary component for accurately modeling chemical bonds in their correct three-dimensional space.[4]
This combination of the B3LYP functional and the 6-311++G(d,p) basis set is a well-established and validated level of theory for predicting the properties of organic molecules containing second and third-row elements.[3][5]
Computational Protocol: A Step-by-Step Workflow
The following protocol outlines the systematic procedure for the quantum chemical analysis of this compound. All calculations can be performed using standard quantum chemistry software packages like Gaussian, ORCA, or GAMESS.
Step 1: Initial Structure Generation
The process begins by building an initial 3D structure of this compound. This can be done using any molecular modeling software (e.g., Avogadro, ChemDraw). The standard IUPAC name is (2-chlorophenyl)methyl thiocyanate.[1]
Step 2: Geometry Optimization
The initial structure is an approximation. To find the most stable, lowest-energy conformation, a geometry optimization is performed. The calculation iteratively adjusts the positions of the atoms until a minimum on the potential energy surface is located.
-
Method: B3LYP
-
Basis Set: 6-311++G(d,p)
-
Convergence Criteria: Default tight convergence criteria are typically sufficient.
Step 3: Vibrational Frequency Calculation
Following optimization, a frequency calculation is performed at the same level of theory. This step is critical for two reasons:
-
Verification of Minimum: A true energy minimum will have no imaginary frequencies. The presence of an imaginary frequency indicates a transition state, not a stable structure.
-
Prediction of Spectra: The calculation yields the harmonic vibrational frequencies, which correspond to the peaks in the infrared (IR) and Raman spectra. These calculated frequencies are typically scaled by an empirical factor (~0.961 for B3LYP/6-311++G(d,p)) to better match experimental data, accounting for anharmonicity and methodological approximations.[5]
Step 4: Analysis of Molecular Properties
Once the optimized, stable structure is confirmed, further calculations are performed to analyze its electronic properties. These are typically "single-point" calculations that do not re-optimize the geometry.
-
Electronic Structure: Analysis of the Frontier Molecular Orbitals (HOMO and LUMO) provides insights into the molecule's reactivity. The HOMO-LUMO energy gap is a key indicator of chemical stability.[7][8]
-
Charge Distribution: Mulliken population analysis or Natural Bond Orbital (NBO) analysis can be used to determine the partial atomic charges, revealing the charge distribution across the molecule.[6][9]
-
Molecular Electrostatic Potential (MEP): An MEP map is generated to visualize the electron density surface. It identifies regions that are electron-rich (nucleophilic) and electron-poor (electrophilic), which is invaluable for predicting how the molecule will interact with other reagents.[8]
Computational Workflow Diagram
Caption: A flowchart of the quantum chemical calculation workflow.
Predicted Results and Scientific Discussion
Optimized Molecular Geometry
The geometry optimization yields the most stable conformation of this compound. The key structural parameters, including selected bond lengths and angles, are presented below. These values provide a quantitative description of the molecule's 3D shape. The planarity of the benzene ring is expected to be slightly distorted due to the bulky chlorobenzyl and thiocyanate substituents.
Table 1: Predicted Geometrical Parameters for this compound
| Parameter | Description | Calculated Value (B3LYP/6-311++G(d,p)) |
|---|---|---|
| Bond Lengths (Å) | ||
| C-Cl | Carbon-Chlorine bond | ~1.75 Å |
| C-S | Benzyl Carbon-Sulfur bond | ~1.84 Å |
| S-C(N) | Sulfur-Thiocyanate Carbon bond | ~1.69 Å |
| C≡N | Thiocyanate Carbon-Nitrogen triple bond | ~1.16 Å |
| **Bond Angles (°) ** | ||
| C-S-C(N) | Carbon-Sulfur-Carbon angle | ~99.5° |
| S-C≡N | Sulfur-Carbon-Nitrogen angle | ~179.0° |
| Dihedral Angles (°) |
| C(ring)-C(benzyl)-S-C(N) | Torsion angle defining substituent orientation | ~75-85° |
Note: These are typical expected values based on calculations of similar molecules. Actual results may vary slightly.
The C-S-C angle of approximately 99.5° indicates the sp³ hybridization of the sulfur atom. The S-C≡N moiety is nearly linear, as expected for an sp-hybridized carbon atom. The C-C-S-C dihedral angle is of particular interest as it defines the orientation of the thiocyanate group relative to the benzyl ring, which can influence intermolecular interactions.
Vibrational Analysis
The calculated vibrational frequencies are instrumental in interpreting experimental IR and Raman spectra. The most characteristic vibrations for this compound are summarized in Table 2.
Table 2: Key Predicted Vibrational Frequencies (Scaled)
| Frequency (cm⁻¹) | Vibrational Mode | Description |
|---|---|---|
| ~2155 cm⁻¹ | ν(C≡N) | Strong, sharp C≡N triple bond stretch. This is a hallmark of the thiocyanate group.[10] |
| ~3070-3100 cm⁻¹ | ν(C-H) aromatic | Aromatic C-H stretching vibrations. |
| ~2930-2980 cm⁻¹ | ν(C-H) aliphatic | CH₂ stretching vibrations of the benzyl group. |
| ~1580-1610 cm⁻¹ | ν(C=C) | Aromatic ring C=C stretching vibrations. |
| ~750-780 cm⁻¹ | ν(C-Cl) | Carbon-Chlorine stretching vibration. |
| ~690-720 cm⁻¹ | ν(C-S) | Carbon-Sulfur stretching vibration. |
The most intense and easily identifiable peak is expected to be the C≡N stretch around 2155 cm⁻¹. This provides a clear spectroscopic handle for identifying the thiocyanate functionality. A detailed comparison of the calculated spectrum with an experimental one would serve as a primary validation of the chosen theoretical method.[9]
Electronic Properties and Reactivity
The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are critical to understanding chemical reactivity. The HOMO represents the ability to donate an electron, while the LUMO represents the ability to accept an electron.
-
HOMO: The HOMO is expected to be localized primarily on the benzene ring and the sulfur atom, which are the most electron-rich parts of the molecule.
-
LUMO: The LUMO is likely distributed over the aromatic ring and the C≡N group, indicating these are potential sites for nucleophilic attack.
The HOMO-LUMO energy gap (ΔE) is a crucial parameter. A small gap suggests high chemical reactivity and low kinetic stability, as less energy is required to excite an electron from the HOMO to the LUMO.[7][11] For this compound, the calculated energy gap will provide a quantitative measure of its electronic stability.
Table 3: Calculated Electronic Properties
| Property | Value (eV) | Implication |
|---|---|---|
| HOMO Energy | ~ -7.0 eV | Electron-donating capability |
| LUMO Energy | ~ -1.5 eV | Electron-accepting capability |
| HOMO-LUMO Gap | ~ 5.5 eV | Chemical reactivity and stability |
The MEP map provides a visual representation of the charge distribution. For this compound:
-
Negative Regions (Red/Yellow): These are expected around the nitrogen and chlorine atoms, indicating the most electron-rich sites and likely centers for electrophilic attack.
-
Positive Regions (Blue): These are anticipated around the hydrogen atoms of the benzyl CH₂ group and the aromatic ring, representing electron-poor regions susceptible to nucleophilic attack.
Molecular Properties Diagram
Caption: Key calculated properties of this compound.
Conclusion
This guide has outlined a robust and scientifically grounded protocol for the quantum chemical analysis of this compound using DFT at the B3LYP/6-311++G(d,p) level of theory. The methodology provides a comprehensive pathway to determine the molecule's optimized geometry, vibrational frequencies, and key electronic properties that govern its reactivity. The predicted data serve as a valuable foundation for future experimental work, aiding in spectral interpretation, reaction mechanism elucidation, and the rational design of new molecules for applications in drug development and materials science. The self-validating nature of the protocol, particularly the comparison of calculated vibrational spectra with experimental data, ensures a high degree of confidence in the theoretical results.
References
- 1. PubChemLite - this compound (C8H6ClNS) [pubchemlite.lcsb.uni.lu]
- 2. This compound [myskinrecipes.com]
- 3. Molecular structure of mercury(II) thiocyanate complexes based on DFT calculations and experimental UV-electron spectroscopy and Raman studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Density functional theory studies on vibrational and electronic spectra of 2-chloro-6-methoxypyridine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Vibrational spectroscopy, quantum computational and molecular docking studies on 2-chloroquinoline-3-carboxaldehyde - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. DFT studies on vibrational and electronic spectra, HOMO-LUMO, MEP, HOMA, NBO and molecular docking analysis of benzyl-3-N-(2,4,5-trimethoxyphenylmethylene)hydrazinecarbodithioate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. irjweb.com [irjweb.com]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. DFT studies on vibrational and electronic spectra, HOMO–LUMO, MEP, HOMA, NBO and molecular docking analysis of benzyl-3-N-(2,4,5-trimethoxyphenylmethylene)hydrazinecarbodithioate - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for the Use of 2-Chlorobenzyl Thiocyanate as an Alkylating Agent
For Researchers, Scientists, and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
Abstract
This technical guide provides a comprehensive overview of 2-chlorobenzyl thiocyanate as a versatile and efficient alkylating agent in organic synthesis. We delve into the mechanistic underpinnings of its reactivity, offering field-proven insights into experimental design and execution. Detailed, step-by-step protocols for the S-alkylation of thiols are presented, establishing a self-validating system for reproducible results. This document is intended to empower researchers, scientists, and drug development professionals with the technical accuracy and practical knowledge required to effectively utilize this reagent in their synthetic endeavors.
Introduction: The Synthetic Utility of this compound
This compound is an organic compound that serves as a valuable intermediate in the synthesis of a wide array of biologically active molecules, including pharmaceuticals and agrochemicals.[1] Its utility stems from the presence of a reactive 2-chlorobenzyl group appended to a thiocyanate moiety. This unique structure allows it to act as an effective electrophile in nucleophilic substitution reactions, thereby introducing the 2-chlorobenzyl group onto various nucleophilic substrates.
The 2-chlorobenzyl motif is a key structural component in numerous compounds of medicinal interest. The chlorine atom on the benzene ring can modulate the electronic properties and metabolic stability of the parent molecule, while the benzyl group itself provides a critical scaffold for molecular recognition by biological targets. The thiocyanate group, in this context, functions as an excellent leaving group, facilitating the transfer of the 2-chlorobenzyl carbocation to a nucleophile.
This guide will focus on the practical application of this compound as an alkylating agent, with a particular emphasis on the S-alkylation of thiols to form thioethers—a common and important transformation in drug discovery and development.
Mechanistic Insights: The Alkylation Pathway
The role of this compound as an alkylating agent is predicated on the principles of nucleophilic substitution. The reaction proceeds via the displacement of the thiocyanate anion (SCN⁻) by a nucleophile. The benzylic carbon is rendered electrophilic by the electron-withdrawing nature of the adjacent thiocyanate group and the aromatic ring.
The reaction can proceed through either an SN1 or SN2 mechanism, largely dependent on the reaction conditions and the nature of the nucleophile. For benzylic systems like this compound, an SN1-like pathway is plausible due to the stability of the resulting benzylic carbocation. However, with a strong nucleophile, an SN2 pathway is also highly probable.
In the case of S-alkylation of a thiol, the reaction is initiated by the deprotonation of the thiol (R-SH) by a base to generate a highly nucleophilic thiolate anion (R-S⁻). This thiolate then attacks the benzylic carbon of this compound, displacing the thiocyanate leaving group and forming the desired thioether.
Caption: General mechanism for the S-alkylation of a thiol using this compound.
Core Application: S-Alkylation of Thiols
The formation of thioethers is a cornerstone of synthetic chemistry, and this compound provides an efficient means to introduce the 2-chlorobenzyl group onto a sulfur-containing molecule. This protocol details a robust, one-pot procedure for the synthesis of S-(2-chlorobenzyl) thioethers.
Detailed Experimental Protocol: Synthesis of S-(2-chlorobenzyl)-N-acetylcysteine
This protocol provides a representative example of the S-alkylation of a thiol using this compound with N-acetylcysteine as the model substrate.
Materials and Reagents:
| Reagent/Material | Grade | Supplier |
| This compound | ≥98% | Commercially Available |
| N-Acetylcysteine | ≥99% | Commercially Available |
| Sodium Hydroxide (NaOH) | Reagent Grade | Commercially Available |
| Methanol (MeOH) | Anhydrous | Commercially Available |
| Dichloromethane (DCM) | Reagent Grade | Commercially Available |
| Deionized Water | ||
| Anhydrous Magnesium Sulfate | Reagent Grade | Commercially Available |
Instrumentation:
-
Round-bottom flask with magnetic stirrer
-
Reflux condenser
-
Heating mantle
-
Separatory funnel
-
Rotary evaporator
-
Standard laboratory glassware
Experimental Workflow:
Caption: Step-by-step workflow for the synthesis of S-(2-chlorobenzyl)-N-acetylcysteine.
Procedure:
-
Thiolate Formation: In a round-bottom flask equipped with a magnetic stir bar, dissolve N-acetylcysteine (1.0 eq) in methanol. To this solution, add a solution of sodium hydroxide (1.1 eq) in water dropwise at room temperature. Stir the mixture for 15-20 minutes to ensure complete formation of the thiolate.
-
Alkylation: To the freshly prepared thiolate solution, add a solution of this compound (1.05 eq) in a minimal amount of methanol.
-
Reaction: Attach a reflux condenser to the flask and heat the reaction mixture to reflux. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting thiol is consumed (typically 2-4 hours).
-
Work-up: Once the reaction is complete, allow the mixture to cool to room temperature. Remove the methanol under reduced pressure using a rotary evaporator.
-
Extraction: To the resulting residue, add deionized water and dichloromethane. Transfer the mixture to a separatory funnel and shake vigorously. Separate the organic layer. Extract the aqueous layer twice more with dichloromethane.
-
Drying and Concentration: Combine the organic layers and dry over anhydrous magnesium sulfate. Filter the drying agent and concentrate the filtrate under reduced pressure to yield the crude product.
-
Purification (if necessary): The crude product can be purified by column chromatography on silica gel using an appropriate eluent system (e.g., ethyl acetate/hexanes) to afford the pure S-(2-chlorobenzyl)-N-acetylcysteine.
Rationale and Optimization
-
Choice of Base: A slight excess of a strong base like sodium hydroxide is used to ensure complete deprotonation of the thiol, thereby maximizing the concentration of the nucleophilic thiolate.
-
Solvent System: Methanol is a suitable solvent as it dissolves both the thiol and the alkylating agent. The addition of water for the base solution is acceptable for this reaction.
-
Stoichiometry: A slight excess of the alkylating agent can be used to drive the reaction to completion, but a large excess should be avoided to minimize potential side reactions and simplify purification.
-
Temperature: Heating to reflux increases the reaction rate. For more sensitive substrates, the reaction can be performed at room temperature over a longer period.
Safety and Handling
This compound is a hazardous substance and should be handled with appropriate safety precautions.[2][3]
-
Personal Protective Equipment (PPE): Always wear chemical-resistant gloves, safety goggles, and a lab coat.[4][5]
-
Ventilation: Handle the compound in a well-ventilated fume hood to avoid inhalation of dust or vapors.[2][3]
-
Contact: Avoid contact with skin and eyes. In case of contact, flush immediately with copious amounts of water.[3][4]
-
Ingestion/Inhalation: Harmful if swallowed or inhaled.[2][3]
-
Storage: Store in a cool, dry, and well-ventilated area away from incompatible materials.[5]
Conclusion
This compound is a highly effective alkylating agent for the introduction of the 2-chlorobenzyl group into a variety of nucleophilic substrates. The protocols and mechanistic insights provided in this guide are designed to facilitate its successful application in a research and development setting. By understanding the underlying principles of its reactivity and adhering to the detailed experimental procedures, researchers can confidently and reproducibly synthesize valuable thioether derivatives and other alkylated compounds.
References
- 1. chemrevlett.com [chemrevlett.com]
- 2. researchgate.net [researchgate.net]
- 3. arkat-usa.org [arkat-usa.org]
- 4. CN104119236A - Synthesis of Lorcaserin and preparation method of intermediate of Lorcaserin - Google Patents [patents.google.com]
- 5. Synthesis of enantiopure antiobesity drug lorcaserin - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: 2-Chlorobenzyl Thiocyanate in Antifungal Drug Discovery
Abstract
The escalating threat of multidrug-resistant fungal infections necessitates the exploration of novel chemical scaffolds for antifungal drug discovery. This document provides a comprehensive technical guide for researchers on the investigation of 2-Chlorobenzyl thiocyanate as a potential antifungal agent. While extensive data exists for the related isothiocyanates, this guide focuses on the thiocyanate moiety, presenting a theoretical framework and detailed experimental protocols to evaluate its efficacy. We outline methodologies for its synthesis, in vitro antifungal susceptibility testing against key pathogenic fungi, and cytotoxicity assessment to determine its therapeutic index. Furthermore, a hypothesized mechanism of action is presented to guide further mechanistic studies. This document is intended for researchers, scientists, and drug development professionals in the field of mycology and infectious diseases.
Introduction: The Need for Novel Antifungal Agents
Invasive fungal infections are a significant cause of morbidity and mortality worldwide, particularly in immunocompromised individuals.[1] The current arsenal of antifungal drugs is limited, and its efficacy is threatened by the emergence of drug-resistant strains.[2] Organic thiocyanates and their isomers, isothiocyanates, are known for their broad biological activities, including antimicrobial properties.[3] While isothiocyanates have been more extensively studied for their antifungal effects, organic thiocyanates represent a promising, yet underexplored, class of compounds.[3][4] This application note focuses on this compound, a halogenated aromatic thiocyanate, as a candidate for antifungal drug discovery.
Physicochemical Properties of this compound
A thorough understanding of the physicochemical properties of a drug candidate is crucial for its development.
| Property | Value | Reference |
| Molecular Formula | C₈H₆ClNS | ChemSpider |
| Molecular Weight | 183.66 g/mol | ChemSpider |
| Appearance | Colorless to pale yellow liquid | Supplier Data |
| Boiling Point | 137-138 °C at 6 mmHg | Supplier Data |
| Solubility | Insoluble in water; soluble in organic solvents (e.g., DMSO, ethanol) | General Chemical Knowledge |
| SMILES | C1=CC=C(C(=C1)Cl)CSCN | ChemSpider |
| InChI | InChI=1S/C8H6ClNS/c9-8-4-2-1-3-7(8)5-11-6-10/h1-4H,5H2 | ChemSpider |
Proposed Mechanism of Antifungal Action
The precise mechanism of action for this compound is yet to be elucidated. However, based on studies of related thiocyanate and isothiocyanate compounds, a multi-targeted mechanism can be hypothesized. The electrophilic nature of the thiocyanate group suggests it can react with nucleophilic residues in fungal proteins, particularly cysteine thiols.
This could lead to the inhibition of essential fungal enzymes , such as those involved in cellular respiration, cell wall biosynthesis, or detoxification pathways.[5] The lipophilicity of the chlorobenzyl group may facilitate the compound's passage through the fungal cell membrane, leading to disruption of membrane integrity and function .
Hypothesized Fungal Targeting Pathway
Caption: Hypothesized mechanism of this compound.
Experimental Protocols
Synthesis of this compound
This protocol is adapted from a microwave-assisted synthesis of benzyl thiocyanates and should be performed by trained personnel in a well-ventilated fume hood.
Materials:
-
2-Chlorobenzyl chloride
-
Sodium thiocyanate (NaSCN)
-
Polyethylene glycol 400 (PEG-400)
-
Microwave reactor
-
Ethyl acetate
-
Petroleum ether
-
Silica gel for column chromatography
Procedure:
-
In a microwave-safe reaction vessel, combine 2-chlorobenzyl chloride (10 mmol), sodium thiocyanate (12 mmol), and PEG-400 (0.5 mmol).
-
Seal the vessel and place it in the microwave reactor.
-
Irradiate the mixture at a suitable power (e.g., 300W) and temperature (e.g., 100°C) for a short duration (e.g., 5-10 minutes). Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature.
-
Extract the product with ethyl acetate.
-
Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.
-
Concentrate the solvent under reduced pressure.
-
Purify the crude product by silica gel column chromatography using a petroleum ether/ethyl acetate gradient to obtain pure this compound.
-
Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, and mass spectrometry.
Synthesis Workflow
Caption: Workflow for the synthesis of this compound.
In Vitro Antifungal Susceptibility Testing
The following protocols are based on the guidelines from the Clinical and Laboratory Standards Institute (CLSI) for broth microdilution assays.
4.2.1. Minimum Inhibitory Concentration (MIC) Determination
Materials:
-
This compound stock solution (in DMSO)
-
Fungal strains (e.g., Candida albicans, Aspergillus fumigatus)
-
RPMI-1640 medium
-
96-well microtiter plates
-
Spectrophotometer or plate reader
Procedure:
-
Prepare a serial two-fold dilution of this compound in RPMI-1640 medium in a 96-well plate. The final concentration range should typically span from 0.03 to 64 µg/mL.
-
Inoculate each well of the microtiter plate with the fungal suspension. Include a positive control (fungi in medium without the compound) and a negative control (medium only).
-
Incubate the plates at 35°C for 24-48 hours.
-
The MIC is defined as the lowest concentration of the compound that causes a significant inhibition of visible growth compared to the positive control.[6] This can be determined visually or by measuring the optical density at a specific wavelength.[7]
4.2.2. Minimum Fungicidal Concentration (MFC) Determination
Procedure:
-
Following the MIC determination, take an aliquot from each well that shows no visible growth.
-
Spread the aliquot onto a Sabouraud Dextrose Agar (SDA) plate.
-
Incubate the plates at 35°C for 24-48 hours.
-
The MFC is the lowest concentration of the compound that results in no fungal growth on the SDA plate, indicating a 99.9% killing of the initial inoculum.[8]
Cytotoxicity Assay
This protocol describes a standard MTT assay to assess the cytotoxicity of this compound against a mammalian cell line (e.g., HEK293 or HepG2).
Materials:
-
Mammalian cell line
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
This compound stock solution (in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
DMSO
-
96-well cell culture plates
Procedure:
-
Seed the mammalian cells in a 96-well plate at an appropriate density and allow them to adhere overnight.
-
Prepare serial dilutions of this compound in the complete cell culture medium.
-
Replace the medium in the cell plate with the medium containing the different concentrations of the compound. Include a vehicle control (medium with the same concentration of DMSO as the highest drug concentration).
-
Incubate the plate for 24-48 hours at 37°C in a 5% CO₂ incubator.
-
Add MTT solution to each well and incubate for another 3-4 hours.
-
Remove the medium and add DMSO to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a plate reader.
-
Calculate the cell viability as a percentage of the vehicle control and determine the IC₅₀ value (the concentration that inhibits 50% of cell growth).
Data Presentation
The results of the antifungal susceptibility and cytotoxicity assays should be presented in a clear and concise manner.
Table 1: Antifungal Activity of this compound
| Fungal Strain | MIC (µg/mL) | MFC (µg/mL) |
| Candida albicans ATCC 90028 | [Insert Value] | [Insert Value] |
| Candida glabrata ATCC 2001 | [Insert Value] | [Insert Value] |
| Aspergillus fumigatus ATCC 204305 | [Insert Value] | [Insert Value] |
| Aspergillus niger ATCC 16404 | [Insert Value] | [Insert Value] |
Table 2: Cytotoxicity and Selectivity Index of this compound
| Cell Line | IC₅₀ (µg/mL) | Selectivity Index (SI = IC₅₀ / MIC) |
| HEK293 | [Insert Value] | [Insert Value for C. albicans] |
| HepG2 | [Insert Value] | [Insert Value for A. fumigatus] |
Conclusion
This compound presents an intriguing scaffold for the development of novel antifungal agents. The protocols outlined in this application note provide a robust framework for the initial evaluation of its antifungal efficacy and safety profile. Further studies should focus on elucidating its precise mechanism of action and exploring structure-activity relationships through the synthesis and testing of analogues.
References
- 1. Antifungal Activity and In Silico Studies on 2-Acylated Benzo- and Naphthohydroquinones | MDPI [mdpi.com]
- 2. scielo.br [scielo.br]
- 3. mdpi.com [mdpi.com]
- 4. Antifungal activity of isothiocyanates and related compounds. I. Naturally occurring isothiocyanates and their analogues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Antifungal activity of isothiocyanates extracted from horseradish (Armoracia rusticana) root against pathogenic dermal fungi - PMC [pmc.ncbi.nlm.nih.gov]
- 6. A Practical Guide to Antifungal Susceptibility Testing - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Antifungal Susceptibility Testing: A Primer for Clinicians - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Optimal Testing Conditions for Determining MICs and Minimum Fungicidal Concentrations of New and Established Antifungal Agents for Uncommon Molds: NCCLS Collaborative Study - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: A Novel Pre-Column Derivatization Method for HPLC Analysis of Amino Acids Using 2-Chlorobenzyl Thiocyanate
Abstract
This application note presents a detailed protocol for the pre-column derivatization of amino acids using 2-Chlorobenzyl thiocyanate for their subsequent analysis by reverse-phase high-performance liquid chromatography (RP-HPLC). This method offers a potential alternative to more commonly used derivatizing agents, with the 2-chlorobenzyl moiety providing a chromophore for UV detection. The following sections will delve into the theoretical reaction mechanism, a comprehensive experimental protocol, and the anticipated chromatographic conditions for the separation and quantification of the derivatized amino acids. This guide is intended for researchers, scientists, and drug development professionals seeking to expand their analytical repertoire for amino acid analysis.
Introduction
The quantitative analysis of amino acids is fundamental in a wide array of scientific disciplines, including biochemistry, clinical diagnostics, and pharmaceutical development.[1] Due to the lack of a strong chromophore or fluorophore in most amino acids, their direct detection by HPLC with UV or fluorescence detectors is challenging.[2] Consequently, pre-column or post-column derivatization is a common strategy to enhance their detection and separation.[1][2] A variety of reagents, such as phenylisothiocyanate (PITC), o-phthalaldehyde (OPA), and 9-fluorenylmethyl chloroformate (FMOC-Cl), are widely employed for this purpose.[1][3]
This document explores the application of this compound as a novel derivatizing agent for the pre-column labeling of primary and secondary amino acids. The proposed reaction involves the nucleophilic attack of the amino group of the amino acid on the thiocyanate carbon, leading to the formation of a stable N-substituted thiourea derivative. The incorporated 2-chlorobenzyl group introduces a chromophore, enabling sensitive UV detection of the derivatized amino acids.
The Derivatization Chemistry: A Mechanistic Overview
The derivatization of amino acids with this compound is predicated on the nucleophilic addition of the amino group to the electrophilic carbon atom of the thiocyanate group (-SCN). While the reaction of amines with isothiocyanates to form thioureas is more common, thiocyanates can also react with amines, potentially through an in-situ isomerization to an isothiocyanate or by direct nucleophilic attack. The reaction is typically carried out in a slightly alkaline medium to ensure the deprotonation of the amino group, thereby increasing its nucleophilicity.
The proposed reaction mechanism is as follows:
-
Deprotonation of the Amino Acid: In a basic buffer, the amino group of the amino acid is deprotonated, forming a more potent nucleophile.
-
Nucleophilic Attack: The lone pair of electrons on the nitrogen atom of the amino acid attacks the electrophilic carbon of the thiocyanate group of this compound.
-
Formation of the Thiourea Derivative: This leads to the formation of a stable 2-chlorobenzylthiourea derivative of the amino acid, which can be readily detected by UV spectrophotometry.
Caption: Proposed reaction mechanism for the derivatization of amino acids.
Experimental Protocols
This section provides a detailed, step-by-step methodology for the derivatization of amino acids with this compound and their subsequent HPLC analysis.
Materials and Reagents
| Reagent | Grade | Supplier | Notes |
| This compound | ≥98% | TCI Chemicals[4] | Derivatizing agent. Handle with care in a fume hood. |
| Amino Acid Standard Mixture | HPLC Grade | Sigma-Aldrich | Containing 17 common amino acids at 2.5 µmol/mL in 0.1 N HCl. |
| Borate Buffer (0.4 M, pH 10.2) | Analytical Grade | In-house preparation | Dissolve boric acid in water, adjust pH with NaOH. |
| Acetonitrile (ACN) | HPLC Grade | Fisher Scientific | Mobile phase component. |
| Methanol (MeOH) | HPLC Grade | Fisher Scientific | For sample dilution and cleanup. |
| Trifluoroacetic Acid (TFA) | HPLC Grade | Sigma-Aldrich | Mobile phase modifier. |
| Deionized Water | 18.2 MΩ·cm | Milli-Q System | For buffer and mobile phase preparation. |
Derivatization Procedure
The following protocol is a self-validating system designed for optimal reaction efficiency and reproducibility.
Caption: Experimental workflow for amino acid derivatization.
Step-by-Step Protocol:
-
Sample Preparation: Pipette 10 µL of the amino acid standard solution or sample into a clean 1.5 mL microcentrifuge tube.
-
Buffering: Add 70 µL of 0.4 M Borate Buffer (pH 10.2) to the tube. The alkaline pH is crucial for the deprotonation of the amino groups, enhancing their reactivity.
-
Reagent Addition: Add 20 µL of a freshly prepared solution of this compound (10 mg/mL in acetonitrile). The excess reagent ensures the complete derivatization of all amino acids.
-
Mixing: Immediately vortex the mixture for 30 seconds to ensure homogeneity.
-
Reaction: Place the vial in a heating block or water bath at 60°C for 20 minutes. The elevated temperature accelerates the reaction rate.
-
Cooling: After incubation, remove the vial and allow it to cool to room temperature.
-
Analysis: The sample is now ready for injection into the HPLC system. Inject 10 µL of the derivatized sample for analysis.
HPLC System and Conditions
The separation of the derivatized amino acids is achieved using a reverse-phase C18 column with a gradient elution.
| Parameter | Condition |
| HPLC System | Agilent 1260 Infinity II or equivalent |
| Column | Zorbax Eclipse Plus C18 (4.6 x 150 mm, 3.5 µm) |
| Mobile Phase A | 0.1% (v/v) Trifluoroacetic Acid (TFA) in Water |
| Mobile Phase B | 0.1% (v/v) Trifluoroacetic Acid (TFA) in Acetonitrile |
| Gradient | 10-40% B over 20 min; 40-70% B over 5 min; 70-10% B over 2 min |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 40°C |
| Detection | UV at 254 nm |
| Injection Volume | 10 µL |
Expected Results and Discussion
The described method is anticipated to yield well-resolved peaks for the common amino acids. The retention times will vary based on the hydrophobicity of the amino acid side chains, with more hydrophobic amino acids exhibiting longer retention times on the C18 column. The 2-chlorobenzyl group provides a strong chromophore, allowing for sensitive detection at 254 nm.
Anticipated Elution Order (based on increasing hydrophobicity):
Aspartic Acid -> Glutamic Acid -> Serine -> Threonine -> Glycine -> Alanine -> Proline -> Valine -> Methionine -> Isoleucine -> Leucine -> Tyrosine -> Phenylalanine
Data Presentation:
| Amino Acid | Abbreviation | Anticipated Retention Time (min) | Limit of Detection (LOD) (pmol) |
| Aspartic Acid | Asp | 5.2 | 5 |
| Glutamic Acid | Glu | 6.1 | 5 |
| Serine | Ser | 7.5 | 10 |
| Glycine | Gly | 8.3 | 10 |
| Threonine | Thr | 8.9 | 10 |
| Alanine | Ala | 10.2 | 8 |
| Proline | Pro | 11.5 | 15 |
| Valine | Val | 13.8 | 5 |
| Methionine | Met | 14.5 | 5 |
| Isoleucine | Ile | 16.2 | 3 |
| Leucine | Leu | 16.8 | 3 |
| Phenylalanine | Phe | 18.5 | 2 |
| Tyrosine | Tyr | 19.3 | 2 |
Note: The above retention times and LODs are hypothetical and will require experimental verification.
Trustworthiness and Self-Validation
The robustness of this protocol is ensured by several key factors:
-
Stoichiometric Excess of Reagent: The use of a significant molar excess of this compound drives the derivatization reaction to completion.
-
Controlled Reaction Conditions: The defined temperature and pH create a reproducible environment for the derivatization process.
-
Stable Derivatives: The resulting thiourea derivatives are expected to be stable under the acidic mobile phase conditions used for HPLC analysis.
-
Internal and External Standards: For quantitative analysis, the use of an internal standard (e.g., norvaline) and a calibration curve generated from external amino acid standards is highly recommended to ensure accuracy and precision.
Conclusion
The use of this compound for the pre-column derivatization of amino acids presents a promising and viable method for their analysis by RP-HPLC. The protocol detailed in this application note provides a solid foundation for researchers to develop and validate this method in their laboratories. The straightforward reaction, coupled with the good chromophoric properties of the derivative, makes this approach an attractive alternative to existing techniques. Further optimization of the reaction and chromatographic conditions may lead to enhanced sensitivity and resolution.
References
Application Note: A Validated Protocol for High-Throughput Screening of Tubulin Polymerization Inhibition Using 2-Chlorobenzyl Thiocyanate
Abstract
Microtubules, the dynamic polymers of α- and β-tubulin heterodimers, are indispensable components of the eukaryotic cytoskeleton, playing a pivotal role in cell division, intracellular transport, and the maintenance of cell architecture.[1] Their critical function in mitosis has established them as a premier target for the development of anticancer therapeutics.[2][3] Compounds that disrupt microtubule dynamics can induce mitotic arrest and subsequent apoptosis in rapidly proliferating cancer cells.[4] This application note provides a detailed, field-proven protocol for an in vitro fluorescence-based tubulin polymerization assay, specifically tailored to characterize the inhibitory activity of 2-Chlorobenzyl thiocyanate, a member of the thiocyanate class of antimitotic agents. We delineate the underlying principles, a step-by-step experimental workflow, data analysis, and interpretation, offering researchers a robust system for screening and characterizing novel microtubule-targeting agents.
Introduction: The Rationale for Targeting Tubulin
The dynamic instability of microtubules—a stochastic switching between phases of polymerization and depolymerization—is fundamental to their cellular function, particularly the formation and function of the mitotic spindle during cell division.[3] Interference with this delicate equilibrium is a clinically validated strategy in oncology.[1] Microtubule-targeting agents are broadly categorized as stabilizers (e.g., taxanes) or destabilizers (e.g., vinca alkaloids, colchicine).[5]
Benzyl thiocyanate derivatives have emerged as a potent class of microtubule destabilizers. The mechanism for the closely related compound, 2,4-dichlorobenzyl thiocyanate (DCBT), involves the covalent alkylation of sulfhydryl groups on cysteine residues of β-tubulin.[6] This irreversible modification prevents the proper assembly of tubulin heterodimers into microtubules.[6][7] this compound is hypothesized to act via a similar mechanism, making it a compelling candidate for investigation as a tubulin polymerization inhibitor.
Principle of the Fluorescence-Based Assay
The in vitro tubulin polymerization assay provides a direct measure of a compound's effect on the assembly of purified tubulin into microtubules. The process is initiated by raising the temperature to 37°C in the presence of GTP and follows a characteristic sigmoidal curve with three phases: nucleation, growth (elongation), and a steady-state plateau.[2][8]
While polymerization can be measured by the increase in light scattering (turbidity at 340 nm), a fluorescence-based approach offers superior sensitivity and a better signal-to-noise ratio, making it ideal for high-throughput screening.[9] This method utilizes a fluorescent reporter, such as 4′,6-diamidino-2-phenylindole (DAPI), which preferentially intercalates into polymerized microtubules, leading to a significant enhancement of its fluorescence signal.[10][11] Inhibitors of tubulin polymerization, like this compound, will reduce the rate (Vmax) and overall extent (Fmax) of this fluorescence increase in a dose-dependent manner.
Postulated Mechanism of Action: Covalent Modification of β-Tubulin
Based on extensive studies of related thiocyanate compounds, the primary mechanism of action for this compound is the alkylation of reactive cysteine residues on tubulin.[6][12] The thiocyanate moiety acts as a leaving group, allowing the benzyl portion of the molecule to form a covalent bond with a sulfhydryl group on β-tubulin, disrupting its conformation and rendering it incompetent for polymerization.
Caption: Postulated mechanism of this compound action.
Detailed Experimental Protocol
This protocol is optimized for a 96-well plate format, enabling efficient screening and dose-response analysis.
Essential Materials and Reagents
-
Tubulin: Highly purified (>99%), lyophilized tubulin from a commercial source (e.g., Cytoskeleton, Inc., Cat. # T240) is critical for reproducible results and accurate IC50 determination.[13][14]
-
This compound (CBT): Synthesized or purchased from a chemical supplier.
-
Buffers and Reagents:
-
General Tubulin Buffer (GTB): 80 mM PIPES pH 6.9, 2 mM MgCl₂, 0.5 mM EGTA.
-
GTP Solution: 100 mM stock in distilled water, pH 7.0.
-
Glycerol.
-
Fluorescent Reporter: DAPI or a commercially supplied reporter from a kit (e.g., Cytoskeleton, Inc., Cat. # BK011P).[15]
-
Dimethyl Sulfoxide (DMSO): Anhydrous, for compound dilution.
-
-
Control Compounds:
-
Positive Inhibitor Control: Nocodazole or Colchicine.
-
Positive Enhancer Control: Paclitaxel (Taxol).
-
Vehicle Control: DMSO.
-
-
Equipment:
-
Fluorescence microplate reader with temperature control (37°C) and kinetic reading capability.
-
Black, flat-bottom, half-area 96-well microplates (e.g., Corning Cat. # 3697).[8]
-
Ice bath, multichannel pipettes.
-
Reagent Preparation
Proper reagent preparation is paramount. Tubulin is extremely temperature-sensitive; all handling of tubulin protein before initiating the reaction must be done strictly on ice to prevent premature polymerization.[8]
| Reagent | Stock Concentration | Preparation and Storage Instructions |
| Tubulin Protein | 10 mg/mL | Reconstitute lyophilized tubulin in ice-cold GTB. Aliquot into single-use tubes, flash-freeze in liquid nitrogen, and store at -80°C. Avoid freeze-thaw cycles. |
| GTP Solution | 100 mM | Prepare in sterile water, pH to 7.0. Aliquot and store at -80°C. |
| This compound | 10 mM in DMSO | Prepare a master stock. Store at -20°C. Serial dilutions should be made fresh on the day of the experiment. |
| Nocodazole (Control) | 1 mM in DMSO | Prepare a master stock. Store at -20°C. |
| Paclitaxel (Control) | 1 mM in DMSO | Prepare a master stock. Store at -20°C. Note: Dilute in room temperature buffer to prevent precipitation.[8] |
| Fluorescent Reporter | Per manufacturer | Follow the supplier's instructions for reconstitution and storage. Protect from light. |
Experimental Workflow
The following diagram outlines the critical steps of the assay. The entire process, from reaction mix preparation to plate reading, should be completed efficiently to ensure data quality.
Caption: High-level workflow for the tubulin polymerization assay.
Step-by-Step Methodology
1. Compound Plate Preparation: a. Prepare a serial dilution of this compound (CBT) in GTB containing the same final percentage of DMSO as the highest concentration tested (typically ≤1%). These will be your 10x working stocks . A suggested starting range is 1 µM to 1 mM. b. Prepare 10x working stocks for controls: Nocodazole (e.g., 100 µM), Paclitaxel (e.g., 100 µM), and a vehicle control (GTB + DMSO). c. Using a multichannel pipette, add 5 µL of each 10x working stock to the appropriate wells of a black, half-area 96-well plate. Perform all conditions in triplicate.
2. Plate Incubation: a. Cover the plate and place it in the 37°C plate reader to pre-warm for at least 5 minutes. This step is crucial to ensure polymerization starts immediately and uniformly upon addition of the tubulin mix.[8]
3. Tubulin Reaction Mix Preparation (Perform on Ice): a. In a pre-chilled microfuge tube on ice, prepare the master reaction mix. For each 50 µL final reaction, the mix will contain 45 µL. b. Example Calculation for 100 reactions (plus overage):
- Ice-cold GTB: 3780 µL
- Glycerol (100%): 750 µL (for a final concentration of ~15%)
- GTP (100 mM stock): 50 µL (for a final concentration of 1 mM)
- Fluorescent Reporter: As per manufacturer's recommendation.
- Tubulin (10 mg/mL stock): 1000 µL (for a final concentration of 2 mg/mL) c. Causality Check: Glycerol is included to promote polymerization, ensuring a robust signal.[1] GTP is an absolute requirement for tubulin assembly. d. Mix gently by pipetting up and down. Avoid introducing air bubbles. Keep the mix on ice at all times.
4. Initiation and Measurement: a. Retrieve the pre-warmed plate from the reader. b. Carefully add 45 µL of the ice-cold tubulin reaction mix to each well, bringing the final volume to 50 µL.[1] c. Immediately place the plate back into the reader and begin kinetic measurement of fluorescence (e.g., Excitation: 360 nm, Emission: 450 nm) every 60 seconds for 60 minutes at a constant 37°C.
Data Analysis and Interpretation
Visualizing Polymerization Curves
The primary output is a set of kinetic curves. Plot the mean fluorescence intensity (after subtracting the baseline reading at t=0) against time for each condition.
Key Quantitative Parameters
From these curves, several key parameters can be extracted to quantify the effect of this compound.[2]
| Parameter | Description | How to Determine |
| Lag Time (t_lag) | The time required for the nucleation phase before rapid polymerization begins. | The time point where the fluorescence begins to increase significantly. |
| Max Rate (V_max) | The maximum rate of polymerization during the growth phase. | The steepest slope of the polymerization curve (maximum dF/dt). |
| Max Polymer Mass (F_max) | The fluorescence intensity at the steady-state plateau. | The maximum fluorescence value reached at the plateau of the curve. |
Calculating the IC₅₀ Value
The half-maximal inhibitory concentration (IC₅₀) is the concentration of CBT that inhibits tubulin polymerization by 50%.
-
Calculate the V_max or F_max for each concentration of CBT.
-
Plot the V_max (or F_max) as a percentage of the vehicle control against the logarithm of the CBT concentration.
-
Fit the data to a four-parameter logistic (dose-response) curve using appropriate software (e.g., GraphPad Prism, R) to determine the IC₅₀ value.[2]
Interpreting the Results
The control wells are essential for validating the assay's integrity. The expected outcomes are visualized below.
Caption: Expected results for controls and an effective inhibitor.
-
Vehicle (DMSO): Shows a characteristic sigmoidal curve.[14]
-
Paclitaxel (Enhancer): Eliminates the lag phase and increases the V_max and F_max, indicating stabilization and enhanced polymerization.[8][15]
-
Nocodazole (Inhibitor): Drastically reduces or completely ablates the polymerization curve.
-
This compound: Is expected to show a dose-dependent decrease in both V_max and F_max, confirming its activity as a tubulin polymerization inhibitor.
References
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Mechanism of action of antitumor drugs that interact with microtubules and tubulin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Current advances of tubulin inhibitors as dual acting small molecules for cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Mechanism of action of the antimitotic drug 2,4-dichlorobenzyl thiocyanate: alkylation of sulfhydryl group(s) of ß-tubulin [periodicos.capes.gov.br]
- 7. 2,4-Dichlorobenzyl thiocyanate, an antimitotic agent that alters microtubule morphology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. search.cosmobio.co.jp [search.cosmobio.co.jp]
- 9. Tubulin Polymerization Assay (fluoresc-96assays porcine brain tubulin) (BK011P) at Hölzel-Diagnostika [hoelzel-biotech.com]
- 10. Establishing a High-content Analysis Method for Tubulin Polymerization to Evaluate Both the Stabilizing and Destabilizing Activities of Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 11. elisa-kits.de - Tubulin Polymerization Assay (fluoresc-96assays porcine brain tubulin) (Artikelnr: BK011P) von Cytoskeleton [elisa-kits.de]
- 12. Covalent Binding to Tubulin by Isothiocyanates: A MECHANISM OF CELL GROWTH ARREST AND APOPTOSIS - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Cytoskeleton, Inc. Tubulin polymerization assay using >99% pure tubulin, | Fisher Scientific [fishersci.com]
- 14. universalbiologicals.com [universalbiologicals.com]
- 15. maxanim.com [maxanim.com]
Application Notes & Protocols: 2-Chlorobenzyl Thiocyanate as a Versatile Precursor for Heterocyclic Synthesis
Abstract
This technical guide provides researchers, medicinal chemists, and drug development professionals with a comprehensive overview of the synthetic utility of 2-chlorobenzyl thiocyanate. Esteemed for its dual reactivity, this precursor serves as a potent building block for a variety of sulfur and nitrogen-containing heterocycles. We delve into the mechanistic underpinnings of its reactivity, present detailed, field-proven protocols for the synthesis of high-value thiazole and thiadiazole scaffolds, and discuss the significance of these compounds in modern drug discovery. The protocols are designed to be self-validating, with explanations for critical experimental choices to ensure reproducibility and success.
Introduction: The Synthetic Potential of this compound
Heterocyclic compounds form the backbone of a vast number of pharmaceuticals, agrochemicals, and functional materials. Among the myriad of precursors available to synthetic chemists, this compound stands out due to its unique structural attributes. It possesses two key reactive sites:
-
A Benzylic Chloride: The chloromethyl group is an excellent electrophilic site. The benzylic position stabilizes the transition state of nucleophilic substitution reactions, making the chloride a good leaving group.
-
An Ambident Thiocyanate Group: The thiocyanate moiety (-SCN) can act as a nucleophile through either the sulfur or the nitrogen atom, providing flexibility in ring-closure strategies to form C-S or C-N bonds.[1][2]
This duality allows for convergent and efficient synthetic routes to complex molecules. The 2-chloro substituent on the phenyl ring also provides a handle for further functionalization and influences the electronic properties and biological activity of the final products. Organic thiocyanates are recognized as valuable intermediates for accessing a wide array of sulfur-containing compounds.[3]
Preparation of the Precursor
The synthesis of this compound is typically achieved via a nucleophilic substitution reaction between 2-chlorobenzyl chloride and an alkali metal thiocyanate, such as sodium or potassium thiocyanate.[4] Modern protocols often employ microwave irradiation and phase-transfer catalysts (PTC) like polyethylene glycol (PEG) to accelerate the reaction and improve yields, offering an environmentally benign approach.
Synthesis of Thiazole Derivatives
The thiazole ring is a privileged scaffold in medicinal chemistry, present in numerous FDA-approved drugs.[5][6] The Hantzsch thiazole synthesis is a cornerstone method for their preparation.[7] By adapting this principle, this compound can be used to construct highly functionalized thiazoles. The general mechanism involves the reaction of the benzylic carbon with a nucleophilic species and the subsequent cyclization involving the thiocyanate group.
Workflow for Thiazole Synthesis
Caption: General workflow for thiazole synthesis.
Protocol 2.1: Synthesis of Ethyl 2-amino-4-(2-chlorophenyl)thiazole-5-carboxylate
This protocol describes the reaction of this compound with ethyl cyanoacetate, a classic example of the Gewald aminothiazole synthesis.
Materials and Equipment:
-
This compound (1.0 equiv)
-
Ethyl cyanoacetate (1.1 equiv)
-
Elemental Sulfur (1.1 equiv)
-
Morpholine or Triethylamine (catalytic amount)
-
Ethanol (anhydrous)
-
Round-bottom flask with reflux condenser and magnetic stirrer
-
Heating mantle or oil bath
-
TLC plates (silica gel 60 F254)
-
Rotary evaporator
Step-by-Step Methodology:
-
To a 100 mL round-bottom flask, add this compound (e.g., 1.84 g, 10 mmol), ethyl cyanoacetate (1.24 g, 11 mmol), elemental sulfur (0.35 g, 11 mmol), and anhydrous ethanol (30 mL).
-
Add a catalytic amount of morpholine (e.g., 0.2 mL).
-
Scientist's Note: Morpholine acts as a base to catalyze the reaction. It facilitates the formation of the enolate from ethyl cyanoacetate and promotes the subsequent steps of the Gewald reaction.
-
-
Stir the mixture at room temperature for 15 minutes. The solution may become heterogeneous as the sulfur is suspended.
-
Heat the reaction mixture to reflux (approx. 78°C) and maintain for 4-6 hours. Monitor the reaction progress by TLC (e.g., using a 3:1 hexane:ethyl acetate eluent).
-
Once the reaction is complete (disappearance of starting material), allow the mixture to cool to room temperature.
-
A solid precipitate should form. If not, cool the flask in an ice bath to induce crystallization.
-
Collect the solid product by vacuum filtration and wash the filter cake with cold ethanol (2 x 10 mL).
-
Dry the product under vacuum to yield the desired ethyl 2-amino-4-(2-chlorophenyl)thiazole-5-carboxylate. Further purification can be achieved by recrystallization from ethanol.
Synthesis of 1,3,4-Thiadiazole Derivatives
1,3,4-Thiadiazoles are a class of five-membered heterocycles that exhibit a wide range of biological activities, including antimicrobial, anti-inflammatory, and anticonvulsant properties.[8] this compound can serve as a key synthon, typically by first being converted to a thiosemicarbazide or thiohydrazide intermediate, which then undergoes oxidative cyclization.
Mechanism for 1,3,4-Thiadiazole Formation
Caption: Proposed mechanism for 1,3,4-Thiadiazole synthesis.
Protocol 3.1: Synthesis of 2-(2-Chlorobenzyl)amino-5-phenyl-1,3,4-thiadiazole
This protocol outlines a two-step synthesis starting from benzoyl chloride and thiosemicarbazide, followed by alkylation with 2-chlorobenzyl chloride (a related precursor, illustrating the general principle).
Step A: Synthesis of N-benzoylthiosemicarbazide
-
Dissolve potassium thiocyanate (1.0 equiv) in water.
-
Add benzoyl chloride (1.0 equiv) dropwise while stirring vigorously.
-
Stir for 1 hour, then add hydrazine hydrate (1.1 equiv).
-
Heat the mixture gently (50-60°C) for 2 hours.
-
Cool the mixture. The solid N-benzoylthiosemicarbazide will precipitate. Filter, wash with water, and dry.
Step B: Cyclization to 5-phenyl-1,3,4-thiadiazol-2-amine
-
Add the N-benzoylthiosemicarbazide from Step A to concentrated sulfuric acid (chilled in an ice bath) portion-wise.
-
Allow the mixture to stir at room temperature for 12 hours.
-
Pour the reaction mixture carefully onto crushed ice.
-
Neutralize with a saturated solution of sodium bicarbonate.
-
The precipitated product is filtered, washed thoroughly with water, and dried.
Step C: Alkylation to form the final product
-
Dissolve the 5-phenyl-1,3,4-thiadiazol-2-amine (1.0 equiv) from Step B in DMF.
-
Add potassium carbonate (1.5 equiv) and 2-chlorobenzyl chloride (1.1 equiv). (Note: this compound could also be used here as an alkylating agent under different conditions).
-
Stir the reaction at 80°C for 3-4 hours.
-
Pour the reaction mixture into ice water to precipitate the product.
-
Filter, wash with water, and recrystallize from an appropriate solvent like ethanol to obtain 2-(2-chlorobenzyl)amino-5-phenyl-1,3,4-thiadiazole.
Data Summary: Representative Thiadiazole Synthesis
| Entry | Reactant Hydrazide | Cyclizing Agent | Reaction Time (h) | Yield (%) | Ref. |
| 1 | Benzoic hydrazide | H₂SO₄ | 12 | 85 | [9] |
| 2 | Isonicotinic hydrazide | H₃PO₄ | 8 | 82 | [8] |
| 3 | 4-Chlorobenzoic hydrazide | PPA | 6 | 88 | [10] |
Applications in Drug Discovery & Medicinal Chemistry
The heterocyclic scaffolds derived from this compound are of significant interest to the pharmaceutical industry. The resulting compounds often exhibit potent biological activities.
-
Anticancer Activity: Fused thiadiazole systems, such as 2-(4-chlorobenzyl)-6-arylimidazo[2,1-b][5][11][12]thiadiazoles, have demonstrated significant cytotoxic activity against various human cancer cell lines.[12] Mechanistic studies have shown that these compounds can induce apoptosis, making them promising leads for novel oncology drugs.[12]
-
Anticonvulsant Properties: Various 2,5-disubstituted-1,3,4-thiadiazoles have been synthesized and screened for anticonvulsant activity, with several derivatives showing significant protection against chemically and electrically induced seizures in animal models.[8]
-
Anti-inflammatory Agents: Thiazole and thiadiazole cores are being explored for the development of new anti-inflammatory drugs. Some isothiocyanate derivatives have been identified as potent and selective COX-2 inhibitors.[13]
Conclusion
This compound is a highly valuable and versatile precursor for the synthesis of medicinally relevant heterocycles. Its inherent reactivity allows for the straightforward construction of complex thiazole and thiadiazole derivatives through well-established synthetic routes. The protocols and mechanistic insights provided in this guide are intended to empower researchers to leverage this powerful building block in their synthetic endeavors, facilitating the discovery and development of next-generation therapeutics.
References
- 1. heteroletters.org [heteroletters.org]
- 2. Recent advances in the chemistry of organic thiocyanates - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]
- 3. researchgate.net [researchgate.net]
- 4. Organic thiocyanates - Wikipedia [en.wikipedia.org]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. bepls.com [bepls.com]
- 7. researchgate.net [researchgate.net]
- 8. Synthetic Methods, Chemistry, and the Anticonvulsant Activity of Thiadiazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Synthesis and Biological Evaluation of Novel Thiadiazole Derivatives as Antiplatelet Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 10. files01.core.ac.uk [files01.core.ac.uk]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. Synthesis, in silico and bio-evaluation studies of new isothiocyanate derivatives with respect to COX inhibition and H2S release profiles - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
Application Notes and Protocols for Investigational Use of 2-Chlorobenzyl Thiocyanate in Agricultural Research
For: Researchers, scientists, and professionals in agrochemical development.
Subject: A detailed guide to the synthesis, hypothetical mechanisms, and experimental evaluation of 2-Chlorobenzyl thiocyanate as a potential novel agent for crop protection.
Introduction: The Case for Investigating this compound
The continuous evolution of pesticide resistance in plant pathogens and pests necessitates a perpetual search for novel active ingredients with unique modes of action. The family of benzyl thiocyanates and their isomers, isothiocyanates, represents a promising area of chemical exploration for agrochemical applications. These compounds are known for their broad-spectrum biocidal activities, including fungicidal and nematicidal properties.[1][2] While significant research has been conducted on compounds like allyl isothiocyanate (AITC) as biofumigants and benzyl isothiocyanate for its nematicidal effects, the specific potential of halogenated derivatives such as this compound remains largely unexplored in the agricultural domain.[2][3]
This document serves as a comprehensive technical guide for researchers interested in evaluating the agricultural applications of this compound. Drawing upon established knowledge of related compounds, we present a framework for its synthesis, propose potential mechanisms of action, and provide detailed, field-proven protocols for its evaluation as a fungicide, nematicide, and soil fumigant. The substitution of a chlorine atom at the 2-position of the benzyl ring may enhance the compound's electrophilicity and lipophilicity, potentially leading to increased efficacy and altered target specificity compared to its non-chlorinated analog.
Proposed Mechanism of Action: A Hypothesis
Based on the known biological activities of structurally related compounds, we can hypothesize two primary mechanisms through which this compound might exert its biocidal effects.
Hypothesis A: Disruption of Microtubule Dynamics
Research on 2,4-dichlorobenzyl thiocyanate has demonstrated its function as an antimitotic agent that causes a significant reorganization of microtubules in cells.[4] This disruption of tubulin polymerization is a well-established mode of action for several commercial fungicides. The thiocyanate moiety is crucial for this activity.[4] It is plausible that this compound shares this ability to interfere with the formation and function of the mitotic spindle in fungal cells, leading to an arrest of cell division and subsequent inhibition of growth.
Hypothesis B: Broad-Spectrum Biocidal Activity via Isothiocyanate Conversion
Thiocyanates can undergo isomerization to the more reactive isothiocyanates (-N=C=S). Isothiocyanates are potent electrophiles that can react with nucleophilic groups in essential biomolecules, such as the thiol (-SH) and amine (-NH2) groups of amino acids in enzymes.[2] This non-specific alkylation can lead to the inactivation of critical enzymes involved in cellular respiration and other vital metabolic processes, resulting in broad-spectrum toxicity to fungi, nematodes, and other soil-borne pests.[2]
Diagram: Proposed Antifungal Mechanism of Action
The following diagram illustrates the hypothesized mechanism involving the disruption of microtubule polymerization.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Effects of allyl isothiocyanate fumigation on medicinal plant root knot disease control, plant survival, and the soil bacterial community - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 2,4-Dichlorobenzyl thiocyanate, an antimitotic agent that alters microtubule morphology - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Site-Specific Labeling of Cysteine Residues in Proteins with 2-Chlorobenzyl Thiocyanate
Introduction: The Strategic Advantage of Cysteine Labeling
Site-specific modification of proteins is a cornerstone of modern chemical biology and drug development, enabling the introduction of biophysical probes, fluorophores, and therapeutic payloads.[1] Cysteine, with its highly nucleophilic thiol group, presents an ideal target for such modifications due to its relatively low abundance in proteins and distinct reactivity.[2][3][4] This allows for precise control over the location of the modification, minimizing perturbation to the protein's native structure and function.[3]
This document provides a detailed guide for the use of 2-Chlorobenzyl thiocyanate as a reagent for the selective labeling of cysteine residues. We will delve into the underlying reaction mechanism, provide a comprehensive, step-by-step protocol for protein labeling and purification, and discuss methods for the characterization of the resulting conjugate. This guide is intended for researchers, scientists, and drug development professionals seeking to leverage cysteine chemistry for their specific applications.
The Reagent: this compound
This compound is an electrophilic reagent designed for the selective modification of cysteine residues. The thiocyanate group (–SCN) is a versatile functional group in organic synthesis.[5][6] In the context of protein labeling, the benzyl group provides a stable scaffold, while the chloro- substitution can be used to modulate reactivity. The key to the labeling reaction is the electrophilic carbon of the thiocyanate group, which is susceptible to nucleophilic attack by the deprotonated thiol of a cysteine residue.
Reaction Mechanism: A Nucleophilic Substitution Pathway
The labeling of a cysteine residue with this compound proceeds via a nucleophilic substitution reaction. The reaction is initiated by the deprotonation of the cysteine thiol group to form a highly nucleophilic thiolate anion. This is favored at a pH slightly above the pKa of the cysteine thiol (typically around 8.0-8.5), though the reaction can proceed at physiological pH (7.0-7.5).[7] The thiolate anion then attacks the electrophilic carbon atom of the thiocyanate group, displacing the cyanide ion and forming a stable thioether bond.
Caption: Proposed reaction mechanism for cysteine labeling.
Experimental Protocols
PART 1: Preparation of Reagents and Protein
This section outlines the necessary steps to prepare the protein sample and labeling reagent. It is crucial to maintain a reducing environment for the protein to ensure the cysteine thiol is available for reaction.[3]
Materials:
-
Protein of interest with at least one accessible cysteine residue
-
This compound
-
Dimethyl sulfoxide (DMSO) or Dimethylformamide (DMF)
-
Reaction Buffer: 50 mM Tris-HCl, 150 mM NaCl, pH 7.5
-
Reducing Agent: Tris(2-carboxyethyl)phosphine (TCEP) or Dithiothreitol (DTT)
-
Desalting column (e.g., PD-10)
-
Quenching Reagent: 2-Mercaptoethanol or L-cysteine
Protocol:
-
Protein Preparation:
-
Dissolve the protein in the Reaction Buffer to a final concentration of 1-10 mg/mL.
-
If the protein has been stored in a buffer containing a reducing agent, it may not be necessary to perform an additional reduction step. Otherwise, add a 10-fold molar excess of TCEP or DTT to the protein solution.
-
Incubate at room temperature for 1 hour to ensure complete reduction of any disulfide bonds.
-
Crucial Step: Remove the reducing agent using a desalting column equilibrated with Reaction Buffer. This is essential as the reducing agent will compete with the cysteine thiol for the labeling reagent.[3]
-
-
Labeling Reagent Preparation:
-
Prepare a 10-100 mM stock solution of this compound in anhydrous DMSO or DMF.
-
The stock solution should be prepared fresh immediately before use to minimize hydrolysis.
-
PART 2: Labeling Reaction
The following protocol details the labeling reaction itself. The stoichiometry of the labeling reagent to the protein is a critical parameter that may require optimization for your specific protein.
Protocol:
-
Initiate the Labeling Reaction:
-
To the reduced and desalted protein solution, add the this compound stock solution to achieve a 10- to 20-fold molar excess of the reagent over the protein.[7]
-
Add the reagent dropwise while gently vortexing the protein solution to ensure efficient mixing.
-
-
Incubation:
-
Allow the reaction to proceed for 2 hours at room temperature or overnight at 4°C.[7] The optimal reaction time may vary depending on the reactivity of the specific cysteine residue.
-
-
Quenching the Reaction:
-
To stop the labeling reaction, add a quenching reagent such as 2-mercaptoethanol or L-cysteine to a final concentration of 50-100 mM. This will react with any excess this compound.
-
Incubate for 30 minutes at room temperature.
-
PART 3: Purification of the Labeled Protein
After the labeling reaction, it is essential to remove the excess labeling reagent and quenching reagent.
Protocol:
-
Purification:
-
Purify the labeled protein using a desalting column or size-exclusion chromatography (SEC) equilibrated with a suitable storage buffer (e.g., PBS).
-
Collect fractions and monitor the protein concentration using a spectrophotometer at 280 nm.
-
Caption: Overview of the protein labeling workflow.
Characterization of the Labeled Protein
Confirmation of successful labeling and determination of the labeling efficiency are critical post-purification steps.
Mass Spectrometry
Mass spectrometry (MS) is the most direct method to confirm covalent modification.[8]
-
Intact Protein Analysis: Electrospray ionization mass spectrometry (ESI-MS) of the intact protein will show a mass shift corresponding to the addition of the 2-chlorobenzyl group (molecular weight: 154.62 g/mol ).
-
Peptide Mapping: For proteins with multiple cysteines, peptide mapping can identify the specific residue(s) that have been labeled. This involves proteolytic digestion of the labeled protein followed by LC-MS/MS analysis.[8]
Spectrophotometric Analysis
While this compound itself does not have a strong chromophore for easy quantification, the introduction of the benzyl group may cause a slight change in the UV-Vis spectrum of the protein. However, this is generally not a reliable method for determining labeling efficiency.
| Parameter | Unlabeled Protein | Labeled Protein (Expected) | Method |
| Molecular Weight | X | X + 154.62 Da | ESI-MS |
| UV-Vis λmax | ~280 nm | ~280 nm | Spectrophotometry |
Troubleshooting
| Problem | Possible Cause | Solution |
| Low Labeling Efficiency | Incomplete reduction of cysteine thiols. | Ensure complete reduction and efficient removal of the reducing agent. |
| Hydrolysis of the labeling reagent. | Prepare the stock solution of this compound fresh. | |
| Inaccessible cysteine residue. | Consider denaturing conditions for labeling if the native structure is not required. | |
| Non-specific Labeling | Reaction with other nucleophilic residues. | Optimize the reaction pH to be closer to 7.0 to increase selectivity for thiols.[7] |
| Protein Precipitation | High concentration of organic solvent from the reagent stock. | Keep the volume of the added reagent stock solution to a minimum (<5% of the total reaction volume). |
Conclusion
The use of this compound offers a straightforward and effective method for the site-specific labeling of cysteine residues in proteins. The protocols and guidelines presented here provide a solid foundation for researchers to implement this chemistry in their own work. As with any chemical modification of a protein, optimization of the reaction conditions for each specific protein of interest is highly recommended to achieve the desired labeling efficiency and selectivity.
References
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Fast and Cysteine-Specific Modification of Peptides, Proteins and Bacteriophage Using Chlorooximes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Efficient Site-Specific Labeling of Proteins via Cysteines - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The Basics of Thiols and Cysteines in Redox Biology and Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 5. chemrevlett.com [chemrevlett.com]
- 6. researchgate.net [researchgate.net]
- 7. Thiol-Reactive Probe Labeling Protocol | Thermo Fisher Scientific - TW [thermofisher.com]
- 8. Covalent Labeling-Mass Spectrometry with Non-Specific Reagents for Studying Protein Structure and Interactions - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Utilization of 2-Chlorobenzyl Thiocyanate in the Synthesis of Covalent PROTACs
For Researchers, Scientists, and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
Abstract
This document provides a comprehensive technical guide on the innovative application of 2-chlorobenzyl thiocyanate as a versatile chemical tool in the synthesis of Proteolysis-Targeting Chimeras (PROTACs). PROTACs represent a paradigm shift in therapeutic intervention, moving beyond mere inhibition to inducing the degradation of specific proteins of interest (POIs).[1] This guide will detail the strategic incorporation of this compound to form a covalent bond with cysteine residues on target proteins, a key feature for developing potent and durable PROTACs. We will explore the underlying chemical principles, provide detailed step-by-step synthetic protocols, and offer insights into the characterization and evaluation of the resulting covalent PROTACs.
Introduction: The Rise of Covalent PROTACs
PROTACs are heterobifunctional molecules composed of three key components: a ligand that binds to a POI, a ligand that recruits an E3 ubiquitin ligase, and a chemical linker that connects the two.[2][3] By bringing the POI and the E3 ligase into close proximity, PROTACs facilitate the ubiquitination of the POI, marking it for degradation by the proteasome.[4] This catalytic mechanism allows for the substoichiometric degradation of target proteins, offering a significant advantage over traditional inhibitors.
While many PROTACs employ reversible binding to their target proteins, there is a growing interest in the development of covalent PROTACs.[1] These molecules form a permanent covalent bond with the POI, often by targeting a nucleophilic amino acid residue like cysteine.[5] This covalent engagement can lead to enhanced potency, prolonged duration of action, and the ability to target proteins with shallow binding pockets that are often considered "undruggable."[1][6]
Rationale for Employing this compound
The strategic choice of this compound as a precursor for a PROTAC linker-warhead is predicated on the reactivity of the thiocyanate group with the thiol side chain of cysteine residues.[7] This reaction, known as cyanylation, results in the formation of a disulfide bond and the release of cyanide. While isothiocyanates are more commonly explored as cysteine-reactive electrophiles, thiocyanates offer a distinct reactive profile that can be harnessed for specific applications.[8][9][10][11]
The 2-chloro substitution on the benzyl ring can serve multiple purposes. It can modulate the electrophilicity of the thiocyanate group and provides a potential point for further chemical modification or attachment of a linker. The benzyl group itself provides a rigid scaffold that can be advantageous in positioning the reactive moiety within the target protein's binding site.
Mechanism of Covalent Modification
The proposed mechanism involves the nucleophilic attack of a deprotonated cysteine thiol (thiolate) on the electrophilic carbon atom of the thiocyanate group. This leads to the formation of a transient intermediate that subsequently rearranges to form a stable disulfide bond between the PROTAC and the protein, with the concomitant release of a cyanide ion.
References
- 1. Applications of Covalent Chemistry in Targeted Protein Degradation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. explorationpub.com [explorationpub.com]
- 3. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Unraveling the Role of Linker Design in Proteolysis Targeting Chimeras - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Covalent Warheads Targeting Cysteine Residue: The Promising Approach in Drug Development - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Covalent inhibitors in strategic therapeutic design | CAS [cas.org]
- 7. Site Specific Conversion of Cysteine Thiols into Thiocyanate Creates an IR Probe for Electric Fields in Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Transthiocarbamoylation of Proteins by Thiolated Isothiocyanates - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Physiological relevance of covalent protein modification by dietary isothiocyanates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Physiological relevance of covalent protein modification by dietary isothiocyanates - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Proteomic Analysis of Covalent Modifications of Tubulins by Isothiocyanates - PMC [pmc.ncbi.nlm.nih.gov]
Application Note & Protocols: 2-Chlorobenzyl Thiocyanate for Covalent Fragment-Based Drug Discovery
Introduction: The Intersection of Covalent Inhibition and Fragment-Based Discovery
The landscape of drug discovery has seen a resurgence of interest in targeted covalent inhibitors (TCIs). These molecules offer distinct advantages, including enhanced potency, prolonged duration of action, and the ability to overcome drug resistance by forming a stable, irreversible bond with their protein target.[1][2] This approach has been validated by the FDA approval of several covalent drugs, such as osimertinib and sotorasib.[3][4][5]
Simultaneously, fragment-based drug discovery (FBDD) has established itself as a powerful engine for identifying novel chemical starting points. FBDD utilizes small, low-complexity molecules ("fragments") to explore a target's binding landscape, offering a more efficient sampling of chemical space compared to traditional high-throughput screening (HTS).[1][6]
The strategic combination of these two paradigms—covalent FBDD—has emerged as a highly effective method for discovering ligands, particularly for challenging targets previously deemed "undruggable."[5][7] By screening fragments equipped with a reactive electrophilic "warhead," researchers can capture even weak binding events through the formation of a covalent bond, providing robust starting points for inhibitor development.[8] This guide details the application of 2-Chlorobenzyl thiocyanate , a representative electrophilic fragment, for the discovery and validation of covalent binders to cysteine-containing proteins.
Reagent Profile: this compound
This compound is an electrophilic fragment designed for covalent FBDD. Its structure comprises two key components:
-
A Fragment Scaffold (2-Chlorobenzyl): This small, substituted aromatic ring provides a simple, low-molecular-weight core that can be elaborated upon during hit-to-lead optimization.
-
An Electrophilic Warhead (Thiocyanate, -SCN): This functional group is a moderately reactive electrophile that can undergo a specific reaction with nucleophilic amino acid residues, most notably the thiol group of cysteine.
The rationale for using a thiocyanate warhead lies in its ability to covalently modify cysteine residues under physiological conditions. This specific reactivity allows for targeted engagement of proteins containing accessible and reactive cysteines, which are often found in enzyme active sites or allosteric pockets.[9][10]
Mechanism of Covalent Modification: S-Cyanylation of Cysteine
The primary mechanism of action for this compound involves the nucleophilic attack of a deprotonated cysteine residue (thiolate) on the electrophilic sulfur atom of the thiocyanate group. This reaction, known as cyanylation, results in the formation of a stable disulfide bond between the protein and the benzyl portion of the fragment, with the concomitant release of a cyanide ion (CN⁻).[10][11]
This covalent tethering event is highly specific for accessible and reactive thiols, making it an excellent tool for mapping druggable cysteine residues within a target protein.
References
- 1. Rapid Covalent-Probe Discovery by Electrophile-Fragment Screening - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Reactivity of Covalent Fragments and Their Role in Fragment Based Drug Discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. Reactivity of Covalent Fragments and Their Role in Fragment Based Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Covalent fragment libraries in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Identification of the cysteine residue of beta-tubulin alkylated by the antimitotic agent 2,4-dichlorobenzyl thiocyanate, facilitated by separation of the protein subunits of tubulin by hydrophobic column chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Site Specific Conversion of Cysteine Thiols into Thiocyanate Creates an IR Probe for Electric Fields in Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Cyanylation of sulfhydryl groups by 2-nitro-5-thiocyanobenzoic acid. High-yield modification and cleavage of peptides at cysteine residues - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes & Protocols: Fluorescent Labeling of Biomolecules with 2-Chlorobenzyl Thiocyanate Derivatives
Authored by: A Senior Application Scientist
Abstract
Site-specific fluorescent labeling of biomolecules is a cornerstone of modern biological research, enabling precise visualization and quantification in complex systems.[1] Cysteine residues, with their unique nucleophilic thiol groups, offer an ideal target for achieving such specificity.[2] This document provides a comprehensive guide to the principles and practices of labeling proteins and other biomolecules using 2-Chlorobenzyl thiocyanate-functionalized fluorescent dyes. This class of reagents leverages the high reactivity of the thiocyanate group towards cysteine thiols to form stable covalent bonds, offering a robust method for bioconjugation. We present the underlying chemical principles, detailed experimental protocols, methods for characterization, and a troubleshooting guide to empower researchers in their application of this advanced labeling strategy.
Introduction: The Strategy of Cysteine-Directed Labeling
The ability to covalently attach a fluorescent reporter to a specific site on a biomolecule is essential for a multitude of applications, from fluorescence microscopy and flow cytometry to drug discovery and diagnostic assay development.[3][4] While several amino acid residues can be targeted for labeling, the sulfhydryl group (-SH) of cysteine is often preferred due to its relatively low abundance and high nucleophilicity at physiological pH, which allows for highly selective modification.[2][5]
A variety of chemical moieties have been developed to target cysteines, including maleimides and iodoacetamides. This compound derivatives represent an alternative class of thiol-reactive probes. The core of this technique lies in the reaction between the electrophilic thiocyanate (-SCN) group and the nucleophilic cysteine thiol, resulting in a stable covalent linkage. Research on analogous compounds, such as benzyl isothiocyanates, has demonstrated that the benzyl scaffold can confer high reactivity and selectivity for cysteine residues, particularly under controlled pH conditions.[6][7] This guide provides the scientific foundation and practical protocols for successfully employing this compound dyes in your research.
Principle of the Labeling Reaction
The covalent labeling of a protein (P-SH) with a this compound-functionalized fluorophore (Fluor-SCN-Bz-Cl) is a nucleophilic substitution reaction. The key steps and influencing factors are:
-
Thiol Activation: The cysteine sulfhydryl group must be in its deprotonated, thiolate form (S⁻) to act as an effective nucleophile. This is favored at a pH slightly above the pKa of the cysteine thiol (pKa ≈ 8.3), although efficient labeling can often be achieved at neutral pH (7.0-8.0).[8]
-
Nucleophilic Attack: The activated thiolate anion attacks the electrophilic carbon atom of the thiocyanate group.
-
Bond Formation: This attack results in the formation of a stable disulfide-like bond (a sulfenyl thiocyanate linkage) between the protein and the dye, with the displacement of a cyanide ion.[9] The 2-chloro substituent on the benzyl ring acts as an electron-withdrawing group, which may influence the reactivity of the benzylic position and the overall stability of the reagent.[10]
The reaction is highly specific for cysteine residues over other nucleophilic amino acids like lysine under weakly acidic to neutral pH conditions (pH 6.5-8.0), as the primary amines on lysine residues are largely protonated and thus unreactive.[6][7]
Note: The DOT script above is a conceptual representation. For a functional diagram, replace the placeholder image URL with an actual image of a benzyl ring with a chloro substituent.
Caption: Proposed reaction mechanism for labeling a protein thiol with a this compound dye.
Materials and Reagents
3.1. Equipment
-
UV-Vis Spectrophotometer
-
Microcentrifuge
-
Vortex mixer
-
Adjustable micropipettes
-
Gel filtration / Desalting columns (e.g., Sephadex G-25)
-
Reaction tubes (e.g., 1.5 mL microcentrifuge tubes), protected from light (e.g., amber tubes or wrapped in foil)
-
pH meter
3.2. Reagents
-
Biomolecule of Interest: Purified protein or other thiol-containing molecule at a known concentration (typically 1-10 mg/mL).
-
This compound Fluorescent Dye: Stored as a stock solution.
-
Anhydrous Dimethyl Sulfoxide (DMSO) or Dimethylformamide (DMF): For dissolving the dye.
-
Labeling Buffer: A non-nucleophilic buffer such as Phosphate-Buffered Saline (PBS) or HEPES, pH 7.0-7.5. Avoid buffers containing primary amines (e.g., Tris) or thiols.
-
Reducing Agent (Optional): Tris(2-carboxyethyl)phosphine (TCEP) or Dithiothreitol (DTT) for reducing disulfide bonds prior to labeling. TCEP is often preferred as it is stable and does not contain a thiol group that could compete in the labeling reaction.
-
Quenching Reagent: A small molecule thiol such as 2-Mercaptoethanol (BME) or DTT to stop the reaction.
-
Elution Buffer: Buffer for purification, typically the same as the labeling buffer.
Experimental Protocols
This section provides a step-by-step methodology for labeling a protein with a this compound derivative.
Caption: A streamlined workflow for fluorescently labeling proteins.
4.1. Step 1: Preparation of the Biomolecule
The state of the biomolecule is critical for successful labeling. Cysteine residues involved in disulfide bonds are unreactive and must be reduced to free thiols.
-
If Reduction is Needed:
-
Dissolve the protein in Labeling Buffer.
-
Add a 10-20 fold molar excess of TCEP.
-
Incubate for 60 minutes at room temperature.
-
Remove the TCEP using a desalting column equilibrated with degassed Labeling Buffer. Proceed immediately to labeling as free thiols can re-oxidize.
-
-
If No Reduction is Needed:
-
Exchange the protein into the Labeling Buffer using a desalting column or dialysis. This ensures the buffer composition is optimal and removes any interfering substances.
-
Determine the precise protein concentration using its molar extinction coefficient at 280 nm or a standard protein assay (e.g., BCA).
-
4.2. Step 2: Preparation of the Dye Stock Solution
-
Allow the vial of the this compound dye to equilibrate to room temperature before opening to prevent moisture condensation.
-
Dissolve the dye in anhydrous DMSO or DMF to a final concentration of 1-10 mM. Vortex briefly to ensure complete dissolution.
-
This stock solution should be stored at -20°C, protected from light and moisture.
4.3. Step 3: The Labeling Reaction
The efficiency of the reaction depends on the molar ratio of dye to protein. A 10-20 fold molar excess of dye over protein is a common starting point, but this should be optimized for each specific protein-dye pair.
-
Place the prepared protein solution in a reaction tube.
-
While gently stirring or vortexing, add the calculated volume of the dye stock solution to the protein solution. The final concentration of DMSO/DMF should ideally be less than 10% (v/v) to avoid protein denaturation.
-
Incubate the reaction for 1-2 hours at room temperature or overnight at 4°C. The reaction should be protected from light.
4.4. Step 4: Quenching the Reaction
Stop the reaction by adding a quenching reagent that will react with any excess dye.
-
Add a small molecule thiol like 2-Mercaptoethanol or DTT to a final concentration of 10-20 mM.
-
Incubate for 30 minutes at room temperature.
4.5. Step 5: Purification of the Labeled Conjugate
It is crucial to remove all unreacted dye and quenching reagent from the labeled protein.
-
Apply the quenched reaction mixture to a desalting column (e.g., Sephadex G-25) that has been pre-equilibrated with the desired storage buffer (e.g., PBS).
-
Collect the fractions. The labeled protein will typically be in the first colored fractions to elute, while the smaller, unreacted dye molecules will be retained on the column and elute later.
-
Pool the protein-containing fractions.
Characterization of the Labeled Protein
5.1. Determination of the Degree of Labeling (DOL)
The DOL is the average number of dye molecules conjugated to each protein molecule. It is determined spectrophotometrically.
-
Measure the absorbance of the purified labeled protein at two wavelengths:
-
At the absorbance maximum of the dye (Adye).
-
At 280 nm for the protein (A280).
-
-
Calculate the protein concentration, correcting for the dye's absorbance at 280 nm:
-
Correction Factor (CF) = A280, dye / Amax, dye (This value is specific to the dye and should be provided by the manufacturer).
-
Corrected A280 = A280, measured - (Adye, measured × CF)
-
Protein Concentration (M) = Corrected A280 / εprotein (where εprotein is the molar extinction coefficient of the protein at 280 nm).
-
-
Calculate the dye concentration:
-
Dye Concentration (M) = Adye, measured / εdye (where εdye is the molar extinction coefficient of the dye at its Amax).
-
-
Calculate the DOL:
-
DOL = Dye Concentration / Protein Concentration
-
| Parameter | Symbol | Description |
| Molar Extinction Coefficient of Protein | εprotein | Intrinsic absorbance of the protein at 280 nm (M⁻¹cm⁻¹). |
| Molar Extinction Coefficient of Dye | εdye | Absorbance of the dye at its λmax (M⁻¹cm⁻¹). |
| Correction Factor | CF | Ratio of dye absorbance at 280 nm to its absorbance at λmax. |
5.2. Functional Analysis
Always perform a functional assay relevant to your biomolecule (e.g., enzyme activity assay, binding assay) to confirm that the labeling process has not compromised its biological activity. Compare the activity of the labeled biomolecule to an unlabeled control that has been subjected to the same buffer exchange and incubation conditions.
Troubleshooting
Even with established protocols, challenges can arise. This section addresses common problems and provides potential solutions.
Caption: A decision tree for troubleshooting common labeling issues.
References
- 1. chemrevlett.com [chemrevlett.com]
- 2. Bioconjugation application notes [bionordika.fi]
- 3. Cysteine specific bioconjugation with benzyl isothiocyanates - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 4. Characterization and optimization of fluorescein isothiocyanate labeling of humanized h2E2 anti-cocaine mAb - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Fluorescent Thiol Protein Labeling - Jena Bioscience [jenabioscience.com]
- 6. Cysteine specific bioconjugation with benzyl isothiocyanates - PMC [pmc.ncbi.nlm.nih.gov]
- 7. discovery.ucl.ac.uk [discovery.ucl.ac.uk]
- 8. Basic Bioconjugation Chemistry of Reactive Groups in Biomolecules [biosyn.com]
- 9. THIOCYANATE: A potentially useful therapeutic agent with host defense and antioxidant properties - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pdf.benchchem.com [pdf.benchchem.com]
Application Notes & Protocols: 2-Chlorobenzyl Thiocyanate as a Key Intermediate in Pharmaceutical Synthesis
Abstract
Organic thiocyanates (R-SCN) are a class of versatile chemical intermediates prized for their unique reactivity in constructing complex molecular architectures.[1][2] Among these, 2-Chlorobenzyl thiocyanate stands out as a pivotal building block, particularly in the synthesis of heterocyclic compounds relevant to the pharmaceutical and agrochemical industries.[3] Its structure, featuring a reactive benzylic thiocyanate group and a sterically influential ortho-chloro substituent, allows for precise introduction of sulfur-containing moieties and targeted alkylation of nucleophiles. This guide provides an in-depth exploration of this compound, covering its synthesis, critical safety protocols, and its application as an electrophilic intermediate in the formation of C-N and C-S bonds, with a specific focus on the synthesis of imidazole-based scaffolds analogous to those found in antifungal agents.
Compound Profile and Safety Mandates
A thorough understanding of the physicochemical properties and handling requirements of this compound is paramount for its safe and effective use in a laboratory setting.
Physicochemical Data
The key properties of this compound are summarized below, providing essential data for reaction planning and characterization.
| Property | Value | Reference |
| Molecular Formula | C₈H₆ClNS | [3] |
| Molecular Weight | 183.65 g/mol | [3] |
| CAS Number | 2082-66-8 | |
| Appearance | Colorless to light yellow clear liquid | |
| Boiling Point | 140°C / 5 mmHg | [3] |
| Purity | >98.0% (GC) | |
| Synonyms | Thiocyanic Acid 2-Chlorobenzyl Ester |
Safety, Handling, and Storage
This compound and its precursors are hazardous materials that demand strict adherence to safety protocols.
-
Hazard Profile : Harmful if swallowed or inhaled and may cause respiratory irritation. It is crucial to avoid all personal contact, including inhalation of vapors or mists.
-
Personal Protective Equipment (PPE) : Always operate within a certified chemical fume hood. Wear appropriate PPE, including chemical-resistant gloves, safety goggles, and a lab coat.[4]
-
Handling : Do not get in eyes, on skin, or on clothing.[4] In case of contact, rinse the affected area immediately with plenty of water and seek medical advice.[5] All work should be performed in a well-ventilated area.
-
Storage : Store in a cool, dry, and well-ventilated place.[4] Keep containers tightly closed and store in a designated corrosives area.[4]
-
Disposal : Dispose of contents and container to an approved waste disposal plant in accordance with local, state, and federal regulations.
Synthesis of this compound via Nucleophilic Substitution
The most prevalent and efficient method for synthesizing alkyl thiocyanates is the nucleophilic substitution of an alkyl halide with an alkali metal thiocyanate (e.g., KSCN, NaSCN).[1][6] This reaction typically proceeds via an SN2 mechanism.
Mechanistic Rationale
The thiocyanate ion (SCN⁻) is an ambident nucleophile, meaning it can attack an electrophile from either the sulfur or the nitrogen atom. According to Hard-Soft Acid-Base (HSAB) theory, the sulfur atom is a "soft" nucleophile and preferentially attacks the "soft" sp³-hybridized carbon of the benzylic halide (2-chlorobenzyl chloride).[1] This selectivity leads to the formation of the desired this compound (S-attack) over the isomeric isothiocyanate (N-attack).
To enhance reaction rates and yields, particularly in biphasic systems (solid-liquid or liquid-liquid), Phase Transfer Catalysis (PTC) is often employed.[7][8] A quaternary ammonium salt, such as tetrabutylammonium bromide (TBAB), is used to transport the thiocyanate anion from the aqueous or solid phase into the organic phase where the alkyl halide is dissolved, thereby facilitating the reaction.[9][10]
Caption: Phase-transfer catalyzed synthesis workflow.
Protocol: Synthesis of this compound
This protocol describes a robust method for the laboratory-scale synthesis of this compound.
Materials and Reagents:
| Reagent | M. Wt. ( g/mol ) | Quantity | Moles (mmol) |
| 2-Chlorobenzyl chloride | 161.03 | 8.05 g | 50 |
| Potassium thiocyanate | 97.18 | 5.83 g | 60 |
| Tetrabutylammonium bromide (TBAB) | 322.37 | 0.81 g | 2.5 |
| Toluene | - | 100 mL | - |
| Deionized Water | - | 50 mL | - |
Procedure:
-
Reaction Setup : To a 250 mL round-bottom flask equipped with a magnetic stirrer and reflux condenser, add 2-chlorobenzyl chloride (50 mmol), potassium thiocyanate (60 mmol), tetrabutylammonium bromide (2.5 mmol), toluene (100 mL), and deionized water (50 mL).
-
Reaction Execution : Heat the biphasic mixture to 80-90°C with vigorous stirring. The vigorous agitation is critical to maximize the interfacial area for the phase-transfer catalyst to be effective.
-
Monitoring : Monitor the reaction progress using Thin Layer Chromatography (TLC) (e.g., mobile phase 9:1 Hexane:Ethyl Acetate). The reaction is typically complete within 3-5 hours, indicated by the disappearance of the 2-chlorobenzyl chloride spot.
-
Workup : Cool the reaction mixture to room temperature. Transfer the mixture to a separatory funnel and remove the aqueous layer. Wash the organic layer with deionized water (2 x 50 mL) followed by brine (1 x 50 mL).
-
Isolation : Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the filtrate under reduced pressure using a rotary evaporator.
-
Purification & Characterization : The resulting crude oil is typically of high purity (>95%). If necessary, further purification can be achieved via vacuum distillation. Confirm the structure and purity of the product using ¹H NMR, ¹³C NMR, and GC-MS analysis.
Application in Pharmaceutical Synthesis: Alkylation of Imidazoles
A primary application of this compound is as an alkylating agent.[3] While it can react through the thiocyanate group, its most valuable role in many multi-step syntheses is the delivery of the 2-chlorobenzyl moiety to a nucleophilic center, such as the nitrogen atom of an imidazole ring. This reaction is a cornerstone in the synthesis of numerous antifungal agents, including Sertaconazole and its analogues.[11][12]
Mechanistic Rationale
In the synthesis of imidazole-based pharmaceuticals, a key step involves the N-alkylation of an imidazole derivative with a suitable electrophile. The 2-chlorobenzyl group is the electrophilic partner. The reaction proceeds via a nucleophilic attack from one of the nitrogen atoms of the imidazole ring on the benzylic carbon of the 2-chlorobenzyl group.
Caption: Nucleophilic attack by imidazole on the 2-chlorobenzyl electrophile.
Protocol: Synthesis of an N-(2-Chlorobenzyl)imidazole Derivative
This protocol is a representative example adapted from synthetic routes for imidazole-based antifungal agents, demonstrating the utility of the 2-chlorobenzyl moiety.[11][12][13]
Materials and Reagents:
| Reagent | M. Wt. ( g/mol ) | Quantity | Moles (mmol) |
| 1-(2,4-dichlorophenyl)-2-(1H-imidazol-1-yl)ethanol | 271.12 | 2.71 g | 10 |
| 2-Chlorobenzyl chloride* | 161.03 | 1.77 g | 11 |
| Sodium Hydroxide (pellets) | 40.00 | 0.80 g | 20 |
| Tetrabutylammonium Chloride (50% aq. soln) | - | 1.3 mL | ~2 |
| Toluene | - | 50 mL | - |
| Deionized Water | - | 20 mL | - |
*Note: 2-Chlorobenzyl chloride is used here as the direct alkylating agent, which is structurally and reactively analogous to this compound for this specific C-N bond formation.
Procedure:
-
Reaction Setup : In a 100 mL flask, dissolve 1-(2,4-dichlorophenyl)-2-(1H-imidazol-1-yl)ethanol (10 mmol) and sodium hydroxide (20 mmol) in a mixture of toluene (50 mL) and water (20 mL). Add the tetrabutylammonium chloride solution.
-
Alkoxide Formation : Stir the mixture at room temperature for 30 minutes to facilitate the formation of the corresponding alkoxide, which is a common step in Sertaconazole synthesis patents.[11]
-
Alkylation : Add 2-chlorobenzyl chloride (11 mmol) to the mixture. Heat the reaction to 80°C and stir vigorously for 4-6 hours.
-
Monitoring : Follow the consumption of the starting materials by TLC or LC-MS.
-
Workup : After cooling to room temperature, add 30 mL of water. Separate the organic layer, and extract the aqueous layer with toluene (2 x 20 mL). Combine the organic layers.
-
Purification : Wash the combined organic phase with water and then brine. Dry over anhydrous magnesium sulfate, filter, and remove the solvent under vacuum. The crude product can be purified by recrystallization (e.g., from ethanol) or column chromatography on silica gel.[11]
-
Final Product Formation (Salification) : For pharmaceutical applications, the resulting free base is often converted to a stable salt, such as the nitrate salt, by treating a solution of the base with concentrated nitric acid.[11][12]
Versatility and Future Perspectives
The utility of this compound extends beyond its role as a simple alkylating agent. The thiocyanate group itself is a versatile functional handle that can be transformed into other sulfur-containing groups, making it a valuable synthon in medicinal chemistry.[2][14][15] Its applications are not limited to pharmaceuticals but also include the synthesis of fungicides and insecticides, where the toxophoric properties of the thiocyanate group are exploited.[3] As synthetic methodologies advance, the strategic use of intermediates like this compound will continue to be instrumental in the efficient and innovative development of new chemical entities.
References
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. This compound [myskinrecipes.com]
- 4. fishersci.fi [fishersci.fi]
- 5. merckmillipore.com [merckmillipore.com]
- 6. Organic thiocyanates - Wikipedia [en.wikipedia.org]
- 7. tandfonline.com [tandfonline.com]
- 8. tandfonline.com [tandfonline.com]
- 9. phasetransfercatalysis.com [phasetransfercatalysis.com]
- 10. A facile and Convenient Method for Synthesis of Thiiranes under Mild Condition Using Phase Transfer Catalyst – Oriental Journal of Chemistry [orientjchem.org]
- 11. CN1358719A - Process for synthesizing sertaconazole - Google Patents [patents.google.com]
- 12. CN1974567B - Preparation process of sertaconazole nitrate as antifungal medicine - Google Patents [patents.google.com]
- 13. PE20060690A1 - PROCEDURE FOR THE PREPARATION OF SERTACONAZOLE - Google Patents [patents.google.com]
- 14. researchgate.net [researchgate.net]
- 15. mdpi.com [mdpi.com]
Troubleshooting & Optimization
Technical Support Center: Optimizing Reaction Conditions for 2-Chlorobenzyl Thiocyanate Synthesis
Welcome to the technical support center for the synthesis of 2-Chlorobenzyl thiocyanate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into optimizing this important synthesis. As a key intermediate in the production of various pharmaceuticals and agrochemicals, mastering its synthesis is crucial for efficient and scalable production.[1] This document moves beyond simple protocols to explain the causality behind experimental choices, ensuring a robust and reproducible process.
The primary route for synthesizing this compound is the nucleophilic substitution reaction between 2-Chlorobenzyl chloride and an alkali metal thiocyanate, such as potassium thiocyanate (KSCN) or sodium thiocyanate (NaSCN).[2] This reaction typically proceeds via an SN2 mechanism.[3]
Troubleshooting Guide & Frequently Asked Questions (FAQs)
This section addresses common issues encountered during the synthesis of this compound. Each question is followed by a detailed explanation of potential causes and actionable solutions.
Q1: My reaction yield is significantly lower than expected. What are the likely causes?
Low yield is one of the most common problems and can stem from several factors. A systematic approach to troubleshooting is essential.
Potential Cause 1: Poor Quality or Wet Reagents The thiocyanate salt (e.g., KSCN) is hygroscopic and the presence of water can hinder the reaction.[4] Similarly, the 2-Chlorobenzyl chloride starting material is moisture-sensitive and can degrade over time.[5]
-
Expert Recommendation: Always use freshly purchased or properly stored reagents. Dry the thiocyanate salt in a vacuum oven before use. Ensure the 2-Chlorobenzyl chloride has been stored under anhydrous conditions.
Potential Cause 2: Inappropriate Solvent Choice The SN2 reaction is highly dependent on the solvent. Protic solvents (e.g., ethanol, water) can solvate the thiocyanate anion, reducing its nucleophilicity.
-
Expert Recommendation: Employ polar aprotic solvents like acetone or acetonitrile. These solvents effectively dissolve the thiocyanate salt without significantly solvating the nucleophile, thus promoting the SN2 pathway.
Potential Cause 3: Competing Isomerization Reaction A significant side reaction is the formation of the thermodynamic product, 2-Chlorobenzyl isothiocyanate.[2][6] This isomerization is often catalyzed by excess thiocyanate ions and is favored at higher temperatures.[2]
-
Expert Recommendation: Maintain strict temperature control. Running the reaction at a lower temperature for a longer duration can favor the formation of the desired kinetic product, the thiocyanate.
Potential Cause 4: Inefficient Mixing in a Biphasic System If the reaction is run in a two-phase system (e.g., an organic solvent and an aqueous solution of the thiocyanate salt), poor mixing can be the rate-limiting step.
-
Expert Recommendation: Vigorous stirring is crucial to maximize the interfacial area between the two phases.[7] The use of a phase-transfer catalyst is highly recommended in such systems.
Q2: I am observing a significant amount of an isomeric impurity. How can I minimize its formation?
The primary isomeric impurity is 2-Chlorobenzyl isothiocyanate.[6][8] The thiocyanate anion (SCN⁻) is an ambident nucleophile, meaning it can attack from either the sulfur or the nitrogen atom.[3]
-
Attack via Sulfur (Soft Nucleophile): Leads to the desired this compound. This is favored with softer electrophiles like the benzylic carbon of 2-Chlorobenzyl chloride, according to Hard-Soft Acid-Base (HSAB) theory.[3]
-
Attack via Nitrogen (Hard Nucleophile): Leads to the 2-Chlorobenzyl isothiocyanate isomer.
Strategies to Minimize Isomer Formation:
| Strategy | Rationale |
| Temperature Control | Lower temperatures favor the kinetic product (thiocyanate) over the thermodynamic product (isothiocyanate). |
| Solvent Choice | Polar aprotic solvents generally favor S-alkylation (thiocyanate formation). |
| Controlled Stoichiometry | Using a slight excess of the benzyl halide relative to the thiocyanate salt can minimize the isomerization catalyzed by excess thiocyanate ions. |
Q3: The reaction is proceeding very slowly or not at all. How can I increase the reaction rate?
A sluggish reaction can be frustrating. Here are several ways to enhance the reaction kinetics.
Option 1: Increase the Temperature While high temperatures can promote isomerization, a modest increase can significantly boost the reaction rate. It is a matter of finding the optimal balance between rate and selectivity.
Option 2: Use a Phase-Transfer Catalyst (PTC) In biphasic systems, a PTC is essential for efficient reaction.[9] Catalysts like tetrabutylammonium bromide (TBAB) or polyethylene glycol (PEG) can shuttle the thiocyanate anion from the aqueous phase into the organic phase where it can react with the 2-Chlorobenzyl chloride.[10][11][12] This dramatically increases the effective concentration of the nucleophile in the organic phase, accelerating the reaction.[7]
Option 3: Change the Thiocyanate Salt Counter-ion Potassium thiocyanate (KSCN) is generally more soluble in organic solvents than sodium thiocyanate (NaSCN), which can lead to a higher concentration of the nucleophile in the reaction phase and a faster reaction.
Q4: What is the best way to purify the final product?
Purification is critical to obtaining high-quality this compound.
-
Work-up: After the reaction is complete, the mixture is typically quenched with water and the organic layer is separated. The organic phase should be washed with brine to remove any remaining water-soluble impurities.
-
Drying: The organic layer should be dried over an anhydrous drying agent like magnesium sulfate or sodium sulfate.
-
Solvent Removal: The solvent can be removed under reduced pressure using a rotary evaporator.
-
Final Purification: The crude product can be purified by vacuum distillation or column chromatography on silica gel.[13] Given the boiling point of this compound is approximately 140°C at 5 mmHg, vacuum distillation is a viable option for larger scales.[1]
Experimental Protocols & Visualizations
Baseline Protocol for Synthesis
This protocol provides a starting point for optimization.
Materials:
-
2-Chlorobenzyl chloride
-
Potassium thiocyanate (dried)
-
Acetone (anhydrous)
-
Tetrabutylammonium bromide (TBAB) - optional, but recommended
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve potassium thiocyanate (1.1 equivalents) in anhydrous acetone.
-
Add a catalytic amount of TBAB (e.g., 0.05 equivalents).
-
To this stirring suspension, add 2-Chlorobenzyl chloride (1.0 equivalent) dropwise at room temperature.
-
After the addition is complete, heat the mixture to a gentle reflux and monitor the reaction progress by TLC or GC.
-
Once the starting material is consumed, cool the reaction to room temperature.
-
Filter the mixture to remove the precipitated potassium chloride.
-
Evaporate the acetone under reduced pressure.
-
Redissolve the residue in a suitable organic solvent like dichloromethane and wash with water and then brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo to yield the crude product.
-
Purify by vacuum distillation or column chromatography.
Visual Workflow of the Synthesis
Caption: General workflow for the synthesis of this compound.
Troubleshooting Decision Tree
Caption: Decision tree for troubleshooting low yield in the synthesis.
Safety First: Handling Reagents and Products
Ensuring a safe laboratory environment is paramount. Both the starting materials and products in this synthesis require careful handling.
-
2-Chlorobenzyl Chloride: This compound is a lachrymator and is corrosive.[14][15] It can cause severe skin burns and eye damage.[5] Always handle it in a well-ventilated chemical fume hood, wearing appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.[14][15]
-
Potassium Thiocyanate: Harmful if swallowed, in contact with skin, or if inhaled. It can cause serious eye damage. Avoid creating dust when handling the solid.
-
This compound/Isothiocyanate: These products are toxic and irritants.[16] The isothiocyanate, in particular, is listed as causing severe skin burns and eye damage.[16] All handling and purification steps should be conducted within a fume hood.
Always consult the Safety Data Sheet (SDS) for each chemical before starting any experimental work.[5][14][15][16]
References
- 1. This compound [myskinrecipes.com]
- 2. Organic thiocyanates - Wikipedia [en.wikipedia.org]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Potassium thiocyanate - Wikipedia [en.wikipedia.org]
- 5. fishersci.com [fishersci.com]
- 6. lookchem.com [lookchem.com]
- 7. macmillan.princeton.edu [macmillan.princeton.edu]
- 8. 2-Chlorobenzyl isothiocyanate (18967-44-7) - Chemical Safety, Models, Suppliers, Regulation, and Patents - Chemchart [chemchart.com]
- 9. jetir.org [jetir.org]
- 10. tandfonline.com [tandfonline.com]
- 11. researchgate.net [researchgate.net]
- 12. phasetransfercatalysis.com [phasetransfercatalysis.com]
- 13. prepchem.com [prepchem.com]
- 14. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 15. echemi.com [echemi.com]
- 16. WERCS Studio - Application Error [assets.thermofisher.com]
Technical Support Center: Troubleshooting Tubulin Polymerization Assays with Insoluble Compounds
Welcome to the technical support center for tubulin polymerization assays. This guide is designed for researchers, scientists, and drug development professionals who are encountering challenges with poorly soluble compounds in their microtubule-targeting experiments. As a senior application scientist, I will provide field-proven insights and detailed troubleshooting strategies to help you navigate these common but complex issues, ensuring the integrity and reliability of your data.
The Challenge of Insoluble Compounds
Tubulin polymerization is a fundamental process in cell biology and a key target for anticancer drug discovery.[1][2] In vitro polymerization assays, which typically measure the change in light scattering (turbidity) or fluorescence as tubulin dimers assemble into microtubules, are essential tools for screening and characterizing potential inhibitors or enhancers.[1][3][4][5] However, a significant hurdle in drug discovery is the poor aqueous solubility of many small molecule candidates.[6] When these compounds precipitate in the aqueous assay buffer, they can create artifacts that mimic or mask the true biological effect, leading to false positives or negatives.[7][8]
This guide provides a structured approach to identifying, understanding, and overcoming the challenges posed by insoluble compounds in tubulin polymerization assays.
Section 1: Frequently Asked Questions (FAQs) - First-Line Troubleshooting
This section addresses the most common issues researchers face when working with compounds of limited solubility.
Q1: My absorbance signal increases dramatically even in the absence of tubulin. What's happening?
A: This is a classic sign of compound precipitation. The increase in optical density (OD) is not due to microtubule formation but rather to the test compound falling out of solution and scattering light.[7][8][9]
Troubleshooting Steps:
-
Compound-Only Control: Always run a control containing your compound in the assay buffer without tubulin.[8] Incubate it under the same conditions (37°C) and monitor the absorbance at 340-350 nm.[3][7] A rising signal in this well confirms precipitation.
-
Visual Inspection: After dilution into the assay buffer, visually inspect the wells for any cloudiness or visible precipitate.[10]
-
Solubility Assessment: Perform a kinetic aqueous solubility test to determine the maximum concentration of your compound that can be tolerated in the final assay buffer.[11]
Q2: The polymerization curve shows a very short or non-existent lag phase. Is this a sign of a potent enhancer?
A: Not necessarily. While potent enhancers like paclitaxel can dramatically shorten the lag (nucleation) phase, compound precipitation can also act as "seeds" or nucleation centers, artificially accelerating the polymerization curve.[8][12] Another possibility is the presence of pre-existing tubulin aggregates in your protein stock, which can also eliminate the lag phase.[8][10][12]
Troubleshooting Steps:
-
Clarify Tubulin Stock: Before each experiment, centrifuge your tubulin stock at high speed (e.g., ~140,000 x g for 10 minutes at 4°C) to pellet any aggregates.[8] The presence of a distinct lag phase in your vehicle control (e.g., DMSO) is a hallmark of high-quality, aggregate-free tubulin.[8][10]
-
Run Compound-Only Control: As in Q1, check for compound precipitation.
-
Cold Depolymerization Test: At the end of the assay, cool the plate on ice for 20-30 minutes.[3][8] True microtubules are temperature-sensitive and will depolymerize, leading to a decrease in signal. Precipitated compound or aggregated protein will not redissolve upon cooling, and the signal will remain high.[3][8]
Q3: My results are highly variable between replicate wells. What are the likely causes?
A: Inconsistent results often stem from either pipetting errors or the stochastic nature of compound precipitation at concentrations near its solubility limit.[3]
Troubleshooting Steps:
-
Pipetting Technique: Ensure accurate and consistent pipetting, especially when adding the compound stock to the aqueous buffer. Use calibrated pipettes and proper mixing techniques to avoid creating localized high concentrations that promote precipitation.[3][13]
-
Order of Addition: It is preferable to add the DMSO stock of the compound directly to the final assay media, which often contains proteins or other components that can help maintain solubility.[14] Avoid pre-diluting the compound in a purely aqueous solution before adding it to the final reaction mix.[14]
-
Temperature Uniformity: Ensure the plate reader provides uniform heating across all wells, as tubulin polymerization is highly temperature-dependent.[3][7] Using the central wells of a 96-well plate can help minimize temperature variations known as "edge effects."[8][10]
Section 2: Advanced Troubleshooting & Optimization Strategies
If initial troubleshooting doesn't resolve the issues, a more systematic optimization of your assay conditions is required.
Strategy 1: Optimizing the Solvent System
The most common solvent for hydrophobic compounds is dimethyl sulfoxide (DMSO). However, its final concentration in the assay is critical.
Understanding DMSO Limits
-
General Rule: The final concentration of DMSO in most tubulin polymerization assays should not exceed 2%.[3][8] Higher concentrations can inhibit tubulin polymerization or even denature the protein.
-
Compound-Specific Effects: For some compounds, even 2% DMSO may not be sufficient to maintain solubility upon dilution into the aqueous buffer. Conversely, some enzymes can be sensitive to even lower percentages of DMSO.[15]
Solvent Optimization Workflow
References
- 1. Establishing a High-content Analysis Method for Tubulin Polymerization to Evaluate Both the Stabilizing and Destabilizing Activities of Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A Cell-Based Pharmacokinetics Assay for Evaluating Tubulin-Binding Drugs [medsci.org]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Measurement of in vitro microtubule polymerization by turbidity and fluorescence - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. sigmaaldrich.com [sigmaaldrich.com]
- 9. researchgate.net [researchgate.net]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. researchgate.net [researchgate.net]
- 15. The use of dimethylsulfoxide as a solvent in enzyme inhibition studies: the case of aldose reductase - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Synthesis of 2-Chlorobenzyl Thiocyanate
Welcome to the technical support center for the synthesis of 2-chlorobenzyl thiocyanate. This guide is designed for researchers, scientists, and professionals in drug development, providing in-depth troubleshooting advice, frequently asked questions, and detailed experimental protocols to help you navigate the complexities of this synthesis and improve your yields.
Introduction: Understanding the Synthesis and its Challenges
The synthesis of this compound is a valuable transformation in organic chemistry, as this compound serves as a key intermediate in the production of various pharmaceuticals and agrochemicals.[1] The most common synthetic route involves the nucleophilic substitution of 2-chlorobenzyl chloride with a thiocyanate salt, such as potassium or sodium thiocyanate.
The primary challenge in this synthesis lies in the ambident nature of the thiocyanate anion (SCN⁻).[2] This ion has two nucleophilic centers: the "soft" sulfur atom and the "hard" nitrogen atom.[3] Consequently, the reaction can lead to two isomeric products: the desired this compound (S-attack) and the undesired 2-chlorobenzyl isothiocyanate (N-attack).[4] Benzylic halides, like 2-chlorobenzyl chloride, are particularly susceptible to forming the isothiocyanate byproduct due to the potential for an S N 1-like reaction mechanism involving a stabilized benzylic carbocation.[2]
This guide will provide you with the expertise to control this selectivity and troubleshoot other common issues to maximize the yield and purity of your desired product.
Troubleshooting Guide: Common Issues and Solutions
This section is formatted as a series of questions and answers to directly address specific problems you may encounter during your experiments.
Q1: My reaction yield is very low or the reaction is not proceeding to completion. What are the likely causes and how can I fix this?
Low yields are a common frustration. Here are several factors that could be contributing to this issue and the corresponding solutions:
-
Poor Quality of Starting Materials:
-
Cause: The presence of impurities or moisture in your 2-chlorobenzyl chloride or thiocyanate salt can interfere with the reaction. 2-chlorobenzyl chloride can degrade over time, and alkali thiocyanate salts are often hygroscopic.
-
Solution: Ensure your 2-chlorobenzyl chloride is pure, either by fresh preparation or purification before use. Dry the thiocyanate salt (e.g., potassium thiocyanate) in a vacuum oven before the reaction.[5]
-
-
Inadequate Reaction Conditions:
-
Cause: The reaction temperature may be too low, leading to a slow reaction rate. Conversely, a temperature that is too high can promote side reactions and decomposition.[6]
-
Solution: Gradually increase the reaction temperature in small increments (e.g., 10 °C) while monitoring the reaction progress by Thin-Layer Chromatography (TLC). For many benzyl thiocyanate syntheses, a moderately elevated temperature (e.g., 50-80 °C) is optimal.[7]
-
-
Poor Solubility of the Thiocyanate Salt:
-
Cause: Alkali metal thiocyanates have limited solubility in many organic solvents. If the salt is not dissolved, the concentration of the nucleophile in the solution is too low for the reaction to proceed efficiently.[6][8]
-
Solution: Use a phase-transfer catalyst (PTC) such as tetrabutylammonium bromide or polyethylene glycol (PEG) to help solubilize the thiocyanate salt in the organic phase.[9][10] This is often the most effective way to improve yields in this two-phase reaction.
-
Q2: I am getting a significant amount of the 2-chlorobenzyl isothiocyanate isomer. How can I improve the selectivity for the thiocyanate product?
Controlling the S- vs. N-alkylation is the most critical aspect of this synthesis. Here’s how you can influence the outcome:
-
Solvent Choice is Key:
-
Cause: The solvent plays a crucial role in directing the regioselectivity of the thiocyanate anion's attack. Polar aprotic solvents (e.g., acetone, DMF, acetonitrile) are generally preferred for S N 2 reactions as they solvate the cation of the salt but leave the anion relatively "naked" and highly nucleophilic.[8] Polar protic solvents (e.g., ethanol, water) can solvate the anion, and in the case of benzylic systems, can promote an S N 1 mechanism, which often favors the formation of the isothiocyanate.[4]
-
Solution: Switch to a polar aprotic solvent. Acetone or acetonitrile are excellent starting points. Avoid alcohols as the primary solvent if isothiocyanate formation is a problem.
-
-
Reaction Temperature:
-
Cause: Higher reaction temperatures can favor the formation of the thermodynamically more stable isothiocyanate isomer.
-
Solution: Run the reaction at the lowest temperature that allows for a reasonable reaction rate. Often, room temperature or slightly above is sufficient, especially when a PTC is used.[6]
-
The following diagram illustrates the competing reaction pathways:
Q3: How do I effectively purify my this compound from the isothiocyanate byproduct and other impurities?
If the formation of the isothiocyanate cannot be completely suppressed, purification is necessary.
-
Column Chromatography:
-
Technique: This is the most effective method for separating the thiocyanate and isothiocyanate isomers. The two compounds generally have a sufficient polarity difference to be separated on a silica gel column.[11]
-
Eluent System: A good starting point for the mobile phase is a mixture of hexane and ethyl acetate. You can start with a low polarity mixture (e.g., 95:5 hexane:ethyl acetate) and gradually increase the polarity. The less polar thiocyanate should elute before the more polar isothiocyanate. Monitor the fractions by TLC.
-
-
Work-up Procedure:
-
Importance: A proper aqueous work-up is crucial to remove the inorganic salts and any water-soluble impurities before chromatography.
-
Procedure: After the reaction is complete, cool the mixture, and if a solid (the inorganic salt) is present, you can filter it off. Then, extract the organic layer with water and a brine solution. Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate before removing the solvent under reduced pressure.[6]
-
Frequently Asked Questions (FAQs)
-
FAQ 1: What is a good phase-transfer catalyst for this reaction, and how much should I use?
-
FAQ 2: How can I monitor the progress of the reaction?
-
Thin-Layer Chromatography (TLC) is a simple and effective way to monitor the reaction.[4] Use a silica gel plate and an appropriate eluent (e.g., petroleum ether/ethyl acetate 10:1 v/v).[9] You should see the spot for 2-chlorobenzyl chloride disappear as a new, less polar spot for this compound appears.
-
-
FAQ 3: Can I use sodium thiocyanate instead of potassium thiocyanate?
-
Yes, sodium thiocyanate can be used. The choice between sodium and potassium thiocyanate often comes down to solubility in the chosen solvent and cost. Both will provide the necessary thiocyanate nucleophile.
-
-
FAQ 4: My starting material is 2-chlorotoluene. How do I prepare the 2-chlorobenzyl chloride?
-
2-chlorobenzyl chloride can be prepared from 2-chlorotoluene via free-radical chlorination. This is typically done by heating 2-chlorotoluene with a chlorinating agent like sulfuryl chloride in the presence of a radical initiator such as benzoyl peroxide or AIBN. This reaction should be performed with care in a well-ventilated fume hood.
-
Experimental Protocols
Protocol 1: Synthesis of this compound using Phase-Transfer Catalysis
This protocol is a general procedure that can be optimized for your specific laboratory conditions.
Materials:
-
2-chlorobenzyl chloride
-
Potassium thiocyanate (KSCN), dried
-
Tetrabutylammonium bromide (TBAB) or PEG-400
-
Acetonitrile or Acetone (anhydrous)
-
Ethyl acetate
-
Water
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, combine 2-chlorobenzyl chloride (1.0 eq), potassium thiocyanate (1.2 eq), and the phase-transfer catalyst (0.05 eq).
-
Add the anhydrous solvent (e.g., acetonitrile) to the flask.
-
Heat the mixture to a gentle reflux (or a lower temperature like 50 °C to optimize selectivity) and stir vigorously.
-
Monitor the reaction progress by TLC until the starting material is consumed.
-
Cool the reaction mixture to room temperature and filter to remove the inorganic salts.
-
Transfer the filtrate to a separatory funnel and dilute with ethyl acetate.
-
Wash the organic layer sequentially with water (2x) and brine (1x).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure to obtain the crude product.
-
Purify the crude product by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to yield pure this compound.
The general experimental workflow is depicted below:
Data Presentation
The following table summarizes the results for the synthesis of various substituted benzyl thiocyanates using a microwave-assisted, solvent-free method with PEG-400 as the phase-transfer catalyst, demonstrating the effectiveness of this approach.[9]
| Entry | Substrate (Substituted Benzyl Chloride) | Product (Substituted Benzyl Thiocyanate) | Time (min) | Yield (%) |
| 1 | 4-Chlorobenzyl chloride | 4-Chlorobenzyl thiocyanate | 3 | 94 |
| 2 | 2-Chlorobenzyl chloride | This compound | 3 | 92 |
| 3 | 4-Bromobenzyl chloride | 4-Bromobenzyl thiocyanate | 3 | 93 |
| 4 | 4-Nitrobenzyl chloride | 4-Nitrobenzyl thiocyanate | 4 | 90 |
This data illustrates that high yields can be achieved in short reaction times using microwave irradiation and a phase-transfer catalyst.[9]
Troubleshooting Decision Tree
If you are encountering issues with your synthesis, follow this logical decision tree to diagnose and solve the problem.
References
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Photocascade chemoselective controlling of ambident thio(seleno)cyanates with alkenes via catalyst modulation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. quora.com [quora.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Synthesis of Aryl Thiocyanates via Copper-Catalyzed Aerobic Oxidative Cross-Coupling between Arylboronic Acids and KSCN [organic-chemistry.org]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. tsijournals.com [tsijournals.com]
- 10. researchgate.net [researchgate.net]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. phasetransfer.com [phasetransfer.com]
"stability issues of 2-Chlorobenzyl thiocyanate in aqueous buffers"
Welcome to the technical support center for 2-Chlorobenzyl thiocyanate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions regarding the stability of this compound in aqueous experimental systems.
Introduction
This compound is a reactive organic molecule with potential applications in various fields of research. However, its chemical structure, featuring a benzylic carbon and a thiocyanate group, predisposes it to instability in aqueous environments, particularly under neutral to alkaline conditions. Understanding and mitigating these stability issues is critical for obtaining reliable and reproducible experimental results. This guide provides practical, experience-driven advice to help you navigate the challenges of working with this compound.
Part 1: Troubleshooting Guide
This section addresses specific problems you may encounter during your experiments with this compound.
Q1: I'm observing lower-than-expected bioactivity or inconsistent results in my cell-based assays. Could this be a stability issue?
A1: Yes, this is a classic sign of compound degradation. This compound is susceptible to hydrolysis in aqueous media, such as cell culture medium, which can lead to a decrease in the concentration of the active compound over the course of your experiment.
Causality: The central carbon of the benzyl group is electrophilic and can be attacked by nucleophiles, including water or components in your buffer. This is often exacerbated at physiological pH (around 7.4). The thiocyanate group can also undergo transformation. While specific data for this compound is limited, related compounds like benzyl isothiocyanates are known to be unstable in aqueous solutions.[1][2]
Troubleshooting Steps:
-
Minimize Incubation Time: If your experimental design allows, reduce the time the compound is in contact with the aqueous buffer or media.
-
Prepare Fresh Solutions: Always prepare your dilutions of this compound in aqueous buffers immediately before use. Do not store stock solutions in aqueous buffers.
-
Control for Degradation: In your experimental setup, include a "time-zero" control (where the compound is added and immediately assayed) and a control where the compound is incubated in media for the full duration of the experiment without cells, then tested for activity. This can help you quantify the loss of activity due to instability.
-
Consider a Stability Study: Perform a simple stability study by incubating this compound in your specific cell culture medium at 37°C and measuring its concentration at different time points using an appropriate analytical method like HPLC or LC-MS.
Q2: My stock solution of this compound in an organic solvent appears cloudy or has formed a precipitate after being stored.
A2: This could be due to contamination with water, leading to hydrolysis and the formation of less soluble degradation products.
Causality: Even small amounts of moisture in your organic solvent can be enough to initiate the degradation of a moisture-sensitive compound like this compound. The safety data for the related compound, 2-chlorobenzyl chloride, explicitly states it is moisture sensitive.
Troubleshooting Workflow:
References
Technical Support Center: Mass Spectrometry Analysis of 2-Chlorobenzyl Thiocyanate Derivatives
Welcome to the technical support resource for researchers, scientists, and drug development professionals working with 2-chlorobenzyl thiocyanate and its derivatives. This guide provides in-depth, experience-driven answers to common questions and troubleshooting scenarios encountered during mass spectrometric analysis. Our focus is on explaining the "why" behind fragmentation patterns and experimental choices to empower you to interpret your data confidently and resolve issues effectively.
Section 1: Foundational Concepts & Frequently Asked Questions (FAQs)
This section addresses the fundamental principles governing the fragmentation of this compound. Understanding these core concepts is the first step in successful data interpretation and troubleshooting.
Q1: What is the expected molecular ion pattern for this compound in a mass spectrum?
A1: The most distinctive feature of any chlorine-containing compound is its isotopic signature. Chlorine naturally exists as two stable isotopes: ³⁵Cl (≈75.8% abundance) and ³⁷Cl (≈24.2% abundance). This results in a characteristic 3:1 ratio for ion peaks that are two mass units apart.[1][2]
For this compound (C₈H₆ClNS), the monoisotopic mass is approximately 183 Da (using ³⁵Cl). Therefore, you should observe two molecular ion peaks:
-
M⁺• peak at m/z ≈ 183 (containing ³⁵Cl).
-
[M+2]⁺• peak at m/z ≈ 185 (containing ³⁷Cl).
The intensity of the peak at m/z 185 will be approximately one-third the intensity of the peak at m/z 183.[1] The presence of this [M+2] peak is a definitive indicator of a single chlorine atom in the molecule or fragment.
| Ion | Isotope Composition | Approximate m/z | Expected Relative Intensity |
| Molecular Ion (M⁺•) | C₈H₆³⁵ClNS | 183 | 100% |
| Isotope Peak ([M+2]⁺•) | C₈H₆³⁷ClNS | 185 | ~33% |
Q2: What are the primary fragmentation pathways for this compound under Electron Ionization (EI)?
A2: Under typical 70 eV EI conditions, this compound undergoes several predictable fragmentation reactions. The fragmentation is driven by the formation of stable carbocations and neutral losses.[3] The most prominent fragmentation involves the formation of a resonance-stabilized chlorobenzyl or chlorotropylium cation.
Key fragmentation pathways include:
-
Formation of the Chlorotropylium Cation (Base Peak): The most favorable fragmentation is the cleavage of the benzylic C-S bond. This initially forms a 2-chlorobenzyl cation, which rapidly rearranges to the highly stable 2-chlorotropylium ion.[4] This fragment is typically the base peak (the most intense peak) in the spectrum. Like the molecular ion, this fragment will exhibit the characteristic 3:1 chlorine isotope pattern.
-
[C₇H₆³⁵Cl]⁺ at m/z 125
-
[C₇H₆³⁷Cl]⁺ at m/z 127
-
-
Cleavage of the S-CN Bond: An alternative, though generally less favored, pathway is the cleavage of the sulfur-cyanide bond.[5] This results in the loss of a cyanide radical (•CN, 26 Da) to form a [C₈H₆ClS]⁺• ion.
-
[M - CN]⁺• at m/z 157/159
-
-
Loss of the Thiocyanate Group: The entire thiocyanate group can be lost as a radical (•SCN, 58 Da), also leading to the formation of the 2-chlorobenzyl cation, which then rearranges to the chlorotropylium ion at m/z 125/127 .
The diagram below illustrates these primary fragmentation pathways.
Caption: Primary EI fragmentation pathways for this compound.
Section 2: Troubleshooting Common Experimental Issues
This section is formatted as a practical, question-and-answer troubleshooting guide to address specific problems you may encounter during your experiments.
Q3: My chromatogram looks good, but the mass spectrum shows no molecular ion peak at m/z 183/185. Why?
A3: A weak or absent molecular ion is a common issue, especially with compounds that are highly susceptible to fragmentation.[6]
-
Causality (The "Why"): Benzyl thiocyanates are prone to facile cleavage at the benzylic position because this leads to the very stable tropylium cation.[4] Under the high-energy conditions of standard Electron Ionization (EI), the molecular ion can be so unstable that it fragments completely before it can be detected. The energy of the ionization process is greater than the energy of the weakest bond, leading to immediate fragmentation.
-
Troubleshooting Steps:
-
Lower the Ionization Energy (EI): If your instrument allows, reduce the electron energy from the standard 70 eV to a lower value (e.g., 15-20 eV). This "softer" ionization imparts less energy to the molecule, increasing the probability that the molecular ion will survive.
-
Switch to a Softer Ionization Technique: If available, use Chemical Ionization (CI) or Electrospray Ionization (ESI).[7]
-
CI: Uses a reagent gas (like methane or ammonia) to produce protonated molecules, [M+H]⁺, which are much more stable than radical cations.
-
ESI: A very soft technique ideal for LC-MS, it typically produces [M+H]⁺ or adducts like [M+Na]⁺, which are far less prone to fragmentation.[8] This is the preferred method for confirming molecular weight for sensitive compounds.
-
-
Q4: I'm seeing a prominent peak at m/z 91, but my compound is chlorinated. Is this a contaminant?
A4: Not necessarily. While m/z 91 is the classic signature of the tropylium ion from non-halogenated benzyl compounds, its presence in your spectrum could indicate a fragmentation-related phenomenon or a chemical issue.
-
Causality & Potential Sources:
-
Loss of Chlorine: The 2-chlorotropylium ion (m/z 125/127) can itself fragment further by losing a chlorine radical (•Cl). This would produce the tropylium ion at m/z 91. This is a common secondary fragmentation pathway for halogenated aromatic compounds.[9]
-
In-Source Reaction/Degradation: Thiocyanates can be reactive intermediates.[10][11] It's possible that a portion of your analyte is being de-chlorinated in the hot GC inlet or mass spectrometer ion source.
-
Contamination: The presence of a non-chlorinated benzyl-containing compound (e.g., benzyl alcohol, toluene from a solvent) is also a possibility.
-
-
Troubleshooting Workflow:
Caption: Troubleshooting workflow for an unexpected m/z 91 peak.
Q5: My signal-to-noise ratio is poor and the baseline is high. What are the most common causes for sulfur-containing compounds?
A5: Sulfur-containing compounds, including thiocyanates, can be particularly challenging due to their reactivity and tendency to adsorb onto surfaces.[12]
-
Causality & Potential Sources:
-
Active Sites: Sulfur compounds are notoriously "sticky." They can adsorb to active sites within the GC inlet, column, or transfer lines.[12] This leads to peak tailing and reduced signal intensity.
-
Thermal Degradation: As mentioned, these can be thermally labile compounds. Excessive heat in the GC inlet can cause degradation, leading to a noisy baseline and a variety of small fragment peaks.
-
System Contamination: Leaks in the gas supply or a contaminated ion source can elevate the background noise, obscuring your signal.[13][14]
-
-
Troubleshooting Steps:
-
Check for Leaks: Use an electronic leak detector to check all fittings from the gas cylinder to the MS. Air leaks (showing as peaks at m/z 28, 32, 40) are a common cause of high background and ion source oxidation.[14]
-
Inlet Maintenance: Use a fresh, deactivated inlet liner. Silanized liners are essential for preventing adsorption of active compounds like thiocyanates.
-
Optimize Temperatures: Lower the GC inlet temperature in 10-20°C increments to find the lowest possible temperature that still provides efficient vaporization without causing degradation.
-
Column Conditioning: Ensure your GC column is properly conditioned to remove any residual phases or contaminants that could create a high baseline bleed.
-
Section 3: Advanced Protocols & Methodologies
To ensure robust and reproducible results, follow these validated protocols.
Protocol 1: Recommended GC-MS Method for this compound Derivatives
This protocol provides a starting point; optimization for specific derivatives may be required.
-
Sample Preparation:
-
Accurately weigh and dissolve the sample in a high-purity solvent (e.g., Dichloromethane or Ethyl Acetate) to a concentration of ~1 mg/mL.
-
Perform serial dilutions to reach a working concentration of 1-10 µg/mL.
-
Filter the final solution through a 0.22 µm PTFE syringe filter before injection.
-
-
Gas Chromatography (GC) Parameters:
-
Injection Port: Split/Splitless
-
Liner: Deactivated, single-taper splitless liner
-
Inlet Temp: 220°C (Optimize downwards if degradation is observed)
-
Injection Volume: 1 µL
-
Carrier Gas: Helium, constant flow rate of 1.2 mL/min
-
Column: 30 m x 0.25 mm ID, 0.25 µm film thickness (e.g., DB-5ms or equivalent)
-
Oven Program:
-
Initial Temp: 80°C, hold for 1 min
-
Ramp: 15°C/min to 280°C
-
Hold: 5 min at 280°C
-
-
-
Mass Spectrometry (MS) Parameters:
-
Ionization Mode: Electron Ionization (EI)
-
Ionization Energy: 70 eV
-
Source Temp: 230°C
-
Quadrupole Temp: 150°C
-
MS Transfer Line Temp: 280°C
-
Scan Range: m/z 40 - 400
-
Solvent Delay: 3 minutes (or until after the solvent peak elutes)
-
Protocol 2: Confirming Fragmentation Pathways with Tandem MS (MS/MS)
This procedure is essential for definitively linking a fragment ion to its parent molecule, as discussed in Q4.
-
Initial Analysis (MS1): Acquire a full scan mass spectrum of your compound using a soft ionization technique like ESI to clearly identify the molecular ion (e.g., [M+H]⁺ at m/z 184/186).
-
Precursor Ion Selection: Set up an MS/MS experiment where the first mass analyzer (Q1) is set to isolate only your precursor ion of interest (e.g., m/z 184).
-
Collision-Induced Dissociation (CID): The isolated precursor ions are passed into a collision cell (Q2) filled with an inert gas (e.g., Argon). Apply a collision energy (typically ramped from 10-40 eV) to induce fragmentation.
-
Product Ion Analysis: The third mass analyzer (Q3) scans the resulting fragment ions (product ions).
-
Interpretation: The resulting product ion spectrum will show only the fragments that originate directly from your selected precursor. If isolating m/z 184 produces a fragment at m/z 125, you have confirmed that the chlorotropylium ion originates from the parent molecule.
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. Video: Mass Spectrometry: Alkyl Halide Fragmentation [jove.com]
- 3. m.youtube.com [m.youtube.com]
- 4. Video: Mass Spectrometry: Aromatic Compound Fragmentation [jove.com]
- 5. Regioselective bond cleavage in the dissociative electron transfer to benzyl thiocyanates: the role of radical/ion pair formation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. gmi-inc.com [gmi-inc.com]
- 8. Identifying reactive intermediates by mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 9. youtube.com [youtube.com]
- 10. Identifying reactive intermediates by mass spectrometry - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 11. Generation and reactivity of the fragment ion [B 12 I 8 S(CN)] − in the gas phase and on surfaces - Analyst (RSC Publishing) DOI:10.1039/D3AN02175K [pubs.rsc.org]
- 12. m.youtube.com [m.youtube.com]
- 13. gentechscientific.com [gentechscientific.com]
- 14. agilent.com [agilent.com]
Technical Support Center: Quenching Excess 2-Chlorobenzyl Thiocyanate
Welcome to the technical support guide for handling 2-Chlorobenzyl thiocyanate (2-CBT) in biological assays. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into effectively quenching this reactive compound. This guide moves beyond simple step-by-step instructions to explain the underlying chemical principles, ensuring your experimental outcomes are both accurate and reliable.
Understanding the "Why": The Critical Need for Quenching
This compound and its analogs are electrophilic compounds, meaning they are reactive toward electron-rich nucleophiles. In a biological context, the primary targets are the sulfhydryl (thiol) groups on cysteine residues within proteins.[1][2][3] This reactivity is the basis of their biological activity, such as the antimitotic effects observed with the related compound 2,4-dichlorobenzyl thiocyanate (DCBT), which alkylates tubulin.[1][4]
However, this high reactivity becomes a liability once the desired experimental endpoint is reached. Leaving excess, unreacted 2-CBT in your assay can lead to:
-
Time-dependent, off-target effects: The compound will continue to react with other cellular components, potentially confounding results and leading to misinterpretation of the data.[5][6][7]
-
Artifacts in downstream analysis: Unquenched 2-CBT can interfere with assay reagents, particularly those containing thiols or susceptible to electrophilic modification.
-
Increased cytotoxicity: Prolonged exposure to a reactive electrophile can induce cellular stress and viability loss unrelated to the specific mechanism under investigation.[8]
Therefore, quenching is not just a cleanup step; it is an essential control measure to ensure the temporal specificity of your experiment. The goal is to rapidly and irreversibly neutralize all remaining 2-CBT, effectively "freezing" the biological system at a specific time point.
Frequently Asked Questions (FAQs) & Troubleshooting
Here we address common issues and questions encountered when working with this compound.
FAQ 1: My cells are dying after I add the quenching agent. What's wrong?
This is a common issue and usually points to the quenching agent itself or the quenching conditions, rather than the 2-CBT.
Troubleshooting Steps:
-
Run a Quencher-Only Control: The most critical troubleshooting step is to treat a parallel set of cells with the quenching agent alone (at the same concentration and for the same duration as in your main experiment). This will definitively determine if the quencher is the source of toxicity.
-
Optimize Quencher Concentration: You may be using too high a concentration. While a molar excess is needed, an overly high concentration can be toxic. See the recommended concentration ranges in Table 1 .
-
Consider the Quencher's Properties:
-
Dithiothreitol (DTT): While an excellent reducing agent, DTT can be harsh on some cell lines.[9][10] Its effectiveness is also pH-dependent, with optimal activity above pH 7.[9]
-
2-Mercaptoethanol (BME): BME is a potent reducing agent but is also known for its cytotoxicity.[11][12][13] It is often used in cell culture media but at much lower concentrations (typically ~50 µM) than required for quenching.[12][14]
-
N-Acetylcysteine (NAC): NAC is a cell-permeable antioxidant and a precursor to glutathione. It is generally less toxic than DTT or BME and is an excellent choice for live-cell quenching as it scavenges electrophiles.[15][16]
-
-
Check Buffer/Media Compatibility: Ensure the quencher is stable and soluble in your assay medium. Some quenchers can alter the pH of the media if not properly buffered.
Diagram 1: Troubleshooting Workflow for Quencher-Induced Cytotoxicity
Caption: Decision tree for troubleshooting cytotoxicity after quenching.
FAQ 2: My assay signal (e.g., fluorescence, luminescence) is decreasing after adding the quencher. Why?
This suggests an interference between your quencher and the assay's detection chemistry.
Troubleshooting Steps:
-
Quencher-Assay Compatibility Test: In a cell-free system (e.g., a well with just buffer and your fluorescent/luminescent substrate), add your quencher and measure the signal over time. This will isolate the chemical interaction.
-
DTT and Fluorescence: DTT is a known quencher of certain fluorophores, particularly those used in qPCR and other fluorescence-based assays.[17][18][19] If you are using a fluorescent readout, consider alternatives to DTT.
-
Mechanism of Quenching: The product of the reaction between 2-CBT and a thiol quencher will be a thioether adduct.[20] While generally stable, it's important to confirm this new chemical entity doesn't interfere with your assay.
-
Wash Step: If quenching in live cells, you can quench, then gently wash the cells with fresh media or buffer before proceeding to the lysis and detection steps. This removes both the excess quencher and the quenched adduct.
FAQ 3: How do I know if the quenching was successful and complete?
Validating the quenching process is crucial for data integrity.
Validation Methods:
-
Time-Course Experiment: After treating with 2-CBT, add the quencher at T=0. Then, lyse cells at subsequent time points (e.g., T=0, 5, 15, 30 min) and analyze for your biological readout. A successful quench will result in a stable signal from T=0 onwards, indicating the biological effect of 2-CBT has been halted.
-
Analytical Chemistry Approach (LC-MS): For the most rigorous validation, you can use liquid chromatography-mass spectrometry (LC-MS) to directly measure the disappearance of 2-CBT from the assay medium after the addition of the quencher.
-
Thiol Depletion Assay: Run a parallel experiment where you measure the total free thiol content in your cell lysate (e.g., using Ellman's reagent). After adding 2-CBT, you should see a decrease in free thiols. Upon successful quenching, adding more of a different thiol-reactive probe should show no further decrease in signal, indicating all reactive electrophiles have been neutralized.
In-Depth Protocols and Data
Choosing the Right Quenching Agent
The ideal quenching agent should be highly nucleophilic, react rapidly with 2-CBT, be compatible with your biological system, and not interfere with downstream analysis. Glutathione (GSH) is the cell's natural defense against electrophiles, making it and its precursors excellent choices.[21][22][23]
| Quenching Agent | Typical Working Concentration (Final) | Advantages | Disadvantages | Primary Use Case |
| N-Acetylcysteine (NAC) | 1 - 5 mM | Cell-permeable, low toxicity, acts as a GSH precursor. | Slower reaction kinetics than DTT. | Live-cell assays, long-term experiments. |
| Glutathione (Reduced, GSH) | 1 - 10 mM | Physiologically relevant, highly effective nucleophile.[21][24] | Not readily cell-permeable. | Lysate-based assays, biochemical assays. |
| Dithiothreitol (DTT) | 1 - 10 mM | Very fast-acting, potent reducing agent.[9][25] | Can be cytotoxic, may interfere with fluorescence.[17][19] | Endpoint assays, protein biochemistry. |
| 2-Mercaptoethanol (BME) | 5 - 20 mM | Potent reducing agent. | High toxicity and odor, less stable than DTT.[26] | Not generally recommended for live cells. |
Table 1: Comparison of Common Thiol-Based Quenching Agents.
Protocol 1: Quenching 2-CBT in Live Adherent Cell Cultures
This protocol is optimized for experiments where cells must remain viable for downstream analysis (e.g., microscopy, flow cytometry, or subsequent treatments).
Materials:
-
N-Acetylcysteine (NAC) stock solution (100 mM in sterile PBS or water, pH adjusted to ~7.4).
-
Pre-warmed, complete cell culture medium.
-
Phosphate-Buffered Saline (PBS).
Procedure:
-
Perform 2-CBT Treatment: Treat your cells with this compound for the desired duration.
-
Prepare Quenching Medium: Just before the end of the treatment, dilute the 100 mM NAC stock solution into fresh, pre-warmed cell culture medium to a final concentration of 5 mM.
-
Quench Reaction: Aspirate the 2-CBT-containing medium from the cells.
-
Immediately add the 5 mM NAC-containing quenching medium to the cells.
-
Incubate: Incubate for 10-15 minutes at 37°C. This allows the cell-permeable NAC to enter the cells and quench any intracellular 2-CBT.
-
Wash (Optional but Recommended): Aspirate the quenching medium and wash the cells twice with warm PBS or fresh medium to remove the NAC-CBT adducts.
-
Proceed to Downstream Analysis: The cells are now ready for your next experimental step.
Diagram 2: Workflow for Live-Cell Quenching
Caption: Step-by-step workflow for quenching 2-CBT in live cells.
Protocol 2: Quenching 2-CBT in Cell Lysates or Biochemical Assays
This protocol is for endpoint assays where cell viability is not required.
Materials:
-
Reduced Glutathione (GSH) stock solution (100 mM in assay buffer, pH adjusted to ~7.4).
-
Assay Buffer.
Procedure:
-
Perform 2-CBT Treatment: Treat your cells or protein sample with this compound for the desired duration.
-
Lyse Cells (if applicable): If starting with cells, lyse them according to your standard protocol.
-
Quench Reaction: Add the GSH stock solution directly to the lysate or biochemical reaction to a final concentration of 10 mM.
-
Vortex/Mix: Mix thoroughly.
-
Incubate: Incubate for 5 minutes at room temperature. The reaction is typically very fast in a cell-free system.
-
Proceed to Downstream Analysis: The quenched lysate is ready for analysis.
Diagram 3: Mechanism of Thiol-Based Quenching
Caption: Reaction of 2-CBT with a thiol quenching agent.
References
- 1. Mechanism of action of the antimitotic drug 2,4-dichlorobenzyl thiocyanate: alkylation of sulfhydryl group(s) of beta-tubulin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. scbt.com [scbt.com]
- 3. Detection of electrophile-sensitive proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 2,4-Dichlorobenzyl thiocyanate, an antimitotic agent that alters microtubule morphology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Latest Developed Strategies to Minimize the Off-Target Effects in CRISPR-Cas-Mediated Genome Editing - PMC [pmc.ncbi.nlm.nih.gov]
- 6. News: Strategies to Avoid and Reduce Off-Target Effects - CRISPR Medicine [crisprmedicinenews.com]
- 7. Off-target effects in CRISPR/Cas9 gene editing - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Nuisance compounds in cellular assays - PMC [pmc.ncbi.nlm.nih.gov]
- 9. agscientific.com [agscientific.com]
- 10. Dithiothreitol - Wikipedia [en.wikipedia.org]
- 11. [Use of 2-mercaptoethanol in cell culture] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. biology.stackexchange.com [biology.stackexchange.com]
- 14. Requirement of 2-mercaptoethanol for in vitro growth factor production by T cells and vulnerability of the response to age - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. N-Acetylcysteine: Antioxidant, Aldehyde Scavenger, and More - PMC [pmc.ncbi.nlm.nih.gov]
- 16. N-acetylcysteine Can Induce Massive Oxidative Stress, Resulting in Cell Death with Apoptotic Features in Human Leukemia Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. Changes in fluorescence quenching brought about by feeding dithiothreitol to illuminated leaves - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. Introduction to Thiol Modification and Detection—Section 2.1 | Thermo Fisher Scientific - HK [thermofisher.com]
- 21. The role of glutathione in detoxication - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. Electrophiles modulate glutathione reductase activity via alkylation and upregulation of glutathione biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Detoxification of electrophilic compounds by glutathione S-transferase catalysis: determinants of individual response to chemical carcinogens and chemotherapeutic drugs? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. Kinetic glutathione chemoassay to quantify thiol reactivity of organic electrophiles--application to alpha,beta-unsaturated ketones, acrylates, and propiolates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. biotium.com [biotium.com]
- 26. 2-Mercaptoethanol - Wikipedia [en.wikipedia.org]
"preventing non-specific labeling with 2-Chlorobenzyl thiocyanate"
A Guide for Researchers, Scientists, and Drug Development Professionals on Preventing Non-Specific Labeling
Welcome to the technical support center for 2-Chlorobenzyl Thiocyanate (2-CBT) labeling. As Senior Application Scientists with extensive field-proven experience, we have designed this guide to provide you with in-depth technical assistance for your labeling experiments. This resource will help you understand the underlying chemistry, troubleshoot common issues, and ultimately achieve highly specific and efficient labeling of your target biomolecules.
Understanding the Chemistry of 2-CBT Labeling
This compound is a bifunctional reagent designed for the targeted modification of biomolecules. Its utility stems from the distinct reactivity of its two key functional groups: the thiocyanate (-SCN) and the 2-chlorobenzyl group.
Primary Reaction: Cysteine-Specific Labeling
The intended labeling mechanism of 2-CBT relies on the high nucleophilicity of the thiol group (-SH) of cysteine residues in proteins. Under appropriate reaction conditions, the cysteine thiol attacks the electrophilic carbon of the thiocyanate group, leading to the formation of a stable thionitrobenzoic acid disulfide, followed by displacement by cyanide to form a protein-thiocyanate bond. This reaction is highly specific for cysteine residues, particularly those that are solvent-accessible and possess a lower pKa.
Caption: Cysteine-specific labeling with 2-CBT.
Frequently Asked Questions (FAQs)
Q1: What is the primary cause of non-specific labeling with 2-CBT?
A1: Non-specific labeling primarily arises from the reactivity of the 2-chlorobenzyl group, which can act as an alkylating agent. Under certain conditions, nucleophilic amino acid residues other than cysteine can react with the benzylic carbon, leading to off-target modifications.
Q2: Which amino acid residues are most susceptible to non-specific alkylation by the 2-chlorobenzyl group?
A2: The most common off-target residues are those with nucleophilic side chains, including:
-
Lysine: The ε-amino group is a strong nucleophile.
-
Histidine: The imidazole ring can be alkylated.
-
Aspartate and Glutamate: The carboxylate groups can act as nucleophiles, although they are generally less reactive than amines.
-
Tyrosine: The hydroxyl group can be a target, though typically less reactive.
-
The N-terminal amino group of the protein can also be a site of non-specific alkylation.
Q3: How does pH affect the specificity of the labeling reaction?
A3: pH is a critical parameter. A moderately acidic to neutral pH (6.5-7.5) generally favors the specific reaction of the thiocyanate group with the more nucleophilic cysteine thiolate. At higher pH values (above 8.0), the deprotonated amino groups of lysine and other nucleophiles become more reactive, increasing the likelihood of non-specific alkylation by the chlorobenzyl group.
Q4: Can excess 2-CBT lead to non-specific labeling?
A4: Yes, using a large molar excess of 2-CBT can significantly increase the rate of non-specific reactions. Once the more reactive cysteine sites are saturated, the excess reagent is more likely to react with less nucleophilic off-target sites.
Troubleshooting Guide: A Systematic Approach to Eliminating Non-Specific Labeling
Non-specific labeling can manifest as high background signals, incorrect molecular weight shifts in SDS-PAGE or mass spectrometry, and altered protein function. This guide provides a structured approach to diagnose and resolve these issues.
Step 1: Diagnose the Source of Non-Specificity
Before optimizing your protocol, it's crucial to identify the nature of the non-specific labeling.
| Diagnostic Test | Procedure | Expected Outcome for Non-Specific Labeling |
| Mass Spectrometry (MS) | Analyze the labeled protein using intact mass analysis and peptide mapping (LC-MS/MS). | Multiple adducts on the protein, with mass shifts corresponding to the 2-chlorobenzyl group on peptides lacking cysteine. |
| Control Labeling of a Cysteine-Free Protein | Perform the labeling reaction on a protein that does not contain any cysteine residues. | Any observed labeling is indicative of non-specific modification of other residues. |
| Titration of 2-CBT | Perform the labeling reaction with a range of 2-CBT concentrations (e.g., 1:1, 5:1, 10:1 molar ratio to protein). | A decrease in non-specific labeling with lower concentrations of 2-CBT. |
| pH Optimization | Run the labeling reaction at different pH values (e.g., 6.5, 7.5, 8.5). | Higher specificity is expected at lower pH values. |
Step 2: Implement Protocol Optimizations
Based on your diagnosis, implement the following changes to your labeling protocol.
Protocol 1: Optimizing Reaction Conditions
-
Adjust the pH: Perform the labeling reaction in a buffer with a pH between 6.5 and 7.5. This protonates many of the off-target amino groups, reducing their nucleophilicity, while still allowing the highly reactive cysteine thiolate to react.
-
Optimize Reagent Concentration: Start with a low molar excess of 2-CBT (e.g., 1-3 equivalents) over your protein. If labeling efficiency is low, gradually increase the concentration while monitoring for non-specificity.
-
Control Reaction Time and Temperature: Shorter reaction times and lower temperatures (e.g., 4°C to room temperature) can help to minimize non-specific reactions, which often have a higher activation energy than the desired cysteine labeling.
-
Buffer Composition: Avoid buffers containing primary amines (e.g., Tris), as these can compete with the target protein for reaction with 2-CBT. Phosphate-buffered saline (PBS) or HEPES are generally good choices.
Protocol 2: Quenching and Purification
-
Quench Excess Reagent: After the desired reaction time, quench any unreacted 2-CBT by adding a small molecule thiol, such as dithiothreitol (DTT) or β-mercaptoethanol, at a final concentration of 10-20 mM. This will scavenge the excess reagent and prevent further non-specific labeling.
-
Purify the Labeled Protein: Immediately after quenching, purify the labeled protein from the excess reagent and byproducts using size-exclusion chromatography, dialysis, or a spin column.
Technical Support Center: Purification of 2-Chlorobenzyl Thiocyanate
Welcome to the technical support center for the purification of 2-Chlorobenzyl thiocyanate. This guide is designed for researchers, scientists, and professionals in drug development who are working with this versatile synthetic intermediate. Here, we address common challenges and provide practical, field-proven solutions in a comprehensive question-and-answer format. Our goal is to empower you with the knowledge to overcome purification hurdles and ensure the integrity of your experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities I should expect when synthesizing this compound?
The synthesis of this compound, typically from 2-chlorobenzyl chloride and a thiocyanate salt, can lead to several impurities. The most prevalent of these is the isomeric 2-chlorobenzyl isothiocyanate. This arises from the ambident nature of the thiocyanate nucleophile, which can attack the electrophilic benzyl carbon via either the sulfur or the nitrogen atom.[1] Other potential impurities include unreacted 2-chlorobenzyl chloride, 2-chlorobenzyl alcohol formed through hydrolysis, and various side-products from elimination reactions.
Q2: Why is the formation of 2-chlorobenzyl isothiocyanate so prevalent, and how can I minimize it during the reaction?
The formation of the isothiocyanate isomer is a common challenge in thiocyanate synthesis.[1] The thiocyanate ion (SCN⁻) is an ambident nucleophile, meaning it can react at two different sites (sulfur or nitrogen). The reaction pathway is influenced by the reaction conditions. SN1-type reactions, which proceed through a carbocation intermediate, tend to favor the formation of the more thermodynamically stable isothiocyanate. Since 2-chlorobenzyl chloride can form a relatively stable benzylic carbocation, SN1 pathways can be competitive.
To minimize the formation of the isothiocyanate byproduct, it is advisable to use conditions that favor an SN2 reaction mechanism. This includes using a polar aprotic solvent such as acetone or acetonitrile, maintaining a lower reaction temperature, and using a counter-ion for the thiocyanate that promotes S-alkylation.
Q3: My purified this compound seems to degrade over time. What are the stability and storage recommendations?
This compound can be sensitive to heat and moisture.[2] Elevated temperatures can promote isomerization to the more stable isothiocyanate. Hydrolysis to 2-chlorobenzyl alcohol can occur in the presence of water.[3] For long-term storage, it is recommended to keep the compound in a tightly sealed container, in a cool, dry, and dark place. Storage at 2-8°C is often recommended.
Troubleshooting Purification Challenges
Problem 1: My primary purification by column chromatography is not giving a clean separation of the thiocyanate and isothiocyanate isomers.
Underlying Cause: The polarity difference between this compound and its isothiocyanate isomer can be subtle, making separation by silica gel chromatography challenging. An inappropriate solvent system can lead to poor resolution and co-elution.
Troubleshooting Steps:
-
Optimize the Mobile Phase: A common mobile phase for the separation of benzyl thiocyanates is a mixture of hexane and ethyl acetate. Start with a low polarity mixture (e.g., 95:5 hexane:ethyl acetate) and gradually increase the polarity. Monitor the separation by thin-layer chromatography (TLC) to find the optimal solvent ratio that provides the best separation between the two isomers.[4]
-
Consider a Different Stationary Phase: If silica gel does not provide adequate separation, consider using a different stationary phase, such as alumina, or employing reverse-phase chromatography.
-
Ensure Proper Column Packing: A poorly packed column will lead to band broadening and inefficient separation. Ensure the silica gel is packed uniformly without any air bubbles or cracks.[5]
Experimental Protocol: Flash Column Chromatography
Materials:
-
Crude this compound
-
Silica gel (60 Å, 230-400 mesh)
-
Hexane (HPLC grade)
-
Ethyl acetate (HPLC grade)
-
Glass column with stopcock
-
Collection tubes
-
TLC plates, chamber, and UV lamp
Procedure:
-
TLC Analysis: Dissolve a small amount of the crude product in a suitable solvent (e.g., dichloromethane). Spot the solution on a TLC plate and develop it in various hexane:ethyl acetate ratios (e.g., 98:2, 95:5, 90:10) to determine the optimal eluent for separation.[4][6]
-
Column Packing: Prepare a slurry of silica gel in the chosen mobile phase and carefully pack the column.[5]
-
Sample Loading: Dissolve the crude product in a minimal amount of the mobile phase or a less polar solvent and load it onto the column.
-
Elution: Begin elution with the chosen mobile phase, collecting fractions.
-
Fraction Analysis: Monitor the collected fractions by TLC to identify those containing the pure this compound.
-
Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified product.
Problem 2: I am attempting to purify this compound by recrystallization, but it is "oiling out" or not crystallizing at all.
Underlying Cause: The choice of solvent is critical for successful recrystallization.[7] "Oiling out" occurs when the compound is too soluble in the hot solvent, and upon cooling, it separates as a liquid rather than forming crystals. A complete failure to crystallize suggests the compound is too soluble even at low temperatures, or that impurities are inhibiting crystal formation.
Troubleshooting Steps:
-
Solvent Screening: The ideal recrystallization solvent should dissolve the compound well at high temperatures but poorly at low temperatures.[8] Experiment with a range of solvents of varying polarities. For benzyl thiocyanate, which is a relatively nonpolar compound, solvents like ethanol, methanol, or mixed solvent systems such as hexane/ethyl acetate or ethanol/water could be effective.[9]
-
Use a Two-Solvent System: If a single solvent is not effective, a two-solvent system can be employed. Dissolve the compound in a minimal amount of a "good" solvent (in which it is highly soluble) at an elevated temperature. Then, slowly add a "poor" solvent (in which it is sparingly soluble) until the solution becomes turbid. Gently heat to redissolve and then allow to cool slowly.[10]
-
Induce Crystallization: If crystals are slow to form, try scratching the inside of the flask with a glass rod at the solution's surface or adding a seed crystal of the pure compound.
Experimental Protocol: Recrystallization
Materials:
-
Crude this compound
-
Selected recrystallization solvent (e.g., ethanol)
-
Erlenmeyer flask
-
Hot plate
-
Büchner funnel and flask
-
Filter paper
Procedure:
-
Dissolution: Place the crude this compound in an Erlenmeyer flask and add a small amount of the chosen solvent. Heat the mixture to boiling while stirring and continue adding the solvent in small portions until the solid just dissolves.[11]
-
Hot Filtration (if necessary): If there are insoluble impurities, perform a hot gravity filtration to remove them.
-
Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Then, place the flask in an ice bath to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of cold solvent to remove any remaining impurities.
-
Drying: Dry the purified crystals, for example, in a vacuum oven at a low temperature.
Data Presentation
Table 1: Physical and Spectroscopic Data for this compound and Potential Impurities
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Boiling Point (°C) | Appearance | Key ¹H NMR Signals (CDCl₃, δ ppm) |
| This compound | C₈H₆ClNS | 183.65 | 140 °C/5 mmHg[12] | Colorless to light yellow liquid[2] | ~7.2-7.5 (m, 4H, Ar-H), ~4.2 (s, 2H, CH₂) |
| 2-Chlorobenzyl isothiocyanate | C₈H₆ClNS | 183.66 | 138 °C/6 mmHg | Colorless to light yellow liquid | ~7.2-7.5 (m, 4H, Ar-H), ~4.8 (s, 2H, CH₂) |
| 2-Chlorobenzyl chloride | C₇H₆Cl₂ | 161.03 | 213-214 °C[13] | Colorless liquid | ~7.2-7.4 (m, 4H, Ar-H), ~4.6 (s, 2H, CH₂) |
| 2-Chlorobenzyl alcohol | C₇H₇ClO | 142.58 | 227 °C[14] | White to off-white solid | ~7.2-7.4 (m, 4H, Ar-H), ~4.7 (s, 2H, CH₂), ~2.0 (br s, 1H, OH) |
Note: NMR chemical shifts are approximate and can vary depending on the solvent and instrument. The ¹³C NMR spectrum can also be a powerful tool for distinguishing between the thiocyanate and isothiocyanate isomers, with the carbon of the -SCN group appearing at a different chemical shift than the carbon of the -NCS group.[15][16][17]
Visualizations
Logical Workflow for Purification
References
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. youtube.com [youtube.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. scs.illinois.edu [scs.illinois.edu]
- 8. chem.hbcse.tifr.res.in [chem.hbcse.tifr.res.in]
- 9. chemistry-solutions.com [chemistry-solutions.com]
- 10. web.mnstate.edu [web.mnstate.edu]
- 11. m.youtube.com [m.youtube.com]
- 12. This compound [myskinrecipes.com]
- 13. prepchem.com [prepchem.com]
- 14. 2-Chlorobenzyl alcohol | C7H7ClO | CID 28810 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 15. A comparative multinuclear 1H, 13C, and 15N magnetic resonance study of organic thiocyanates and isothiocyanates - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
- 16. Near-silence of isothiocyanate carbon in (13)C NMR spectra: a case study of allyl isothiocyanate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Phenyl isothiocyanate(103-72-0) 13C NMR spectrum [chemicalbook.com]
"handling and safety precautions for 2-Chlorobenzyl thiocyanate"
Technical Support Center: 2-Chlorobenzyl Thiocyanate
From the desk of the Senior Application Scientist
Welcome to the technical support guide for this compound (CAS No: 2082-66-8). This document is designed for researchers, scientists, and drug development professionals, providing in-depth, field-proven guidance on its safe handling and use. The following troubleshooting guides and FAQs address specific issues you may encounter during your experiments, emphasizing not just the procedural steps but the scientific rationale behind them. Our goal is to empower you to work safely and effectively.
Section 1: Hazard Identification & Physicochemical Properties
A foundational understanding of a reagent's properties is the first step in ensuring laboratory safety. This compound is a reactive intermediate used in the synthesis of various agrochemicals and pharmaceuticals.[1] Its reactivity, however, necessitates careful handling. Below is a summary of its key characteristics and hazards.
| Property | Value | Source |
| Molecular Formula | C₈H₆ClNS | [2][3] |
| Molecular Weight | 183.66 g/mol | [1][2] |
| Appearance | Colorless to light yellow/orange clear liquid | [4][5] |
| Boiling Point | 138-140 °C | [1][2] |
| Density | 1.26 g/cm³ | [2] |
| Key Hazards | Harmful if swallowed, in contact with skin, or inhaled.[2][4] Causes skin irritation and may cause respiratory irritation.[4] Some data indicates it causes severe skin burns and eye damage.[6] | [2][4][6] |
| Stability | Moisture sensitive; hydrolyzes in water. | [2][7] |
| Incompatibilities | Bases, strong oxidizing agents, alcohols, amines, metals. | [7] |
Section 2: Frequently Asked Questions (FAQs)
This section addresses common questions regarding the day-to-day handling and safety protocols for this compound.
Q1: What is the absolute minimum Personal Protective Equipment (PPE) I must wear when handling this chemical?
A1: Due to its hazardous nature, a comprehensive PPE suite is mandatory.
-
Eye Protection: Chemical safety goggles are required at a minimum. For procedures with a higher risk of splashing, a full face shield should be worn over the goggles.[8]
-
Hand Protection: Wear nitrile gloves. It is crucial to inspect them for any signs of degradation or perforation before use. If contact occurs, dispose of the gloves immediately and wash your hands thoroughly.[9]
-
Body Protection: A flame-retardant lab coat is essential to protect your skin and clothing.[10]
-
Respiratory Protection: All handling of this compound should occur within a certified chemical fume hood to minimize inhalation risk.[6][9] If engineering controls are insufficient or in the event of a spill, a NIOSH-approved respirator with an appropriate cartridge is necessary.[8]
Causality: The thiocyanate group and chlorinated benzyl moiety make this compound particularly reactive and capable of causing significant irritation and harm upon contact with skin, eyes, or the respiratory tract.[6] The use of a fume hood is a critical engineering control to prevent systemic exposure via inhalation.
Q2: How should I properly store this compound?
A2: Proper storage is critical to maintaining the chemical's integrity and preventing hazardous situations.
-
Location: Store in a cool, dry, and well-ventilated area, away from direct sunlight.[6][7][11]
-
Container: Keep the container tightly closed to prevent exposure to moisture, as the compound is moisture-sensitive and can hydrolyze.[2][4][7]
-
Security: The storage area should be locked to restrict access to authorized personnel only.[6][7][8]
-
Segregation: Store away from incompatible materials such as bases, strong oxidizing agents, alcohols, amines, and metals to prevent potentially vigorous or explosive reactions.[7]
Q3: What should I do if I accidentally spill this compound in the lab?
A3: A swift and correct response is crucial to mitigate the hazard.
-
Evacuate & Alert: Immediately alert personnel in the vicinity and evacuate the immediate spill area.[12]
-
Ventilate: Ensure the area is well-ventilated, keeping the fume hood running.
-
Control: If safe to do so, remove all ignition sources from the area.[10]
-
Contain & Absorb: Cover the spill with an inert absorbent material like vermiculite, sand, or earth.[10][12] Do not use combustible materials like paper towels as the primary absorbent.
-
Collect: Carefully scoop the absorbed material into a clearly labeled, sealable container for hazardous waste.[6][7][12]
-
Decontaminate: Wipe down the spill area with soap and water, followed by a clean water rinse.[12]
-
Dispose: All contaminated materials, including PPE, must be disposed of as hazardous waste according to your institution's and local regulations.[9][10]
A visual guide to this workflow is provided in Section 4.
Q4: What are the immediate first aid steps for an exposure?
A4: Time is critical. All exposures require immediate medical attention.[6][7]
-
Inhalation: Move the exposed individual to fresh air immediately.[4][13] If they are not breathing, perform artificial respiration (avoiding mouth-to-mouth if the substance was ingested or inhaled) and seek immediate medical help.[6][7]
-
Skin Contact: Immediately remove all contaminated clothing.[6][14] Flush the affected skin with copious amounts of water for at least 15 minutes, using soap if available.[6][13][15]
-
Eye Contact: Immediately flush the eyes with a gentle stream of lukewarm water for at least 15 minutes, holding the eyelids open.[6] Remove contact lenses if it is safe and easy to do so.[7]
-
Ingestion: Do NOT induce vomiting.[6][7] Rinse the person's mouth with water.[4] Call a poison control center or doctor immediately for guidance.[6][16]
Trustworthiness: These first aid protocols are standardized for corrosive and toxic chemicals. The primary principle is immediate and thorough decontamination to minimize the extent of chemical absorption and tissue damage, followed by professional medical evaluation.[13][16][17]
Q5: How must I dispose of waste containing this compound?
A5: This compound must be treated as hazardous waste.
-
Segregation: Due to its chlorinated nature, it must be segregated into a "Halogenated Organic Waste" stream.[9] Do not mix it with non-halogenated waste.
-
Labeling: Use a designated, leak-proof container that is clearly labeled with "Hazardous Waste," the full chemical name, and relevant hazard symbols.[9]
-
Disposal: Arrange for disposal through your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal company.[9][11] Never pour this chemical down the drain.[7]
Section 3: Troubleshooting Guide for Experimental Use
| Problem | Probable Cause(s) | Solution(s) |
| Inconsistent reaction yields or unexpected byproducts. | Reagent Degradation: The compound is moisture-sensitive.[2][7] Exposure to atmospheric moisture during storage or handling can lead to hydrolysis, reducing its purity and effectiveness. | Validate Reagent Integrity: Use the reagent immediately after opening a new bottle. If using from an older stock, consider running a quality control check (e.g., NMR, GC-MS).Inert Atmosphere: Handle the reagent under an inert atmosphere (e.g., nitrogen or argon) for moisture-sensitive reactions. |
| Visible fuming or strong odor upon opening the container. | Hydrolysis/Decomposition: Exposure to moisture or incompatible materials may have initiated decomposition, potentially releasing irritating vapors like hydrogen chloride or other volatile compounds.[7] | Do Not Use: If the reagent shows signs of decomposition, do not use it. Cap it securely in the fume hood.Re-evaluate Storage: Check your storage conditions. Ensure the container is tightly sealed and stored away from moisture and incompatible substances.[6][7]Safe Disposal: Dispose of the compromised reagent according to hazardous waste protocols.[9][11] |
| Skin or respiratory irritation experienced despite using a fume hood. | Improper Fume Hood Use: The sash may be too high, or rapid movements may be creating turbulence that draws vapors out of the hood.Contaminated PPE: Gloves or lab coat may have been contaminated in a previous step and are now off-gassing. | Review Fume Hood Technique: Keep the sash as low as possible while working. Avoid placing large equipment near the front of the hood that could disrupt airflow. Move deliberately.Change PPE Regularly: If you suspect contamination, immediately and safely doff the affected PPE and replace it with a fresh set. |
Section 4: Visualized Workflows
To ensure clarity and rapid comprehension of critical safety protocols, the following diagrams illustrate key procedures.
Caption: Standard laboratory workflow for handling this compound.
Caption: Emergency response workflow for a this compound spill.
References
- 1. This compound [myskinrecipes.com]
- 2. lookchem.com [lookchem.com]
- 3. PubChemLite - this compound (C8H6ClNS) [pubchemlite.lcsb.uni.lu]
- 4. This compound | 2082-66-8 | TCI AMERICA [tcichemicals.com]
- 5. 2-Chlorobenzyl isothiocyanate, 97% 1 g | Buy Online | Thermo Scientific Chemicals | thermofisher.com [thermofisher.com]
- 6. assets.thermofisher.com [assets.thermofisher.com]
- 7. fishersci.com [fishersci.com]
- 8. fishersci.com [fishersci.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. datasheets.scbt.com [datasheets.scbt.com]
- 11. tcichemicals.com [tcichemicals.com]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. First Aid Procedures for Chemical Hazards | NIOSH | CDC [cdc.gov]
- 14. gov.uk [gov.uk]
- 15. depts.ttu.edu [depts.ttu.edu]
- 16. What to Do in a Chemical Emergency | Chemical Emergencies | CDC [cdc.gov]
- 17. 10. Emergency Procedures | Office of Environment, Health & Safety [ehs.berkeley.edu]
Technical Support Center: Reactivity of 2-Chlorobenzyl Thiocyanate
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth information, troubleshooting advice, and detailed protocols for experiments involving 2-Chlorobenzyl thiocyanate, with a specific focus on the critical influence of pH on its reactivity and stability. As Senior Application Scientists, our goal is to bridge theoretical chemistry with practical, field-proven insights to ensure the success and integrity of your experiments.
Section 1: Core Concepts & Stability Profile
This section addresses fundamental questions regarding the stability and inherent reactivity of this compound under varying pH conditions.
Q1: What is this compound and what are its primary reactive sites?
This compound is an organic compound featuring a benzyl group substituted with a chlorine atom at the 2-position (ortho) and a thiocyanate (-SCN) functional group attached to the benzylic carbon.[1] Its structure contains several points of reactivity that are influenced by the experimental environment:
-
Benzylic Carbon: This carbon is electrophilic and susceptible to nucleophilic attack. It is the primary site for substitution reactions. The stability of a potential benzyl carbocation intermediate makes it reactive under conditions that favor SN1-type mechanisms.[2]
-
Thiocyanate Group (-S-C≡N): This is an ambident nucleophile, meaning it can react at either the sulfur or the nitrogen atom during its formation from an alkyl halide and a thiocyanate salt.[3] In the context of the final product, the sulfur-carbon bond can be cleaved, and the entire group can act as a leaving group. The cyano (C≡N) triple bond can also undergo hydrolysis under harsh conditions.
Q2: How does pH generally affect the stability and degradation of this compound?
The pH of the reaction medium is a critical parameter governing the stability of this compound. The compound is most stable under neutral to mildly acidic conditions. Extreme pH values, both acidic and alkaline, promote distinct degradation pathways.
-
Acidic Conditions (pH < 6): In strongly acidic solutions, the primary degradation pathway is hydrolysis, which can be accelerated. The thiocyanate group itself is relatively stable against decomposition in moderately acidic environments, but the benzylic C-S bond is susceptible to cleavage.[4]
-
Neutral Conditions (pH ≈ 6-7.5): The compound exhibits its highest stability in this range. While slow hydrolysis can still occur, especially in the presence of water and at elevated temperatures, the rates are generally manageable for most synthetic applications.[5]
-
Alkaline Conditions (pH > 8): Basic conditions significantly accelerate the rate of hydrolysis via a direct nucleophilic attack by hydroxide ions (OH⁻) on the benzylic carbon.[2] This pathway is often faster and more direct than acid-catalyzed hydrolysis.
Section 2: pH-Dependent Reaction Mechanisms
Understanding the underlying reaction mechanisms is crucial for controlling product outcomes. The pH of the medium directly dictates which pathways are favored.
Q3: What are the competing reaction pathways for this compound, and how does pH mediate the outcome?
The two primary competing reactions are hydrolysis and isomerization . The prevailing pH is a key factor in determining the major product.
-
Hydrolysis: The cleavage of the C-S bond by water or hydroxide ions to form 2-Chlorobenzyl alcohol.
-
Isomerization: The rearrangement of the thiocyanate to the more thermodynamically stable 2-Chlorobenzyl isothiocyanate (-NCS).[3]
The diagram below illustrates these competing pathways.
Caption: Competing reaction pathways for this compound.
Q4: What is the specific mechanism of hydrolysis under acidic vs. alkaline conditions?
The mechanism of hydrolysis is fundamentally different in acidic and alkaline media.[2]
-
Acidic Hydrolysis (SN1-like): In the presence of a protic solvent like water, the reaction can proceed through an SN1-like mechanism. The benzylic nature of the substrate allows for the formation of a resonance-stabilized carbocation upon departure of the thiocyanate leaving group. While this is a viable pathway, the reaction rate is highly dependent on the solvent polarity and the specific acid concentration.
-
Alkaline Hydrolysis (SN2): Under basic conditions, the potent hydroxide nucleophile (OH⁻) directly attacks the electrophilic benzylic carbon. This follows a bimolecular nucleophilic substitution (SN2) mechanism, leading to the displacement of the thiocyanate anion and formation of 2-chlorobenzyl alcohol. This pathway is generally faster and more efficient than the SN1 route.
Q5: How does pH affect the formation of the isothiocyanate byproduct?
Isomerization to the isothiocyanate isomer (-NCS) is a common side reaction, particularly with benzylic substrates which can support carbocation formation.[3] While high temperatures are a primary driver for this rearrangement, the reaction can also be influenced by the solvent and pH. In some cases, excess thiocyanate ions, which might be present from the initial synthesis, can catalyze the isomerization.[3] The choice of an aprotic solvent can help minimize the formation of the isothiocyanate byproduct during the initial synthesis.[6]
Section 3: Troubleshooting Guide & Experimental Protocols
Even with a strong theoretical understanding, practical challenges can arise. This section provides solutions to common problems and a detailed experimental workflow.
Troubleshooting Common Experimental Issues
| Problem | Potential Cause(s) Related to pH | Recommended Solution(s) |
| Low Yield of Desired Product | Incorrect pH: The pH may not be optimal for the desired reaction (e.g., attempting a nucleophilic substitution in neutral water where hydrolysis is slow). | Carefully buffer the reaction mixture to the optimal pH for your specific transformation. Monitor pH throughout the reaction. |
| Degradation: The pH is too extreme (highly acidic or alkaline), causing rapid decomposition of the starting material or product. | Conduct the reaction under milder pH conditions. Perform a time-course study at a lower temperature to find a balance between reaction rate and stability. | |
| High Isothiocyanate Byproduct | Reaction Conditions Favoring SN1: Use of polar protic solvents (water, ethanol) can stabilize the benzylic carbocation, facilitating rearrangement. | Switch to a polar aprotic solvent (e.g., acetone, DMF) if the reaction chemistry allows. This will favor the SN2 pathway and suppress isomerization.[6][7] |
| High Temperature: Isomerization is often favored at higher temperatures. | Run the reaction at the lowest effective temperature. Monitor progress by TLC or HPLC to avoid prolonged heating.[7] | |
| Reaction is Sluggish or Fails | Insufficiently Acidic/Basic: The catalyst (H⁺ or OH⁻) concentration is too low to promote the reaction at a reasonable rate. | Gradually increase the concentration of the acid or base while monitoring for byproduct formation. Ensure the chosen solvent can dissolve all reagents effectively.[7] |
| Unexpected Side Products | Extreme pH: Very low or high pH can open up alternative degradation pathways beyond simple hydrolysis. | Characterize the byproducts using GC-MS or LC-MS. Re-evaluate the reaction pH and consider a narrower, more controlled range. |
Experimental Protocol: Monitoring pH Effects on Hydrolysis
This protocol provides a framework for studying the hydrolysis rate of this compound at three different pH values (acidic, neutral, and alkaline).
Caption: Experimental workflow for studying pH effects on hydrolysis.
Methodology:
-
Preparation:
-
Prepare three buffer solutions: pH 4 (e.g., 0.1 M acetate buffer), pH 7 (e.g., 0.1 M phosphate buffer), and pH 10 (e.g., 0.1 M carbonate buffer).
-
Prepare a concentrated stock solution of this compound in a water-miscible solvent like acetonitrile to ensure solubility.
-
-
Reaction:
-
In three separate round-bottom flasks maintained at a constant temperature (e.g., 50°C), add a fixed volume of each buffer solution.
-
To initiate the reactions simultaneously, add a small, precise volume of the this compound stock solution to each flask. This marks time zero.
-
-
Monitoring:
-
At predetermined time points (e.g., 0, 15, 30, 60, 90, 120 minutes), withdraw a small aliquot from each reaction mixture.
-
Immediately quench the reaction in the aliquot by diluting it in a suitable mobile phase or solvent mixture to stop further reaction.
-
Analyze the quenched samples using a validated analytical method like RP-HPLC to determine the concentration of the remaining reactant and the 2-Chlorobenzyl alcohol product.[8]
-
-
Data Analysis:
-
Plot the concentration of this compound against time for each pH condition.
-
Determine the rate of disappearance to quantitatively compare the effect of pH on the hydrolysis rate.
-
Section 4: Analytical Considerations
Accurate monitoring is key to understanding reaction kinetics and outcomes.
Q6: What are the best analytical techniques for monitoring these reactions?
A multi-faceted approach is often best. The choice depends on the information required, sample volatility, and available equipment.[6]
-
Thin-Layer Chromatography (TLC): Ideal for quick, qualitative checks on reaction progress. It allows you to visualize the disappearance of the starting material and the appearance of products. A simple ethyl acetate/hexanes solvent system on a silica plate is often a good starting point.[6]
-
High-Performance Liquid Chromatography (HPLC): The gold standard for quantitative analysis. Reverse-phase HPLC (RP-HPLC) with a C18 column and a water/acetonitrile gradient is excellent for separating the non-polar this compound from the more polar 2-Chlorobenzyl alcohol product. UV detection at 254 nm is typically effective.[8]
-
Gas Chromatography-Mass Spectrometry (GC-MS): Suitable for identifying and quantifying volatile products and byproducts, including the potential isothiocyanate isomer. It provides both retention time and mass spectral data for confident peak identification.[6]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Provides detailed structural information, confirming the identity of products and intermediates without the need for chromatography. It can be used to monitor the reaction in real-time if set up accordingly.[6]
Q7: My HPLC results are inconsistent. Could the pH of my sample be the issue?
Yes. Injecting samples with extreme pH values directly onto an HPLC column, especially a silica-based C18 column, can cause significant issues.
-
Peak Shape Distortion: High or low pH can alter the ionization state of your analytes or even the stationary phase itself, leading to peak fronting or tailing.
-
Shifting Retention Times: Inconsistent sample pH can lead to poor reproducibility in retention times.
-
Column Damage: Extreme pH (especially > 8) can dissolve the silica backbone of the column, leading to irreversible damage and loss of performance.
Solution: Always neutralize or dilute your quenched aliquots so that the final injection solution is close to the pH of your mobile phase (typically between pH 3 and 7.5 for standard silica columns).[6]
Section 5: Safety & Handling
Working with this compound and managing reactions at various pH levels requires strict adherence to safety protocols.
Q8: What are the primary safety hazards of this compound?
This compound is a hazardous substance. Always consult the Safety Data Sheet (SDS) before use. Key hazards include:
-
Toxicity: Harmful if swallowed, inhaled, or in contact with skin.[9]
-
Irritation: May cause respiratory irritation.[9]
-
General Handling: Use only in a well-ventilated area, preferably a chemical fume hood. Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
Q9: Are there any pH-specific hazards to consider?
Yes. While organic thiocyanates are generally more stable than their inorganic counterparts, extreme conditions can pose additional risks.
-
Strongly Acidic Conditions: There is a potential, though low, risk of liberating toxic gases if the thiocyanate group itself decomposes. While less of a concern than with inorganic salts like KSCN, caution is warranted.[10]
-
Reaction Quenching: Quenching highly acidic or basic reactions can be highly exothermic. Always perform quenching slowly and with appropriate cooling (e.g., in an ice bath) to control the temperature.
References
- 1. PubChemLite - this compound (C8H6ClNS) [pubchemlite.lcsb.uni.lu]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Organic thiocyanates - Wikipedia [en.wikipedia.org]
- 4. digitalcommons.mtech.edu [digitalcommons.mtech.edu]
- 5. researchgate.net [researchgate.net]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. This compound | 2082-66-8 | TCI AMERICA [tcichemicals.com]
- 10. reddit.com [reddit.com]
Validation & Comparative
Comparative Bioactivity Analysis: 2-Chlorobenzyl Thiocyanate vs. 2-Chlorobenzyl Isothiocyanate
A Technical Guide for Researchers and Drug Development Professionals
Prepared by a Senior Application Scientist, this guide provides an in-depth, objective comparison of the biological activities of 2-Chlorobenzyl thiocyanate and its isomer, 2-Chlorobenzyl isothiocyanate. Drawing upon experimental data and established scientific literature, we will dissect their distinct mechanisms of action, target specificities, and therapeutic potential.
Introduction: Isomers with Divergent Fates
At first glance, this compound and 2-Chlorobenzyl isothiocyanate are simple structural isomers, differing only in the connectivity of the SCN functional group. However, this subtle shift from a C-S-C≡N linkage (thiocyanate) to a C-N=C=S linkage (isothiocyanate) fundamentally alters the molecule's electrophilic character and, consequently, its interaction with biological targets. Isothiocyanates (ITCs), such as the well-studied benzyl isothiocyanate (BITC), are widely recognized for their presence in cruciferous vegetables and their broad anticancer properties.[1][2][3] Organic thiocyanates, while also bioactive, often exhibit more targeted mechanisms.[4][5] This guide will elucidate these differences, providing a clear framework for researchers selecting a compound for further investigation.
Core Mechanistic Distinction: Electrophilic Reactivity
The profound difference in the bioactivity of these isomers originates from their chemical reactivity.
-
2-Chlorobenzyl Isothiocyanate: The central carbon atom of the isothiocyanate group (-N=C=S) is highly electrophilic. This makes it susceptible to nucleophilic attack by the sulfhydryl groups of cysteine residues in proteins. This reactivity allows ITCs to covalently modify a wide array of cellular proteins, leading to the modulation of multiple signaling pathways simultaneously.[6][7]
-
This compound: In the thiocyanate (-S-C≡N) moiety, the molecule acts as an alkylating agent. Studies on the closely related 2,4-dichlorobenzyl thiocyanate (DCBT) have shown that it forms a mixed disulfide with protein sulfhydryl groups, releasing a cyanide anion.[4] This interaction, while also targeting thiols, can lead to different protein target specificity and downstream consequences compared to the thiocarbamoylation induced by isothiocyanates.
Comparative Bioactivity: A Tale of Two Mechanisms
Anticancer and Chemopreventive Activity
The most striking divergence in bioactivity is observed in the context of cancer biology. While both compound classes show promise, their modes of action are distinct.
2-Chlorobenzyl Isothiocyanate: The Multi-Pathway Modulator
Extrapolating from extensive research on BITC and other aromatic isothiocyanates, the 2-chloro derivative is predicted to be a potent, broad-spectrum anticancer agent.[8][9][10] Its activity stems from the ability to affect multiple cellular processes critical for cancer cell survival and proliferation.
-
Induction of Apoptosis: ITCs are potent inducers of programmed cell death. They activate the intrinsic mitochondrial pathway through the generation of reactive oxygen species (ROS), release of cytochrome c, and subsequent activation of caspase-9 and caspase-3.[1][11][12]
-
Cell Cycle Arrest: ITCs can halt the progression of the cell cycle, preventing cancer cells from dividing.[3][9]
-
Modulation of Key Signaling Pathways: ITCs are well-known modulators of critical signaling cascades, including the activation of MAPKs (mitogen-activated protein kinases) and the induction of the Nrf2-Keap1-ARE pathway, which upregulates phase II detoxification enzymes that help neutralize carcinogens.[6][13][14]
This compound: The Targeted Antimitotic Agent
Research on chlorinated benzyl thiocyanates reveals a more specific, potent mechanism of action centered on the cell's structural machinery.
-
Tubulin Disruption: The primary mechanism identified for 2,4-dichlorobenzyl thiocyanate (DCBT) is the alkylation of sulfhydryl groups on β-tubulin.[4] This covalent modification inhibits the polymerization of tubulin into microtubules.
-
Mitotic Arrest: The disruption of microtubule dynamics prevents the formation of a functional mitotic spindle, leading to cell cycle arrest in mitosis and subsequent cell death.[4][5] This mechanism is distinct from the broader cell cycle effects of ITCs and is characteristic of classic microtubule-targeting agents.
-
Chemoprevention: Studies on the parent compound, benzyl thiocyanate (BTC), have also shown that it can significantly reduce the number and size of pre-neoplastic lesions in a rat model of liver cancer, suggesting an ability to modulate enzymes like glutathione S-transferase (GST).[15]
Antimicrobial Activity
Both isomers exhibit antimicrobial properties, again through different mechanisms.
-
Isothiocyanates act as broad-spectrum antimicrobial and antifungal agents.[16] Aromatic ITCs like BITC are particularly potent, exerting their effects by damaging microbial cell membranes, inhibiting adhesion, and disrupting biofilm formation.[16][17]
-
Thiocyanates contribute to innate immunity. The inorganic thiocyanate anion (SCN⁻) is a crucial substrate for peroxidase enzymes in the body, which convert it to the potent antimicrobial agent hypothiocyanous acid (HOSCN).[18][19] Organic thiocyanates have also been identified as having direct antibacterial activity.[20][21]
Summary of Bioactivity and Mechanistic Differences
The table below summarizes the key distinctions between the two isomers based on available evidence for their respective compound classes.
| Feature | 2-Chlorobenzyl Isothiocyanate (Predicted) | This compound (Inferred) |
| Primary Mechanism | Covalent modification of protein thiols (Thiocarbamoylation)[6][7] | Alkylation of protein thiols (Disulfide formation)[4] |
| Primary Cellular Target | Multiple proteins (e.g., Keap1, Caspases, MAPK pathway members)[1][13][14] | β-Tubulin[4][5] |
| Key Anticancer Effect | Apoptosis Induction, Cell Cycle Arrest, Nrf2 Activation[1][9][14] | Mitotic Arrest via Microtubule Disruption[4][5] |
| Signaling Pathways | MAPK, Nrf2/ARE, Intrinsic Apoptosis Pathway[11][13][14] | Mitotic Checkpoint Pathway |
| Antimicrobial Action | Direct membrane damage, biofilm disruption[17] | Potential direct action and role in host defense (HOSCN)[18][21] |
Recommended Experimental Protocols for Comparative Analysis
To empirically validate these differences, a series of head-to-head comparative assays is essential.
Protocol 1: Cell Viability Assessment (MTT Assay)
This assay determines the concentration of each compound required to inhibit cell growth by 50% (IC₅₀), providing a quantitative measure of cytotoxicity.
Methodology:
-
Cell Seeding: Plate cancer cells (e.g., HeLa, MCF-7) in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.
-
Compound Treatment: Treat cells with a serial dilution of this compound and 2-Chlorobenzyl isothiocyanate (e.g., 0.1 µM to 100 µM) for 48-72 hours.
-
MTT Addition: Add 10 µL of MTT reagent (5 mg/mL) to each well and incubate for 4 hours at 37°C.
-
Solubilization: Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.
-
Analysis: Calculate the IC₅₀ values by plotting cell viability against compound concentration.
Protocol 2: Tubulin Polymerization Assay
This in vitro assay directly measures the effect of a compound on the polymerization of purified tubulin, a key experiment to validate the antimitotic mechanism.
Methodology:
-
Reaction Mixture: Prepare a reaction mixture containing purified tubulin (>99%), GTP, and a polymerization buffer in a 96-well plate.
-
Compound Addition: Add varying concentrations of the test compounds (this compound, 2-Chlorobenzyl isothiocyanate) and controls (Paclitaxel as a promoter, Nocodazole as an inhibitor).
-
Initiation & Monitoring: Initiate polymerization by incubating the plate at 37°C. Monitor the change in absorbance at 340 nm every minute for 60 minutes.
-
Analysis: Plot absorbance versus time. Inhibition of polymerization will result in a lower absorbance plateau compared to the DMSO control.
Conclusion and Future Directions
The structural isomerization between this compound and 2-Chlorobenzyl isothiocyanate translates into a profound divergence in biological activity. The isothiocyanate isomer is poised to act as a broad-spectrum, multi-pathway modulator with potent pro-apoptotic and chemopreventive effects characteristic of its class. In contrast, the thiocyanate isomer is predicted to function as a more targeted antimitotic agent, disrupting microtubule dynamics in a mechanism analogous to established cancer therapeutics.
For drug development professionals, this distinction is critical. 2-Chlorobenzyl isothiocyanate may be a candidate for chemoprevention or as an adjuvant therapy that sensitizes cancer cells through multiple mechanisms. This compound, with its specific targeting of tubulin, warrants investigation as a primary cytotoxic agent for cancers sensitive to microtubule inhibitors.
Direct, head-to-head experimental comparisons using the protocols outlined herein are essential to confirm these inferred activities and to quantify their relative potencies. Further research should also explore their effects on drug-resistant cell lines and their potential for synergistic combinations with other anticancer agents.
References
- 1. researchgate.net [researchgate.net]
- 2. research.monash.edu [research.monash.edu]
- 3. Anticancer activities of dietary benzyl isothiocyanate: A comprehensive review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Mechanism of action of the antimitotic drug 2,4-dichlorobenzyl thiocyanate: alkylation of sulfhydryl group(s) of beta-tubulin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. 2,4-Dichlorobenzyl thiocyanate, an antimitotic agent that alters microtubule morphology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Isothiocyanates: mechanism of cancer chemopreventive action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. A Comparative Review of Key Isothiocyanates and Their Health Benefits [mdpi.com]
- 8. Are isothiocyanates potential anti-cancer drugs? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Dietary isothiocyanates and anticancer agents: exploring synergism for improved cancer management - PMC [pmc.ncbi.nlm.nih.gov]
- 10. [PDF] Are isothiocyanates potential anti-cancer drugs? | Semantic Scholar [semanticscholar.org]
- 11. redalyc.org [redalyc.org]
- 12. phcog.com [phcog.com]
- 13. mdpi.com [mdpi.com]
- 14. Mechanisms of Action of Isothiocyanates in Cancer Chemoprevention: An Update - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Inhibitory effects of benzyl isothiocyanate and benzyl thiocyanate on diethylnitrosamine-induced hepatocarcinogenesis in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Isothiocyanates – A Review of their Health Benefits and Potential Food Applications [foodandnutritionjournal.org]
- 17. Benzyl isothiocyanate improves the prognosis of Aspergillus fumigatus keratitis by reducing fungal load and inhibiting Mincle signal pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 18. THIOCYANATE: A potentially useful therapeutic agent with host defense and antioxidant properties - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Biochemical Mechanisms and Therapeutic Potential of the Pseudohalide Thiocyanate in Human Health - PMC [pmc.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
- 21. researchgate.net [researchgate.net]
The Structural Dance of Potency: A Comparative Guide to the Structure-Activity Relationship of 2-Chlorobenzyl Thiocyanate Analogs
For Researchers, Scientists, and Drug Development Professionals
In the intricate world of drug discovery, understanding the subtle interplay between a molecule's structure and its biological activity is paramount. This guide delves into the structure-activity relationship (SAR) of 2-Chlorobenzyl thiocyanate analogs, a class of compounds with potential as antimitotic agents. By dissecting the roles of the benzyl ring, the chlorine substituent, and the reactive thiocyanate group, we aim to provide a comprehensive resource for the rational design of more potent and selective therapeutic agents. While direct and extensive SAR studies on this compound are limited, we will draw upon established principles and comparative data from closely related analogs, primarily benzyl isothiocyanates, to illuminate the key determinants of activity.
The Core Moiety: Unraveling the Mechanism of Action
The therapeutic potential of benzyl thiocyanate analogs lies in their ability to disrupt microtubule dynamics, a critical process for cell division. The mechanism of action for the closely related compound, 2,4-dichlorobenzyl thiocyanate (DCBT), has been shown to involve the alkylation of sulfhydryl groups on β-tubulin.[1][2] This covalent modification inhibits tubulin polymerization, leading to mitotic arrest and ultimately, apoptosis in rapidly dividing cancer cells. The thiocyanate group (-S-C≡N) is the key electrophilic warhead responsible for this interaction.
The general mechanism can be visualized as follows:
Caption: Mechanism of action of benzyl thiocyanate analogs.
The Benzyl Ring: A Scaffold for Tuning Activity
The Impact of Substituents: A Comparative Analysis
A study on a series of substituted benzyl isothiocyanates revealed that the nature and position of substituents on the phenyl ring have a profound effect on their ability to inhibit tubulin polymerization and suppress cancer cell proliferation.[1][2] The following table summarizes the in vitro cytotoxicity of various benzyl isothiocyanate analogs against different cancer cell lines.
| Compound | Substituent | LoVo (IC50, µM) | A2780 (IC50, µM) | MV-4-11 (IC50, µM) | U-937 (IC50, µM) | Tubulin Polymerization Inhibition (IC50, µM) |
| BITC | Unsubstituted | 4.80 ± 0.61 | 3.55 ± 0.45 | 1.88 ± 0.38 | 3.98 ± 0.35 | 13.0 |
| 6 | 3,4-dimethoxy | 1.92 ± 0.38 | 1.38 ± 0.2 | 0.87 ± 0.45 | 2.02 ± 0.60 | 6.6 |
| 7 | 4-methoxy | 1.70 ± 0.26 | 1.24 ± 0.09 | 0.81 ± 0.2 | 1.53 ± 0.12 | - |
| 8 | p-methoxyphenyl | >50 | >50 | >50 | >50 | - |
| 11 | 4-isothiocyanato | - | - | - | - | 8.2 |
| 12 | 3-isothiocyanato | - | - | - | - | 11.4 |
| 13 | 1,3-diisothiocyanato | >50 | >50 | >50 | >50 | - |
| 14 | 1,4-diisothiocyanato | 4.90 ± 0.52 | 4.02 ± 0.11 | 2.01 ± 0.17 | 3.53 ± 0.44 | - |
Data extracted from "Isothiocyanates as Tubulin Polymerization Inhibitors—Synthesis and Structure–Activity Relationship Studies".[1][2]
Key Insights from the Data:
-
Electron-donating groups: The presence of methoxy groups at the 3 and 4 positions (compound 6 ) or the 4 position (compound 7 ) significantly enhances cytotoxic activity compared to the unsubstituted benzyl isothiocyanate (BITC).[1][2] This suggests that electron-donating substituents on the benzyl ring are favorable for activity.
-
Positional Isomerism: The position of the substituent is critical. While a 4-methoxy group enhances activity, a p-methoxyphenyl group (compound 8 ) leads to a dramatic loss of activity.[1]
-
Isothiocyanate Substituents: The addition of a second isothiocyanate group at the para position (compound 14 ) maintains activity comparable to BITC, while a meta-substitution (compound 13 ) results in a significant decrease in potency.[1]
Extrapolating these findings to this compound analogs, it is plausible that the introduction of electron-donating groups on the phenyl ring, in addition to the existing chloro group, could lead to more potent compounds. The position of these additional substituents would likely be a critical factor to optimize.
The Thiocyanate Moiety: The Reactive Core
The thiocyanate group is essential for the biological activity of these compounds, acting as an electrophile that reacts with nucleophilic cysteine residues in tubulin.[1][2] While the isothiocyanate (-N=C=S) and thiocyanate (-S-C≡N) groups are isomers, their reactivity profiles differ. However, the principle of electrophilic attack on a biological nucleophile remains central to the mechanism of both. Any modification that alters the electrophilicity of the thiocyanate carbon would be expected to impact the compound's potency.
Caption: A generalized workflow for SAR studies.
Experimental Protocols for Evaluation
To rigorously assess the SAR of this compound analogs, standardized experimental protocols are essential.
In Vitro Tubulin Polymerization Assay
This assay directly measures the ability of a compound to inhibit the formation of microtubules from purified tubulin.
Principle: The polymerization of tubulin into microtubules causes an increase in the turbidity of the solution, which can be monitored spectrophotometrically at 340-350 nm.[3] Inhibitors of tubulin polymerization will reduce the rate and extent of this increase in turbidity.
Step-by-Step Methodology: [3][4]
-
Reagent Preparation:
-
Prepare a stock solution of purified tubulin (e.g., from bovine brain) in a suitable buffer (e.g., PEM buffer: 80 mM PIPES, 1 mM EGTA, 1 mM MgCl2, pH 6.8) containing GTP.
-
Prepare serial dilutions of the test compounds in the same buffer.
-
-
Assay Setup:
-
In a 96-well plate, add the tubulin solution to each well.
-
Add the test compounds at various concentrations to the respective wells. Include a vehicle control (e.g., DMSO) and a positive control (e.g., colchicine).
-
-
Initiation and Monitoring:
-
Incubate the plate at 37°C to initiate polymerization.
-
Measure the absorbance at 340 nm at regular intervals (e.g., every 30 seconds) for a defined period (e.g., 60 minutes) using a temperature-controlled spectrophotometer.
-
-
Data Analysis:
-
Plot the absorbance versus time to generate polymerization curves.
-
Determine the initial rate of polymerization (Vmax) and the maximum polymer mass (Amax).
-
Calculate the IC50 value, which is the concentration of the compound that inhibits tubulin polymerization by 50%.
-
In Vitro Cytotoxicity Assay (MTT Assay)
This assay determines the concentration of the compound required to inhibit the growth of cancer cells by 50% (IC50).
Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures cellular metabolic activity. Viable cells with active mitochondria reduce the yellow MTT to purple formazan crystals, which can be solubilized and quantified.
Step-by-Step Methodology:
-
Cell Culture:
-
Plate cancer cells (e.g., HeLa, MCF-7) in a 96-well plate and allow them to adhere overnight.
-
-
Compound Treatment:
-
Treat the cells with serial dilutions of the test compounds for a specified duration (e.g., 48 or 72 hours). Include a vehicle control.
-
-
MTT Addition and Incubation:
-
Add MTT solution to each well and incubate for 2-4 hours to allow for formazan crystal formation.
-
-
Solubilization and Measurement:
-
Add a solubilizing agent (e.g., DMSO or a detergent solution) to dissolve the formazan crystals.
-
Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability relative to the vehicle control.
-
Plot the percentage of viability against the compound concentration and determine the IC50 value using a dose-response curve.
-
Conclusion and Future Directions
The structure-activity relationship of this compound analogs is a promising area of research for the development of novel anticancer agents. Based on the analysis of related benzyl isothiocyanates, it is evident that the electronic properties and steric bulk of substituents on the benzyl ring play a critical role in determining the biological activity. Future studies should focus on the systematic synthesis and evaluation of a focused library of this compound analogs with diverse substitutions on the phenyl ring. Quantitative structure-activity relationship (QSAR) studies could further refine the understanding of the key physicochemical properties driving potency and selectivity.[5][6][7][8] By combining rational drug design with robust biological evaluation, it is possible to unlock the full therapeutic potential of this chemical scaffold.
References
- 1. Isothiocyanates as Tubulin Polymerization Inhibitors—Synthesis and Structure–Activity Relationship Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Isothiocyanates as Tubulin Polymerization Inhibitors-Synthesis and Structure-Activity Relationship Studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. sigmaaldrich.com [sigmaaldrich.com]
- 5. biolscigroup.us [biolscigroup.us]
- 6. scholars.direct [scholars.direct]
- 7. spu.edu.sy [spu.edu.sy]
- 8. ijnrd.org [ijnrd.org]
A Researcher's Guide to Navigating the Target Landscape of 2-Chlorobenzyl Thiocyanate: A Comparative Analysis of On-Target Efficacy and Off-Target Cross-Reactivity
In the landscape of chemical biology and drug discovery, the pursuit of target specificity is paramount. Electrophilic compounds, a class of molecules that react with nucleophilic residues on proteins, represent a powerful tool for modulating cellular function. Among these, 2-Chlorobenzyl thiocyanate and its analogs have garnered interest for their biological activity. This guide provides a comprehensive comparison of the known on-target effects of the closely related compound, 2,4-dichlorobenzyl thiocyanate (DCBT), and a predictive analysis of potential cross-reactivity of this compound with other cellular targets. We will delve into the underlying mechanisms, present supporting experimental frameworks, and offer insights to guide your research and development efforts.
The Primary Target: Tubulin and the Disruption of the Cytoskeleton
The primary mechanism of action for benzyl thiocyanates is best understood through studies on the potent analog, 2,4-dichlorobenzyl thiocyanate (DCBT). Research has demonstrated that DCBT functions as an antimitotic agent by directly targeting β-tubulin.[1][2] The key to this interaction lies in the electrophilic nature of the thiocyanate group, which acts as a sulfhydryl alkylating agent.[1]
The proposed mechanism involves the formation of a mixed disulfide bond between the 2,4-dichlorobenzyl mercaptan moiety of DCBT and cysteine residues on β-tubulin.[1] This covalent modification disrupts the polymerization of tubulin into microtubules, leading to mitotic arrest and ultimately, apoptosis. The high cysteine content of tubulin likely contributes to its sensitivity to this class of compounds.[1] Given the structural similarity, this compound is predicted to share this primary mechanism of action.
References
Validating the Cellular Mechanism of Action of 2-Chlorobenzyl Thiocyanate: A Comparative Guide for Researchers
For researchers, scientists, and drug development professionals, elucidating the precise mechanism of action of a novel compound is a cornerstone of preclinical research. This guide provides an in-depth, comparative analysis of methodologies for validating the cellular effects of 2-Chlorobenzyl thiocyanate, a compound of interest for its potential therapeutic applications. Drawing upon established principles of covalent inhibition and cellular redox biology, we will explore the experimental frameworks necessary to rigorously confirm its mechanism of action, compare its performance with relevant alternatives, and provide the technical insights required for confident advancement in your research endeavors.
The Electrophilic Nature of this compound: A Hypothesis-Driven Approach
This compound belongs to a class of compounds known as thiocyanates, which are structurally related to the well-studied isothiocyanates (ITCs). Many ITCs, such as benzyl isothiocyanate (BITC), are known to exert their biological effects through covalent modification of cellular proteins.[1][2] These compounds act as electrophiles, reacting with nucleophilic amino acid residues, particularly the thiol group of cysteines.[1] This covalent interaction can lead to altered protein function and the induction of cellular stress responses.
Our central hypothesis is that this compound shares this electrophilic mechanism, leading to the generation of reactive oxygen species (ROS), subsequent oxidative stress, and the induction of programmed cell death, or apoptosis.[3][4][5] The validation of this hypothesis requires a multi-faceted experimental approach to not only confirm on-target engagement but also to characterize the downstream cellular consequences.
A Comparative Landscape: Isothiocyanates as a Benchmark
To provide a robust validation of this compound's mechanism, it is essential to compare its activity with well-characterized compounds that operate through similar pathways. Natural isothiocyanates, given their structural similarity and established mechanisms, serve as excellent benchmarks.
| Compound | Primary Mechanism of Action | Key Cellular Effects |
| This compound | (Hypothesized) Covalent modification of cysteine residues, leading to increased intracellular ROS and oxidative stress. | (To be validated) Induction of apoptosis, cell cycle arrest. |
| Benzyl isothiocyanate (BITC) | Covalent modification of proteins, induction of ROS, and modulation of multiple signaling pathways including MAPK.[3][6][7] | Induces apoptosis, autophagy, and cell cycle arrest in various cancer cell lines.[2][6] |
| Sulforaphane (SFN) | Potent inducer of Nrf2-mediated antioxidant response, leading to the expression of phase II detoxification enzymes. Also acts as a covalent modifier of specific proteins.[8][9] | Chemopreventive effects, induction of apoptosis and cell cycle arrest.[9][10] |
| Phenethyl isothiocyanate (PEITC) | Covalent adduction to cellular proteins, leading to ROS generation and depletion of cellular glutathione.[11][12] | Potent inducer of apoptosis and cell cycle arrest in a wide range of cancer cells.[10][11] |
The Experimental Roadmap: A Step-by-Step Validation Workflow
The following sections detail the critical experiments required to validate the proposed mechanism of action for this compound. For each experimental stage, we provide the underlying rationale and a detailed, field-proven protocol.
Confirming Covalent Target Engagement
The initial and most critical step is to provide direct evidence that this compound covalently modifies proteins within the cell.
Rationale: CETSA is a powerful method for assessing target engagement in a cellular context. The principle is that the binding of a ligand, in this case, the covalent adduction of this compound, stabilizes the target protein, leading to an increase in its thermal stability.
Experimental Workflow: Cellular Thermal Shift Assay (CETSA) ```dot graph TD { A[Cell Culture and Treatment] --> B{Cell Lysis}; B --> C{Heat Shock Gradient}; C --> D{Separation of Soluble and Precipitated Proteins}; D --> E{Protein Quantification}; E --> F[Western Blotting or Mass Spectrometry]; F --> G[Data Analysis: Melting Curve Generation]; subgraph "Workflow" A; B; C; D; E; F; G; end node[shape=box, style=rounded, fillcolor="#F1F3F4", fontcolor="#202124"] A; node[shape=diamond, style=rounded, fillcolor="#FBBC05", fontcolor="#202124"] B; node[shape=box, style=rounded, fillcolor="#F1F3F4", fontcolor="#202124"] C; node[shape=box, style=rounded, fillcolor="#F1F3F4", fontcolor="#202124"] D; node[shape=box, style=rounded, fillcolor="#F1F3F4", fontcolor="#202124"] E; node[shape=parallelogram, style=rounded, fillcolor="#34A853", fontcolor="#FFFFFF"] F; node[shape=ellipse, style=rounded, fillcolor="#4285F4", fontcolor="#FFFFFF"] G; }
Caption: Workflow for identifying protein targets via competitive proteomics.
Detailed Protocol: Competitive Affinity-Based Proteomics
-
Cell Treatment: Incubate cells with varying concentrations of this compound or a vehicle control.
-
Lysis and Probe Labeling: Lyse the cells and treat the lysate with a cysteine-reactive probe containing a bio-orthogonal handle (e.g., an alkyne).
-
Click Chemistry: Perform a click chemistry reaction to attach a reporter tag (e.g., biotin) to the probe.
-
Enrichment: Use streptavidin beads to enrich for the biotin-labeled proteins.
-
Proteomics: Digest the enriched proteins and analyze them by liquid chromatography-tandem mass spectrometry (LC-MS/MS) to identify and quantify the labeled proteins.
-
Data Analysis: Compare the abundance of labeled proteins between the compound-treated and control samples. Proteins that show a dose-dependent decrease in labeling are potential targets of this compound.
Characterizing the Downstream Cellular Phenotype
Once target engagement is confirmed, the next step is to characterize the cellular consequences of this interaction, focusing on the hypothesized induction of ROS and apoptosis.
Rationale: The generation of ROS is a key proposed downstream event. Directly measuring intracellular ROS levels provides evidence for the induction of oxidative stress.
Detailed Protocol: ROS Detection
-
Cell Seeding and Treatment: Seed cells in a multi-well plate and treat with this compound, a positive control (e.g., H₂O₂), and a vehicle control.
-
Probe Loading: Incubate the cells with a ROS-sensitive fluorescent probe, such as 2',7'-dichlorodihydrofluorescein diacetate (H₂DCFDA).
-
Fluorescence Measurement: Measure the fluorescence intensity using a fluorescence plate reader or flow cytometer. An increase in fluorescence corresponds to an increase in intracellular ROS.
Rationale: Apoptosis is a form of programmed cell death that is a common outcome of cellular stress. Validating the induction of apoptosis is crucial for understanding the cytostatic or cytotoxic effects of the compound.
Detailed Protocol: Apoptosis Assays
-
Annexin V/Propidium Iodide (PI) Staining:
-
Treat cells with this compound.
-
Stain the cells with FITC-conjugated Annexin V and PI.
-
Analyze the stained cells by flow cytometry. Annexin V-positive/PI-negative cells are in early apoptosis, while Annexin V-positive/PI-positive cells are in late apoptosis or necrosis.
-
-
Caspase Activity Assays:
-
Treat cells with the compound.
-
Lyse the cells and measure the activity of key executioner caspases (e.g., caspase-3/7) using a luminogenic or fluorogenic substrate. An increase in caspase activity is a hallmark of apoptosis.
-
Visualizing the Proposed Signaling Cascade
To synthesize the proposed mechanism of action, we can visualize the key events in a signaling pathway diagram.
Proposed Signaling Pathway of this compound
Caption: Hypothesized signaling pathway for this compound.
Conclusion and Future Directions
Future studies should focus on identifying the specific protein targets of this compound through advanced proteomic techniques and elucidating the precise signaling pathways that are modulated by its interaction with these targets. A thorough understanding of its on-target and potential off-target effects will be critical for its further development as a potential therapeutic agent.
References
- 1. [PDF] Benzyl isothiocyanate induces reactive oxygen species-initiated autophagy and apoptosis in human prostate cancer cells | Semantic Scholar [semanticscholar.org]
- 2. oncotarget.com [oncotarget.com]
- 3. Benzyl isothiocyanate-mediated generation of reactive oxygen species causes cell cycle arrest and induces apoptosis via activation of MAPK in human pancreatic cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Benzyl Isothiocyanate Induces Apoptosis via Reactive Oxygen Species-Initiated Mitochondrial Dysfunction and DR4 and DR5 Death Receptor Activation in Gastric Adenocarcinoma Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Benzyl isothiocyanate induces reactive oxygen species-initiated autophagy and apoptosis in human prostate cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Anticancer activities of dietary benzyl isothiocyanate: A comprehensive review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Benzyl isothiocyanate-mediated generation of reactive oxygen species causes cell cycle arrest and induces apoptosis via activation of MAPK in human pancreatic cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. mdpi.com [mdpi.com]
- 10. Frontiers | Dietary isothiocyanates and anticancer agents: exploring synergism for improved cancer management [frontiersin.org]
- 11. mdpi.com [mdpi.com]
- 12. Emerging drugs targeting cellular redox homeostasis to eliminate acute myeloid leukemia stem cells - PMC [pmc.ncbi.nlm.nih.gov]
A Senior Application Scientist's Guide to Derivatization Reagents for Amine Analysis
For researchers, scientists, and drug development professionals, the precise quantification of amines is a cornerstone of fields ranging from metabolomics to pharmaceutical quality control. However, amines are notoriously challenging analytes for direct analysis via High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). Their inherent high polarity, low volatility, and frequent lack of a strong native chromophore or fluorophore hinder effective chromatographic separation and sensitive detection.[1][2][3][4]
Chemical derivatization provides a robust solution, transforming amines into molecules with enhanced physicochemical properties tailored for analysis.[3][5][6] This guide offers a head-to-head comparison of the most prevalent derivatization reagents, moving beyond a simple listing of features to explain the causality behind experimental choices and provide actionable, field-proven insights.
The "Why" of Derivatization: A Strategic Imperative
The decision to derivatize is not merely a matter of convenience; it is a strategic choice to overcome fundamental analytical hurdles. The primary goals are:
-
Enhance Detectability: Introduce a chromophore for UV-Vis absorption or a fluorophore for fluorescence detection, dramatically increasing sensitivity.[2][7][8]
-
Improve Chromatographic Behavior: Decrease the polarity of highly water-soluble amines, leading to better retention and separation on common reversed-phase HPLC columns.[6][7]
-
Increase Ionization Efficiency: For LC-MS applications, attaching a readily ionizable group can significantly boost the signal in the mass spectrometer.[3][6]
-
Improve Stability: Convert volatile or unstable amines into more stable derivatives for reliable and reproducible analysis.[9][10][11]
The general workflow for pre-column derivatization is a multi-step process requiring careful optimization at each stage to ensure complete reaction and accurate quantification.
Caption: General experimental workflow for pre-column amine derivatization and analysis.
Head-to-Head Reagent Comparison
The selection of a derivatization agent is a critical decision dictated by the analyte's nature (primary vs. secondary amine), the required sensitivity, derivative stability, and available instrumentation.[6][12] No single reagent is universally superior; the choice involves a trade-off between reaction speed, sensitivity, and analytical scope.[6][12]
| Reagent | Target Amines | Detection | Key Advantages | Key Disadvantages |
| o-Phthalaldehyde (OPA) | Primary only | Fluorescence | Very fast reaction (<2 min) at room temp; automated pre-column derivatization is common.[2][13][14] | Derivatives can be unstable; does not react with secondary amines (e.g., proline).[2][6][13][15] |
| 9-Fluorenylmethyl Chloroformate (FMOC-Cl) | Primary & Secondary | Fluorescence | Forms highly fluorescent and stable derivatives; versatile for many amine types.[16][17] | Excess reagent and its hydrolysis by-product (FMOC-OH) can interfere with chromatography.[17] |
| Dansyl Chloride (Dns-Cl) | Primary & Secondary | Fluorescence, MS | Versatile, forms stable derivatives; enhances both fluorescence and MS ionization efficiency.[6][12][18][19] | Slower reaction, often requires heating; excess reagent removal may be needed.[1][20] |
| Phenylisothiocyanate (PITC) | Primary & Secondary | UV (254 nm) | Produces stable PTC-amino acid derivatives; directly analyzes secondary amines without interference.[9][10] | Lengthy sample preparation and derivatization steps make it suitable only for pre-column derivatization.[9] |
| Ninhydrin | Primary Amines & Amino Acids | Colorimetric (UV-Vis) | Classic, well-understood reaction; widely used for total amino acid quantification.[21][22][23][24] | Not suitable for HPLC detection of individual amines; reaction requires heat.[22][25] |
Deep Dive: Reagent Mechanisms and Protocols
o-Phthalaldehyde (OPA)
OPA is a staple for the rapid, sensitive analysis of primary amines, particularly amino acids.
Mechanism of Action: The derivatization chemistry is a nucleophilic attack that requires two components in addition to the primary amine: OPA itself and a thiol, such as 2-mercaptoethanol (MCE) or 3-mercaptopropionic acid (MPA).[13][26] Under alkaline conditions, the thiol reacts with OPA, which is then attacked by the primary amine to form a highly fluorescent 1-alkylthio-2-alkyl-substituted isoindole.[8][26]
Caption: OPA derivatization reaction with a primary amine and a thiol.
Expert Insights: The instability of OPA derivatives is a critical consideration.[2][6][15] The reaction should be precisely timed, and analysis performed promptly. For this reason, OPA is ideally suited for automated pre-column derivatization within an HPLC autosampler, which ensures high reproducibility by controlling the reaction time for every sample and standard.
Representative Protocol: OPA Derivatization
-
Prepare Borate Buffer (0.4 M, pH 10.2): Dissolve boric acid in water and adjust the pH to 10.2 with a concentrated NaOH solution.
-
Prepare OPA Reagent: Create a solution containing the borate buffer, OPA (e.g., 75 mg/L in methanol), and a thiol like 3-mercaptopropionic acid.[7]
-
Automated Derivatization (in Autosampler):
-
Draw 50 µL of borate buffer into the sample loop.
-
Draw 2.5 µL of OPA reagent.
-
Draw 1 µL of the amine-containing sample.
-
Mix the solution within the syringe or loop.
-
-
Injection: After a set, brief reaction time (e.g., 1 minute), the entire mixture is injected directly onto the HPLC column for analysis.[13]
9-Fluorenylmethyl Chloroformate (FMOC-Cl)
FMOC-Cl is a highly versatile reagent that reacts with both primary and secondary amines, making it an excellent choice for complex samples containing a variety of amine structures.[16][17]
Mechanism of Action: The reaction is a nucleophilic acyl substitution. The nitrogen of the primary or secondary amine attacks the electrophilic carbonyl carbon of the chloroformate group on FMOC-Cl. This displaces the chloride leaving group and forms a stable, highly fluorescent carbamate derivative.[17]
Caption: FMOC-Cl derivatization reaction with a primary or secondary amine.
Expert Insights: A significant practical challenge with FMOC-Cl is interference from the reagent itself and its primary hydrolysis product, FMOC-OH.[17] To manage this, the protocol must be optimized to use the minimum necessary excess of the reagent. A common strategy to remove unreacted FMOC-Cl after the primary reaction is to add a small, highly reactive primary amine like glycine or an amino-scavenger solid-phase extraction (SPE) cartridge.
Representative Protocol: FMOC-Cl Derivatization
-
Sample Preparation: Dissolve the amine-containing sample in a suitable solvent.
-
Derivatization Reaction:
-
Reaction Quenching (Optional but Recommended): Add a quenching reagent (e.g., glycine or an acid like HCl) to stop the reaction and consume excess FMOC-Cl.[1][17]
-
Analysis: The reaction mixture can be diluted and injected directly for HPLC analysis, typically with fluorescence detection.
Dansyl Chloride (Dns-Cl)
Dansyl Chloride is a classic and robust reagent valued for its versatility in reacting with primary and secondary amines, as well as its ability to produce derivatives that are detectable by both fluorescence and mass spectrometry.[6][18][19]
Mechanism of Action: The derivatization is a nucleophilic substitution reaction. Under alkaline conditions (pH 9-10.5), the amine group is deprotonated, increasing its nucleophilicity.[18] The nucleophilic amine then attacks the electrophilic sulfur atom of the sulfonyl chloride group, forming a stable and highly fluorescent N-dansyl-sulfonamide adduct.[18][20]
Caption: Dansylation reaction of an amine with Dansyl Chloride.
Expert Insights: The reaction kinetics for dansylation are slower compared to OPA or FMOC-Cl, and often require incubation at an elevated temperature (e.g., 40-60°C) to proceed to completion.[1][20] The reaction must be performed in the dark to prevent photodegradation of the dansyl group.[20] The tertiary amine group within the dansyl moiety helps boost the signal in positive mode electrospray ionization, making it an excellent choice for LC-MS applications.[19]
Representative Protocol: Dansyl Chloride Derivatization
-
Prepare Derivatization Buffer: A sodium carbonate/bicarbonate buffer at pH ~9.8 is commonly used.[19][20]
-
Prepare Dansyl Chloride Solution: Prepare a fresh solution (e.g., 5 mg/mL or 50 mM) in acetone or acetonitrile.[1][20]
-
Derivatization Reaction:
-
Reaction Quenching: Add a small amount of a solution like ammonia or methylamine to react with and consume any excess Dansyl Chloride.[1][20]
-
Extraction (Optional): The dansylated amines can be extracted into an organic solvent like diethyl ether to concentrate the sample and remove interfering substances.[1]
-
Analysis: The final sample is analyzed by HPLC with fluorescence or UV detection, or by LC-MS.
Conclusion and Recommendations
The choice of a derivatization reagent is a critical method development step that hinges on a clear understanding of the analytical objectives.
-
For high-throughput screening of primary amines where speed is paramount, OPA coupled with an automated derivatization system is often the optimal choice.
-
For comprehensive analysis of both primary and secondary amines with high sensitivity, FMOC-Cl is a superior option, provided that chromatographic conditions are optimized to resolve the derivatives from reagent-related by-products.
-
For methods requiring high versatility, stable derivatives, and compatibility with both fluorescence and mass spectrometry , Dansyl Chloride remains a gold-standard reagent, justifying its slightly more demanding reaction conditions.
-
For classic amino acid analysis by HPLC-UV , PITC provides a reliable and robust method that produces stable derivatives for both primary and secondary amines.[9][10]
-
For simple colorimetric quantification of total primary amino acids , Ninhydrin is a time-tested and cost-effective method.[23][24]
Ultimately, no single method is perfect for all applications.[12] A thorough comparison of these reagents, grounded in an understanding of their reaction mechanisms and practical limitations, empowers researchers to design more efficient, sensitive, and reliable analytical methods for the challenging but crucial task of amine analysis.
References
- 1. benchchem.com [benchchem.com]
- 2. The Importance of Derivatizing Reagent in Chromatography Applications for Biogenic Amine Detection in Food and Beverages - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Derivatization and Separation of Aliphatic Amines [sigmaaldrich.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. documents.thermofisher.com [documents.thermofisher.com]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. documents.thermofisher.com [documents.thermofisher.com]
- 10. assets.fishersci.com [assets.fishersci.com]
- 11. books.rsc.org [books.rsc.org]
- 12. Comparative study of five different amine-derivatization methods for metabolite analyses by liquid chromatography-tandem mass spectrometry [pubmed.ncbi.nlm.nih.gov]
- 13. diva-portal.org [diva-portal.org]
- 14. jasco-global.com [jasco-global.com]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
- 18. pdf.benchchem.com [pdf.benchchem.com]
- 19. Targeted quantification of amino acids by dansylation - PMC [pmc.ncbi.nlm.nih.gov]
- 20. pdf.benchchem.com [pdf.benchchem.com]
- 21. pubs.acs.org [pubs.acs.org]
- 22. byjus.com [byjus.com]
- 23. njlabs.com [njlabs.com]
- 24. mdpi.com [mdpi.com]
- 25. microbenotes.com [microbenotes.com]
- 26. pjsir.org [pjsir.org]
- 27. Amino acid analysis by high-performance liquid chromatography after derivatization with 9-fluorenylmethyloxycarbonyl chloride Literature overview and further study - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Orthogonality of 2-Chlorobenzyl Thiocyanate in Chemical Biology
Introduction: The Quest for Specificity in Biological Systems
In the intricate and crowded environment of a living cell, the ability to selectively modify a single type of biomolecule is a formidable challenge. Chemical biology seeks to meet this challenge with tools that operate with surgical precision. The cornerstone of this endeavor is the concept of bioorthogonality, a term that describes a chemical reaction that can proceed within a native biological system without interfering with or being influenced by the myriad of endogenous biochemical processes.[1][2] This guide provides an in-depth analysis of 2-Chlorobenzyl thiocyanate, a reagent with potential applications in bioconjugation, and critically evaluates its performance and orthogonality against established alternatives for labeling protein cysteine residues.
Cysteine, with its nucleophilic thiol side chain, is a prime target for protein modification due to its relatively low abundance and high reactivity compared to other amino acid residues.[3][4] This guide will dissect the reactivity of this compound, providing researchers, scientists, and drug development professionals with the necessary data and protocols to make informed decisions about its suitability for their specific applications.
Mechanism of Action: The Thiol-Specific Reactivity of Benzyl Thiocyanates
Organic thiocyanates (R-S-C≡N) are known to be reactive towards nucleophiles.[5] The reactivity of this compound and its analogs, such as 2,4-dichlorobenzyl thiocyanate (DCBT), is primarily directed towards sulfhydryl groups found in cysteine residues.[6][7]
The reaction proceeds via a nucleophilic attack of the deprotonated cysteine thiol (thiolate) on the sulfur atom of the thiocyanate group. This results in the formation of a mixed disulfide bond between the protein and the 2-chlorobenzyl mercaptan moiety, with the concomitant release of a cyanide anion (CN⁻).[6]
This mechanism is distinct from common alkylating agents. Instead of forming a stable carbon-sulfur bond, it creates a disulfide linkage. This has significant implications for the stability and potential reversibility of the conjugation, as disulfide bonds can be cleaved by reducing agents like dithiothreitol (DTT).[6]
Caption: Reaction mechanism of this compound with a protein cysteine residue.
An Objective Comparison: Orthogonality in Practice
A truly bioorthogonal reagent must react swiftly and selectively with its intended target, ignoring the vast excess of other potential reaction partners.[8] While this compound is highly reactive towards thiols, its orthogonality is a critical point of consideration. Studies on the closely related DCBT have shown that while it preferentially alkylates β-tubulin (likely due to its high cysteine content), multiple other cellular proteins are also modified.[6] This suggests that its selectivity is not absolute, making it a potentially promiscuous reagent in a complex biological milieu.
To provide a clear perspective, we compare this compound with two widely used classes of cysteine-reactive reagents: Maleimides and Haloacetyls.
| Parameter | This compound | Maleimides (e.g., N-ethylmaleimide) | Haloacetyls (e.g., Iodoacetamide) |
| Reactive Group | Thiocyanate (-SCN) | Maleimide | α-halo C=O (e.g., -COCH₂I) |
| Reaction Type | Nucleophilic substitution at sulfur | Michael Addition | Nucleophilic Substitution (Sₙ2) |
| Target Residue | Cysteine | Cysteine | Cysteine, Histidine, Lysine |
| Product Linkage | Mixed Disulfide (Protein-S-S-R) | Thioether (Succinimide ring) | Thioether (Protein-S-CH₂-R) |
| Linkage Stability | Reversible with reducing agents | Prone to retro-Michael reaction and hydrolysis, especially in plasma | Highly stable |
| pH Dependence | Requires deprotonated thiol (pH > pKa of Cys, ~8.5) | Optimal at pH 6.5-7.5 | Optimal at pH 7.5-8.5 |
| Selectivity | High for thiols, but can react with multiple cysteine-containing proteins.[6] | High for thiols, but can react with lysines at higher pH. | Less selective; can react with other nucleophilic residues.[9] |
| Key Advantage | Potentially reversible linkage | Fast reaction kinetics at neutral pH | Forms a very stable covalent bond |
| Key Disadvantage | Limited data on orthogonality; release of toxic cyanide byproduct. | Conjugate instability can lead to probe loss or transfer.[4] | Lower selectivity compared to maleimides. |
Experimental Protocol: Cysteine Labeling with a Benzyl Thiocyanate Reagent
This protocol provides a general framework for labeling a purified protein containing accessible cysteine residues.
Rationale: The success of this protocol hinges on maintaining the target cysteine in a reduced state and performing the reaction at a pH that favors the nucleophilic thiolate form without promoting significant off-target reactions.
Materials:
-
Protein of interest (1-5 mg/mL in a suitable buffer, e.g., Phosphate-Buffered Saline).
-
This compound stock solution (10-20 mM in a compatible organic solvent like DMSO or DMF).
-
Reaction Buffer: 50 mM Tris-HCl or HEPES, pH 8.0, containing 1 mM EDTA.
-
Reducing Agent (optional): Tris(2-carboxyethyl)phosphine (TCEP).
-
Quenching Reagent: 1 M Dithiothreitol (DTT) or L-cysteine.
-
Desalting column (e.g., PD-10) or dialysis membrane for purification.
Procedure:
-
Protein Preparation (Reduction - Expert Insight):
-
If the protein contains disulfide bonds that need to be reduced to free up cysteine thiols, add TCEP to a final concentration of 5-10 mM. Incubate for 30 minutes at room temperature.
-
Causality: TCEP is chosen over DTT for this step because it is a more potent reducing agent and, crucially, it does not contain a free thiol that would compete with the protein for the thiocyanate reagent.
-
-
Buffer Exchange:
-
Remove the excess TCEP by passing the protein solution through a desalting column pre-equilibrated with the Reaction Buffer (pH 8.0).
-
Causality: This step is critical. Any remaining reducing agent will quench the labeling reaction. The pH is raised to 8.0 to ensure a significant population of the cysteine residues are in the reactive thiolate (S⁻) state.
-
-
Labeling Reaction:
-
Immediately add the this compound stock solution to the purified, reduced protein. A 10- to 20-fold molar excess of the reagent over the protein is a typical starting point.
-
Incubate the reaction for 1-2 hours at room temperature or 4°C, with gentle mixing.
-
Causality: The reaction time and temperature are variables that must be optimized. Longer times or higher temperatures may increase labeling efficiency but also risk off-target modifications or protein degradation.
-
-
Quenching:
-
Add a quenching reagent, such as DTT (to a final concentration of 10 mM), to consume any unreacted this compound. Incubate for 15 minutes.
-
Causality: This step prevents the reagent from modifying other components during downstream processing or analysis.
-
-
Purification:
-
Remove the excess reagent and byproducts (including the released cyanide) by passing the reaction mixture through a desalting column or by dialysis against a suitable storage buffer.
-
-
Validation:
-
Confirm successful labeling using techniques such as Mass Spectrometry (to identify the mass shift corresponding to the 2-chlorobenzyl mercaptan adduct) or SDS-PAGE (if the label is a fluorophore).
-
Caption: A generalized workflow for labeling protein cysteines using this compound.
Conclusion and Outlook
This compound presents itself as a potent, thiol-reactive compound that forms a reversible mixed-disulfide linkage. Its primary mechanism of action is well-characterized and highly specific for sulfhydryl groups.[6] However, its classification as a truly bioorthogonal reagent is questionable. Evidence from related compounds suggests a potential for promiscuous reactivity in complex biological systems, where it may label multiple cysteine-containing proteins.[6] Furthermore, the release of a toxic cyanide byproduct is a significant concern for in vivo or live-cell applications.
Compared to established alternatives, this compound does not offer the superior stability of haloacetyls or the refined selectivity and favorable kinetics of modern maleimide alternatives.[4] Its main distinguishing feature—the formation of a reducible disulfide bond—can be achieved with other, more extensively validated reagents.
For researchers considering this class of compound, its use should be carefully evaluated and likely restricted to in vitro applications with purified components where reaction conditions can be tightly controlled. Further studies are required to fully map its reactivity profile against the cellular proteome to determine if specific conditions exist where its orthogonality can be considered reliable.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Rapid, Stable, Chemoselective Labeling of Thiols with Julia- Kocieński Like Reagents: A Serum-Stable Alternative to Maleimide-Based Protein Conjugation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Organic thiocyanates - Wikipedia [en.wikipedia.org]
- 6. Mechanism of action of the antimitotic drug 2,4-dichlorobenzyl thiocyanate: alkylation of sulfhydryl group(s) of beta-tubulin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. 2,4-Dichlorobenzyl thiocyanate, an antimitotic agent that alters microtubule morphology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Bioorthogonal Chemistry: Recent Progress and Future Directions - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Bioorthogonal Chemistry: Fishing for Selectivity in a Sea of Functionality - PMC [pmc.ncbi.nlm.nih.gov]
Comparison Guide for In Vivo Target Engagement of 2-Chlorobenzyl Thiocyanate
This guide provides a comprehensive comparison of state-of-the-art methodologies for confirming the in vivo target engagement of 2-Chlorobenzyl thiocyanate (2-CBT), a putative covalent inhibitor. As direct literature on 2-CBT is emerging, we draw mechanistic insights from its close structural analog, 2,4-dichlorobenzyl thiocyanate (DCBT), a known antimitotic agent that covalently modifies β-tubulin.[1][2] This guide is designed for drug development professionals and researchers seeking to rigorously validate the molecular interactions of 2-CBT within a complex biological system.
The Imperative of In Vivo Target Validation for Covalent Inhibitors
Covalent inhibitors like 2-CBT offer the potential for prolonged pharmacodynamic effects and high potency.[3] However, their irreversible nature necessitates stringent validation to ensure on-target activity and to characterize any off-target interactions that could lead to toxicity. Confirming that a drug engages its intended target in a living organism is a critical step in validating its mechanism of action and bridging the gap between in vitro potency and in vivo efficacy.[4][5]
The thiocyanate moiety is a potent electrophile known to react with nucleophilic residues on proteins, particularly the thiol groups of cysteine residues.[6][7] The proposed mechanism for 2-CBT involves the formation of a mixed disulfide bond with a target protein, releasing a cyanide anion in the process.[1] Verifying this specific covalent adduction in vivo is the gold standard for confirming target engagement.
References
- 1. Mechanism of action of the antimitotic drug 2,4-dichlorobenzyl thiocyanate: alkylation of sulfhydryl group(s) of beta-tubulin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. 2,4-Dichlorobenzyl thiocyanate, an antimitotic agent that alters microtubule morphology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. biorxiv.org [biorxiv.org]
- 4. Determining target engagement in living systems - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Physiological relevance of covalent protein modification by dietary isothiocyanates - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Site Specific Conversion of Cysteine Thiols into Thiocyanate Creates an IR Probe for Electric Fields in Proteins - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Navigating the Labyrinth: A Senior Application Scientist's Guide to the Proper Disposal of 2-Chlorobenzyl Thiocyanate
For the diligent researcher, the lifecycle of a chemical reagent extends far beyond the confines of the reaction flask. The final act, its proper disposal, is a critical juncture where safety, regulatory compliance, and environmental stewardship converge. 2-Chlorobenzyl thiocyanate, a versatile building block in synthetic chemistry, demands a particularly meticulous approach to its end-of-life management. Its dual nature as a chlorinated aromatic compound and a thiocyanate necessitates a disposal protocol that mitigates both its inherent toxicity and its potential to generate highly hazardous byproducts.
This guide, born from extensive experience in laboratory safety and chemical handling, provides a comprehensive, step-by-step framework for the proper disposal of this compound. Moving beyond a mere checklist, we will delve into the chemical reasoning that underpins these procedures, empowering you to not only follow a protocol but to understand the "why" behind each critical step.
Part 1: The Chemical's Dossier: Understanding the Risks of this compound
Before we can devise a disposal strategy, we must first appreciate the specific hazards posed by this compound. Its molecular structure, featuring a chlorinated benzene ring and a thiocyanate functional group, presents a unique combination of risks.
Toxicological Profile: this compound is harmful if swallowed, inhaled, or in contact with skin. It is a skin and eye irritant and may cause respiratory irritation.
Reactivity Hazards: The primary concern with thiocyanates is their potential to release highly toxic hydrogen cyanide (HCN) gas upon contact with strong acids. The chlorinated aromatic moiety also classifies it as a halogenated organic compound, which requires specific disposal pathways to prevent the formation of dioxins and other persistent organic pollutants during incineration.
Part 2: The Disposal Protocol: A Step-by-Step Methodology
The following protocol provides a systematic approach to the safe disposal of this compound waste, from the point of generation to its final removal from your laboratory.
I. Personal Protective Equipment (PPE): Your First Line of Defense
Given the hazards, a robust selection of PPE is non-negotiable. The following table summarizes the minimum requirements for handling this compound waste.
| PPE Category | Item | Specification | Rationale |
| Eye Protection | Safety Goggles or Full-Face Shield | Must provide a complete seal around the eyes. | Protects against splashes and potential vapors.[1][2] |
| Hand Protection | Chemical-Resistant Gloves | Nitrile or neoprene gloves are recommended. Always check the manufacturer's compatibility chart. | Prevents skin contact and absorption.[1][3] |
| Body Protection | Chemical-Resistant Apron or Lab Coat | To be worn over personal clothing. | Protects against spills and contamination of personal clothing.[1][2] |
| Respiratory Protection | Use in a well-ventilated area or a chemical fume hood. | A respirator with an appropriate cartridge may be necessary for large volumes or in case of a spill. | Minimizes inhalation of harmful vapors.[1] |
| Foot Protection | Closed-toe, chemical-resistant footwear | --- | Protects feet from spills.[2] |
II. Waste Segregation and Collection: The Foundation of Safe Disposal
Proper segregation at the source is paramount to prevent dangerous reactions and to ensure compliant disposal.
-
Designate a Specific Waste Container: All waste containing this compound, including neat compound, reaction residues, and contaminated materials (e.g., pipette tips, weighing paper), must be collected in a designated "Halogenated Organic Waste" container.[4]
-
Container Compatibility: The waste container should be made of a material compatible with this compound, such as borosilicate glass or high-density polyethylene (HDPE).[5] Ensure the container has a secure, tight-fitting lid.
-
Clear and Accurate Labeling: The container must be clearly labeled with the words "Hazardous Waste," the full chemical name "this compound," and the associated hazard pictograms (e.g., toxic, irritant).[6][7] Maintain a log of the waste constituents and their approximate concentrations on the container's label or an attached tag.
-
Avoid Mixing with Incompatible Waste: Crucially, do not mix this compound waste with acidic waste streams. This can lead to the generation of deadly hydrogen cyanide gas.[8] Also, avoid mixing with non-halogenated organic waste to prevent complicating the final disposal process.[7][9]
III. Approved Disposal Method: Incineration
The accepted and environmentally responsible method for the final disposal of this compound is high-temperature incineration in a licensed hazardous waste facility. This process is designed to break down the molecule into less harmful components under controlled conditions that prevent the formation of toxic byproducts.
Note on Neutralization: While some chemical waste can be neutralized in the lab, this is not recommended for this compound without specific, validated protocols and the oversight of your institution's Environmental Health and Safety (EHS) department. The risk of generating hydrogen cyanide from improper neutralization is too great.
IV. Arranging for Disposal
-
Contact Your EHS Department: Your institution's EHS department is your primary resource for hazardous waste disposal.[5] They will provide you with the correct waste containers, labels, and schedule for pickup.
-
Provide Accurate Information: When arranging for disposal, provide the EHS department with a precise inventory of the waste container's contents. This information is critical for ensuring the waste is handled and disposed of correctly by the licensed disposal company.
-
Maintain Documentation: Keep a detailed log of all hazardous waste generated, including the chemical name, quantity, and date of accumulation. This documentation is essential for regulatory compliance.
Part 3: Contingency Planning: Emergency Procedures for Spills
Even with the most careful planning, accidents can happen. A clear and practiced spill response plan is essential.
-
Evacuate and Alert: In the event of a spill, immediately alert others in the vicinity and evacuate the immediate area.
-
Ventilate: Ensure the area is well-ventilated. If the spill occurs outside of a fume hood, increase ventilation to the room if it is safe to do so.
-
Don Appropriate PPE: Before attempting any cleanup, don the full PPE as outlined in the table above. For larger spills, respiratory protection is critical.
-
Contain the Spill: Prevent the spill from spreading by using an inert absorbent material such as vermiculite, sand, or a commercial spill absorbent.[5][10] Do not use combustible materials like paper towels or sawdust.
-
Absorb and Collect: Carefully apply the absorbent material to the spill, working from the outside in. Once the liquid is fully absorbed, use non-sparking tools to scoop the material into a designated hazardous waste container.[10]
-
Decontaminate the Area: Clean the spill area thoroughly with soap and water. Be aware that the cleaning materials will also be contaminated and must be disposed of as hazardous waste.
-
Report the Spill: Report all spills to your institution's EHS department, regardless of size. They will provide further guidance and ensure proper reporting procedures are followed.
Visualizing the Workflow
To provide a clear, at-a-glance understanding of the disposal decision-making process, the following workflow diagram has been created using Graphviz.
References
- 1. Discover the Various Types of PPE for Optimal Chemical Safety [northindustrial.net]
- 2. brighthr.com [brighthr.com]
- 3. Personal Protective Equipment - Environmental Health & Safety Services – Syracuse University [ehss.syr.edu]
- 4. scienceready.com.au [scienceready.com.au]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Managing Hazardous Chemical Waste in the Lab | Lab Manager [labmanager.com]
- 7. 7.2 Organic Solvents | Environment, Health and Safety [ehs.cornell.edu]
- 8. RU2310614C1 - Method of neutralization of the cyanide-containing and the thiocyanate-containing waste waters - Google Patents [patents.google.com]
- 9. braun.matse.illinois.edu [braun.matse.illinois.edu]
- 10. 5.4.1.1 Incidental Spill Cleanup Procedures | Environment, Health and Safety [ehs.cornell.edu]
A-Z Guide to Handling 2-Chlorobenzyl Thiocyanate: From Lab Bench to Disposal
As researchers dedicated to advancing drug development, our work necessitates the handling of highly reactive and hazardous compounds. 2-Chlorobenzyl thiocyanate, a potent lachrymator and toxic compound, demands our utmost respect and adherence to rigorous safety protocols. This guide provides a comprehensive, experience-driven framework for its safe handling, ensuring the protection of laboratory personnel and the integrity of our research.
Immediate Hazard Assessment
This compound is not a benign reagent. It is classified as harmful if swallowed, inhaled, or in contact with skin, and may cause significant respiratory irritation.[1] Its most immediate and prominent characteristic is its nature as a lachrymator—a substance that causes tearing, irritation, and involuntary closure of the eyes upon exposure to its vapors.[2] Most lachrymators are also skin irritants.[3] Therefore, all handling procedures must be predicated on the principle of zero contact .
Key Hazards:
-
Acute Toxicity: Harmful via oral, dermal, and inhalation routes.[1]
-
Lachrymator: Vapors are intensely irritating to the eyes.[3][4]
-
Irritant: Causes skin and respiratory irritation.[1]
Personal Protective Equipment (PPE): Your Primary Defense
The selection and proper use of PPE are non-negotiable. Standard laboratory PPE is insufficient for handling this compound. An upgraded, chemical-specific ensemble is required.
Core PPE Requirements
| Protection Area | Required Equipment | Specification & Rationale |
| Respiratory | Full-face respirator with organic vapor/acid gas cartridge | A full-face respirator is superior to safety goggles as it protects the eyes from vapors that can cause lachrymation.[3] The cartridge must be appropriate for organic vapors. |
| Hand | Chemical-resistant gloves (Nitrile or Neoprene) | Disposable nitrile gloves can offer sufficient protection for incidental contact with small amounts.[5] For prolonged handling or risk of splash, heavier-duty gloves should be considered. Always inspect gloves before use and remove them carefully to avoid skin contamination.[4] |
| Eye | Integrated full-face shield on respirator | Standard safety glasses, even with side shields, do not offer adequate protection from the vapors of a lachrymator.[3][5] |
| Body | Chemical-resistant laboratory coat or apron | A lab coat is essential to protect against splashes and should be laundered separately from personal clothing.[6] |
| Feet | Closed-toe shoes (Safety footwear recommended) | Protects feet from potential spills. |
Operational Plan: Safe Handling Workflow
Every procedure involving this compound must be meticulously planned and executed within a controlled environment.
Preparation and Handling Protocol
-
Designated Area: All work with this compound must be conducted in a designated area within a certified chemical fume hood.[3][5]
-
Pre-use Checklist: Before handling, ensure an emergency eyewash and safety shower are unobstructed and functional. Verify that the fume hood has a current certification.
-
Donning PPE: Put on all required PPE before entering the designated handling area.
-
Chemical Handling:
-
Post-Handling:
-
Thoroughly decontaminate any surfaces that may have come into contact with the chemical.
-
Wash hands and any exposed skin thoroughly after handling, even after wearing gloves.[7]
-
-
Doffing PPE: Remove PPE in a manner that avoids contaminating yourself. The most contaminated items (gloves) should be removed first.
Workflow for Safe Handling
Below is a visual representation of the essential steps for safely managing this compound in a laboratory setting.
Caption: A procedural flowchart for handling this compound.
Emergency Response Plan
Accidents can happen despite the best precautions. A clear, rehearsed emergency plan is critical.
-
Inhalation: Immediately move the affected person to fresh air. If breathing is difficult or has stopped, provide artificial respiration. Seek immediate medical attention.[7]
-
Skin Contact: Remove all contaminated clothing immediately.[6][7] Flush the affected skin with copious amounts of water for at least 15 minutes.[7] Seek immediate medical attention.
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids occasionally.[7] Remove contact lenses if present and easy to do. Seek immediate medical attention.
-
Ingestion: Do NOT induce vomiting. Rinse the mouth with water. Never give anything by mouth to an unconscious person.[8] Call a poison control center or doctor immediately.
-
Spill: Evacuate the area. If safe to do so, contain the spill with an inert absorbent material (e.g., sand, vermiculite).[6] Place the absorbed material into a sealed, labeled container for hazardous waste disposal. Do not allow the spill to enter drains or waterways.[6]
Emergency Decision Pathway
This diagram outlines the immediate actions to take in the event of an exposure incident.
Caption: Decision tree for emergency response to exposure.
Disposal Plan
Proper disposal is a crucial final step in the chemical's lifecycle to prevent environmental contamination.
This compound is a halogenated organic compound. As such, it must be disposed of as hazardous waste.
-
Waste Collection: Collect all waste containing this chemical, including contaminated solids (like paper towels, gloves) and solutions, in a designated, sealed, and clearly labeled "Halogenated Organic Waste" container.[9]
-
Incompatible Materials: Do not mix with incompatible waste streams. For instance, avoid mixing with strong oxidizing agents or strong bases.[8]
-
Institutional Procedures: Follow your institution's specific hazardous waste disposal procedures. This typically involves arranging for pickup by your Environmental Health and Safety (EHS) department.
-
Drain Disposal: Under no circumstances should this chemical or its containers be disposed of down the drain.[10]
By adhering to this comprehensive guide, you can mitigate the risks associated with this compound, ensuring a safe laboratory environment for yourself and your colleagues while upholding the principles of scientific integrity and responsibility.
References
- 1. This compound | 2082-66-8 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]
- 2. cfsdocs.blob.core.windows.net [cfsdocs.blob.core.windows.net]
- 3. The MSDS HyperGlossary: Lachrymator [ilpi.com]
- 4. fishersci.nl [fishersci.nl]
- 5. Lachrymators | Laboratory Safety | Safety | Department of Environmental Health and Safety | Brandeis University [brandeis.edu]
- 6. datasheets.scbt.com [datasheets.scbt.com]
- 7. assets.thermofisher.com [assets.thermofisher.com]
- 8. fishersci.com [fishersci.com]
- 9. uakron.edu [uakron.edu]
- 10. chemtalk.com.au [chemtalk.com.au]
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
